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1-Benzyl-4,4-difluoro-3-methylpiperidine Documentation Hub

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  • Product: 1-Benzyl-4,4-difluoro-3-methylpiperidine

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of 1-Benzyl-4,4-difluoro-3-methylpiperidine

Executive Summary Target Molecule: 1-Benzyl-4,4-difluoro-3-methylpiperidine CAS: 2503325-79-7 Molecular Formula: C H F N Key Application: Bioisostere for carbonyl/ether moieties in drug discovery; metabolic blocker preve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 1-Benzyl-4,4-difluoro-3-methylpiperidine CAS: 2503325-79-7 Molecular Formula: C


H

F

N Key Application: Bioisostere for carbonyl/ether moieties in drug discovery; metabolic blocker preventing oxidation at the C4 position.

This technical guide outlines a robust, two-stage synthetic workflow for the preparation of 1-benzyl-4,4-difluoro-3-methylpiperidine. The protocol prioritizes regiochemical control during the precursor assembly and safety management during the deoxofluorination step. It includes self-validating characterization checkpoints using


F NMR to assess conformational preferences critical for ligand-protein binding.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the gem-difluoro moiety late in the sequence to avoid defluorination side reactions. The strategic disconnection reveals 1-benzyl-3-methylpiperidin-4-one as the critical divergent intermediate.

Strategic Pathway
  • Fluorination Node: Conversion of the C4 ketone to the gem-difluoro motif using nucleophilic fluorinating agents (DAST/Deoxo-Fluor).

  • Scaffold Assembly: Regioselective

    
    -methylation of the thermodynamically stable enolate of 1-benzyl-4-piperidone.
    

Retrosynthesis Target Target: 1-Benzyl-4,4-difluoro-3-methylpiperidine Inter Intermediate: 1-Benzyl-3-methylpiperidin-4-one Target->Inter Deoxofluorination (DAST/Deoxo-Fluor) SM Starting Material: 1-Benzyl-4-piperidone Inter->SM Regioselective Alkylation (MeI, Base)

Figure 1: Retrosynthetic logic flow prioritizing the C4-ketone intermediate.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 1-Benzyl-3-methylpiperidin-4-one

Objective: Introduce the C3-methyl group with high regioselectivity. Challenge: Avoid dimethylation or N-quaternization.

Reagents & Materials
  • Substrate: 1-Benzyl-4-piperidone (Commercial grade, >98%).

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil.[1]

  • Electrophile: Methyl Iodide (MeI).[1]

  • Solvent: Anhydrous THF (Tetrahydrofuran).

Protocol
  • Activation: In a flame-dried 3-neck flask under N

    
    , suspend NaH (1.2 eq) in anhydrous THF at 0°C.
    
  • Enolate Formation: Add 1-benzyl-4-piperidone (1.0 eq) dissolved in THF dropwise over 30 minutes. Evolution of H

    
     gas will be observed. Stir at 0°C for 45 minutes to ensure complete enolate formation.
    
  • Alkylation: Add MeI (1.1 eq) dropwise at 0°C. Note: Strict temperature control is required to minimize poly-alkylation.

  • Completion: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 4:1).

  • Workup: Quench carefully with saturated NH

    
    Cl solution. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.[2]
  • Purification: Flash column chromatography (SiO

    
    ). The product elutes after the unreacted starting material but before any dimethylated byproducts.
    

Validation Checkpoint:

  • 
    H NMR (CDCl
    
    
    
    ):
    Look for the doublet at
    
    
    ppm (
    
    
    Hz) corresponding to the C3-CH
    
    
    group. The disappearance of the C3-methylene signal simplifies the splitting pattern.
Step 2: Deoxofluorination (Gem-Difluorination)

Objective: Convert the ketone to the gem-difluoro motif. Safety Critical: DAST (Diethylaminosulfur trifluoride) can decompose explosively at elevated temperatures. Never heat neat DAST above 50°C.

Reagents & Materials
  • Substrate: 1-Benzyl-3-methylpiperidin-4-one (from Step 1).[1][3]

  • Reagent: DAST (1.5 eq) or Deoxo-Fluor (safer alternative).

  • Solvent: Anhydrous Dichloromethane (DCM).[2]

Protocol
  • Setup: Charge a chemically resistant reaction vessel (Teflon or glass) with the substrate (1.0 eq) in anhydrous DCM under Argon. Cool to -78°C (Dry ice/acetone bath).

  • Addition: Add DAST (1.5 eq) dropwise via syringe. Caution: The reaction is exothermic.

  • Reaction: Stir at -78°C for 1 hour, then allow the system to slowly warm to RT overnight (12-16 hours).

  • Quench (CRITICAL): Cool the mixture back to 0°C. Quench by slow addition to a stirred saturated NaHCO

    
     solution. Do not add water to the reaction mixture; add the reaction mixture to the bicarbonate. This prevents localized heating and acid buildup.
    
  • Extraction: Extract with DCM (3x). Dry over MgSO

    
     (anhydrous) and concentrate under reduced pressure at <30°C.
    
  • Purification: The amine functionality allows acid-base extraction for initial cleanup, followed by column chromatography (Neutral Alumina or basified Silica to prevent decomposition).

Mechanism Ketone Ketone Substrate Intermediate Alkoxyaminosulfur Intermediate Ketone->Intermediate DAST Attack (-HF) Carbocation Carbocation Transition State Intermediate->Carbocation C-O Bond Cleavage Product Gem-Difluoro Product Carbocation->Product Fluoride Capture

Figure 2: Mechanism of nucleophilic deoxofluorination via DAST.

Part 3: Characterization & Data Analysis

The introduction of fluorine atoms introduces spin-spin coupling with protons (


H) and carbon (

C), making NMR the primary validation tool.
NMR Data Summary
NucleusChemical Shift (

)
MultiplicityCoupling Constants (

)
Assignment

F
-90 to -110 ppmd, AB-quartet

Hz
Geminal fluorines (Axial/Equatorial)

H
0.95 - 1.05 ppmd

Hz
C3-CH


H
3.50 ppms-Benzyl -CH

-

C
~120 ppmt

Hz
C4 (Gem-difluoro carbon)
Conformational Analysis

The 3-methyl-4,4-difluoropiperidine system exhibits a strong "Axial-F Preference" . Unlike cyclohexane systems where substituents prefer the equatorial position, the highly electronegative fluorine often prefers the axial orientation due to the gauche effect (


 hyperconjugation) and dipole minimization.
  • Observation: In

    
    F NMR, you will likely observe an AB quartet if the ring is locked in a chair conformation at low temperatures, or a broad doublet at RT if ring flipping is fast.
    
  • Coupling: The vicinal coupling between F

    
     and H
    
    
    
    will be large (~20-30 Hz), while F
    
    
    to H
    
    
    will be smaller.

Part 4: References

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. Retrieved from [Link]

Sources

Exploratory

Physicochemical properties of 1-Benzyl-4,4-difluoro-3-methylpiperidine

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-4,4-difluoro-3-methylpiperidine Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Benzyl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-4,4-difluoro-3-methylpiperidine

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Benzyl-4,4-difluoro-3-methylpiperidine, a fluorinated piperidine derivative of significant interest in medicinal chemistry and drug development. While specific experimental data for this compound is not extensively published, this document serves as a foundational resource for researchers. It outlines the compound's known structural and molecular characteristics and presents detailed, field-proven experimental protocols for the determination of its key physicochemical parameters: lipophilicity (LogP), aqueous solubility, and the acid dissociation constant (pKa). The causality behind methodological choices is explained to ensure robust and reproducible results. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis, characterization, and application of novel heterocyclic compounds.

Introduction to 1-Benzyl-4,4-difluoro-3-methylpiperidine

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] Its conformational flexibility and ability to engage in key binding interactions make it a privileged structure. The strategic introduction of fluorine atoms into organic molecules is a widely employed strategy in modern drug design to modulate various properties, including metabolic stability, membrane permeability, and binding affinity. Geminal difluorination, as seen in 1-Benzyl-4,4-difluoro-3-methylpiperidine, is particularly effective at altering the local electronic environment and basicity (pKa) of nearby functional groups without significantly increasing steric bulk.

1-Benzyl-4,4-difluoro-3-methylpiperidine (Figure 1) combines the N-benzyl protected piperidine core with gem-difluorination adjacent to a methyl-substituted stereocenter. This unique combination of structural motifs makes its physicochemical characterization essential for predicting its behavior in biological systems and for guiding its potential development as a synthetic intermediate or a pharmacologically active agent.

Chemical Structure of 1-Benzyl-4,4-difluoro-3-methylpiperidineFigure 1. Chemical Structure of 1-Benzyl-4,4-difluoro-3-methylpiperidine.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical profile is fundamental to drug discovery, influencing everything from assay design to formulation and pharmacokinetics.[2][3]

Structural and Molecular Data

The foundational properties of 1-Benzyl-4,4-difluoro-3-methylpiperidine have been established and are summarized below.

  • Chemical Name: 1-Benzyl-4,4-difluoro-3-methylpiperidine

  • CAS Number: 2503325-79-7[4]

  • Molecular Formula: C₁₃H₁₇F₂N[4]

  • Molecular Weight: 225.28 g/mol [4]

  • SMILES: FC1(F)CCN(CC2=CC=CC=C2)CC1C[4]

Tabulated Physicochemical Data

The following table summarizes the key physicochemical parameters for the compound. While structural data is confirmed, most physicochemical properties require experimental determination as they are not currently available in the public domain.

PropertyValueStatus
Molecular Weight 225.28 g/mol Confirmed[4]
cLogP (Calculated) ~3.4 - 3.5Predicted[5][6]
LogP (Experimental) Not AvailableRequires Experimental Determination
Aqueous Solubility Not AvailableRequires Experimental Determination
pKa Not AvailableRequires Experimental Determination
Melting Point Not AvailableRequires Experimental Determination
Boiling Point Not AvailableRequires Experimental Determination

Experimental Protocols for Property Determination

The following sections provide detailed, self-validating protocols for determining the critical physicochemical properties of 1-Benzyl-4,4-difluoro-3-methylpiperidine. The methodologies described are industry-standard and designed for accuracy and reproducibility.

Lipophilicity (LogP) Determination: The Shake-Flask Method

Expertise & Causality: Lipophilicity, expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[7] The shake-flask method is considered the "gold standard" for LogP determination due to its direct measurement of partitioning at equilibrium.[7][8] While chromatographic methods (RP-HPLC) offer higher throughput, the shake-flask method provides greater accuracy when performed correctly.[2][] For ionizable compounds like this piperidine derivative, it is crucial to determine the distribution coefficient (LogD) at a physiological pH of 7.4, as this reflects the lipophilicity of the equilibrium mixture of ionized and non-ionized forms.[][10]

Protocol:

  • Preparation of Phases: Prepare mutually saturated n-octanol and aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). This is achieved by vigorously mixing equal volumes of the two solvents for 24 hours and then allowing the layers to separate.

  • Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of approximately 10 mM.

  • Partitioning: In a glass vial, combine 990 µL of the pre-saturated PBS (pH 7.4) and 100 µL of the pre-saturated n-octanol. Add a small aliquot (e.g., 10 µL) of the compound stock solution.[10]

  • Equilibration: Securely cap the vial and place it on a rotator or orbital shaker. Mix for a sufficient duration (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C) to allow the compound to reach partitioning equilibrium.

  • Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 x g) for 10-15 minutes to ensure complete separation of the n-octanol and aqueous layers.

  • Sampling: Carefully withdraw a known volume from the center of each phase, avoiding the interface.

  • Quantification: Analyze the concentration of the compound in each phase using a validated analytical method, such as LC-MS or HPLC-UV. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

  • Calculation: Calculate the LogD value using the formula: LogD = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Workflow Diagram:

LogP_Determination cluster_prep Phase Preparation cluster_exp Experiment cluster_calc Calculation prep1 Mix n-octanol & PBS (pH 7.4) prep2 Equilibrate 24h & Separate prep1->prep2 Creates mutual saturation partition Combine Saturated Phases & Compound Stock prep2->partition stock Prepare 10mM Compound Stock in DMSO stock->partition equilibrate Mix on Rotator (1-2h) partition->equilibrate separate Centrifuge to Separate Phases equilibrate->separate sample Sample Aqueous & Octanol Layers separate->sample quantify Quantify by LC-MS/HPLC-UV sample->quantify calc LogD = log([C]oct / [C]aq) quantify->calc

Caption: Workflow for LogP/LogD determination via the shake-flask method.

Aqueous Solubility Determination: The Shake-Flask Method

Expertise & Causality: Aqueous solubility is a fundamental property that dictates the dissolution rate and bioavailability of a drug candidate.[11] The shake-flask method is the benchmark for determining thermodynamic equilibrium solubility, providing the most accurate and reliable data compared to kinetic or high-throughput methods which can overestimate solubility due to the formation of supersaturated solutions. The key to this method is adding an excess of the solid compound to the solvent and allowing sufficient time to reach a true equilibrium between the dissolved and undissolved states.[12]

Protocol:

  • Preparation: Add an excess amount of the solid test compound (e.g., 1-2 mg) to a vial containing a known volume of the desired aqueous solvent (e.g., 1-2 mL of pH 7.4 PBS). The presence of undissolved solid at the end of the experiment is crucial for ensuring a saturated solution was achieved.[11]

  • Equilibration: Seal the vial and place it on an orbital shaker or magnetic stirrer in a temperature-controlled environment (e.g., 25°C or 37°C). The mixture should be agitated for at least 24 hours to ensure equilibrium is reached.[13]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Subsequently, centrifuge the sample at high speed (e.g., 10,000 x g) to pellet all undissolved material.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. For complete removal of any remaining solid particles, filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF).

  • Dilution: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS method against a calibration curve of the test compound.[11]

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in µg/mL or µM.

Workflow Diagram:

Solubility_Determination start Add Excess Solid Compound to Aqueous Buffer equilibrate Agitate for 24h at Controlled Temperature start->equilibrate Ensures saturation centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge Separates phases filter Filter Supernatant (e.g., 0.22 µm filter) centrifuge->filter Removes fine particles dilute Accurately Dilute Filtrate filter->dilute quantify Quantify by HPLC/LC-MS Against Calibration Curve dilute->quantify calculate Calculate Solubility (Concentration x Dilution Factor) quantify->calculate

Caption: Workflow for thermodynamic solubility determination.

Acidity Constant (pKa) Determination: Potentiometric Titration

Expertise & Causality: The pKa is the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms. For a basic compound like 1-Benzyl-4,4-difluoro-3-methylpiperidine, the pKa of its conjugate acid dictates its charge state at physiological pH, profoundly impacting its solubility, receptor binding, and cell permeability.[14] Potentiometric titration is a highly accurate and direct method for pKa determination.[14][15] It involves monitoring the pH of a solution of the compound as a titrant (an acid) is added incrementally. The inflection point of the resulting titration curve corresponds to the pKa.[15] Maintaining a constant ionic strength is critical for accurate measurements, and purging with nitrogen prevents interference from dissolved CO₂.[14]

Protocol:

  • Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH readings.[14][15]

  • Sample Preparation: Accurately weigh and dissolve the test compound in water or a suitable co-solvent to a known concentration (e.g., 1 mM).[15] Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration.[14][15]

  • Inert Atmosphere: Purge the sample solution with nitrogen gas for 10-15 minutes before and during the titration to displace dissolved carbon dioxide, which can interfere with the measurement.[14][15]

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar.

  • Titration: For this basic compound, the titrant will be a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.

  • Data Recording: Record the pH value after each addition of titrant. Continue the titration well past the expected equivalence point.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa can be determined from the half-equivalence point, which is the point on the curve where half of the compound has been neutralized. This corresponds to the inflection point on the first derivative plot.

Workflow Diagram:

pKa_Determination cluster_setup Setup cluster_titration Titration cluster_analysis Analysis cal Calibrate pH Meter (pH 4, 7, 10) prep Prepare 1mM Sample Solution with 0.15M KCl purge Purge with Nitrogen titrate Add 0.1M HCl Titrant in Small Increments purge->titrate record Record pH After Each Addition titrate->record plot Plot pH vs. Titrant Volume record->plot analyze Determine Inflection Point (Half-Equivalence) plot->analyze pka pKa = pH at Inflection Point analyze->pka

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

1-Benzyl-4,4-difluoro-3-methylpiperidine is a compound with significant potential in synthetic and medicinal chemistry. While its experimentally determined physicochemical properties are not yet widely reported, this guide provides the necessary framework for their robust and accurate determination. By employing the detailed protocols for LogP, aqueous solubility, and pKa analysis, researchers can generate the critical data needed to understand this molecule's behavior and unlock its full potential in drug discovery and development programs. The principles and methodologies outlined herein are foundational for the characterization of any novel chemical entity.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]

  • Longdom Publishing. Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. [Link]

  • University of Louisiana at Monroe. Experiment # 11: Spectroscopic determination of indicator pKa. [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • PMC (PubMed Central). Development of Methods for the Determination of pKa Values. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Pure and Applied Chemistry. Guidelines for NMR Measurements for Determination of High and Low pKa Values. [Link]

  • PubChem. 1'-Benzyl-4,4-difluoro-1,4'-bipiperidine. [Link]

  • ResearchGate. Practical methods for the measurement of log P for surfactants. [Link]

  • PMC (PubMed Central). Intrinsic Aqueous Solubility: Mechanistically Transparent Data-Driven Modeling of Drug Substances. [Link]

  • American Pharmaceutical Review. Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

  • PubChem. 1-Benzyl-3,3-difluoro-4-methylpiperidine. [Link]

  • Dergipark. Spectroscopic and Thermodynamic Properties of Novel 1-(4-Methylpiperazine-1-yl-methyl)-3-benzyl-4-(3. [Link]

  • PubChem. 1-Benzyl-3,3-difluoropiperidin-4-one. [Link]

  • Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

  • Srini Chem. Chemical Properties and Advantages of 1-Benzyl-4-methyl-3-(methylamino)piperidine Dihydrochloride in Pharmaceutical Manufacturing. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

Sources

Foundational

Spectral Analysis of 1-Benzyl-4,4-difluoro-3-methylpiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the expected spectral data for the novel compound 1-Benzyl-4,4-difluoro-3-methylpiperidine. As a Senior Appl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the expected spectral data for the novel compound 1-Benzyl-4,4-difluoro-3-methylpiperidine. As a Senior Application Scientist, this document is structured to not only present the anticipated spectral characteristics but also to provide the underlying scientific reasoning and experimental considerations for acquiring and interpreting high-quality data.

Introduction

1-Benzyl-4,4-difluoro-3-methylpiperidine is a fluorinated piperidine derivative of interest in medicinal chemistry and drug discovery. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. A thorough characterization of this compound is therefore essential, with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy forming the cornerstone of its structural elucidation. While specific experimental data for this exact molecule is not yet widely published, this guide will draw upon established principles and data from closely related analogs to provide a robust predictive analysis.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of 1-Benzyl-4,4-difluoro-3-methylpiperidine in solution. The presence of ¹H, ¹³C, and ¹⁹F active nuclei will provide a wealth of information regarding the connectivity, stereochemistry, and conformational dynamics of the molecule.

A. Predicted ¹H NMR Spectral Data

The proton NMR spectrum will be complex due to the presence of multiple chiral centers and the conformational rigidity imposed by the fluorine atoms.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
Aromatic (C₆H₅)7.20 - 7.40Multiplet
Benzylic (CH₂)3.50 - 3.70AB quartetJ(H,H) ≈ 13-15
Piperidine H2ax2.80 - 3.00Multiplet
Piperidine H2eq2.60 - 2.80Multiplet
Piperidine H31.80 - 2.00Multiplet
Piperidine H5ax2.40 - 2.60Multiplet
Piperidine H5eq2.20 - 2.40Multiplet
Piperidine H6ax2.90 - 3.10Multiplet
Piperidine H6eq2.70 - 2.90Multiplet
Methyl (CH₃)0.80 - 1.00DoubletJ(H,H) ≈ 6-7

Rationale behind Predictions:

  • Aromatic Protons: The protons on the benzyl group will resonate in the typical aromatic region.

  • Benzylic Protons: The two benzylic protons are diastereotopic due to the chirality of the piperidine ring, and are thus expected to appear as an AB quartet.

  • Piperidine Protons: The chemical shifts of the piperidine protons are influenced by the anisotropic effects of the benzyl group and the electron-withdrawing fluorine atoms. The geminal difluoro group at the 4-position will significantly deshield the adjacent protons at C3 and C5. The conformational preference of the piperidine ring will dictate the specific chemical shifts and coupling constants of the axial and equatorial protons. Studies on similar fluorinated piperidines suggest a preference for the fluorine atoms to adopt an axial orientation, which will influence the conformation of the entire ring system.[1][2]

  • Methyl Protons: The methyl group at the 3-position will appear as a doublet due to coupling with the proton at C3.

B. Predicted ¹³C NMR Spectral Data
Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constants (J, Hz)
Aromatic ipso-C138 - 140Singlet
Aromatic ortho-C128 - 130Singlet
Aromatic meta-C127 - 129Singlet
Aromatic para-C126 - 128Singlet
Benzylic (CH₂)60 - 65Singlet
Piperidine C255 - 60Singlet
Piperidine C335 - 40DoubletJ(C,F) ≈ 20-25
Piperidine C490 - 95TripletJ(C,F) ≈ 240-250
Piperidine C530 - 35DoubletJ(C,F) ≈ 20-25
Piperidine C650 - 55Singlet
Methyl (CH₃)10 - 15Singlet

Rationale behind Predictions:

  • Aromatic and Benzylic Carbons: These will appear in their characteristic regions.

  • Piperidine Carbons: The most notable feature will be the large C-F coupling constants. The carbon directly attached to the two fluorine atoms (C4) will appear as a triplet with a large coupling constant. The adjacent carbons (C3 and C5) will show smaller doublet couplings. The chemical shift of C4 will be significantly shifted downfield due to the high electronegativity of the fluorine atoms.

C. Predicted ¹⁹F NMR Spectral Data

A proton-decoupled ¹⁹F NMR spectrum is expected to show two distinct signals for the two diastereotopic fluorine atoms at the 4-position, likely as a pair of doublets (an AB quartet) due to geminal F-F coupling. The chemical shifts will be in the typical range for aliphatic fluorides, and the coupling constant will be on the order of 250-300 Hz.

D. Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-Benzyl-4,4-difluoro-3-methylpiperidine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • ¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. An APT or DEPT experiment can be performed to aid in the assignment of carbon multiplicities.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum.

  • 2D NMR: To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments should be performed, including COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation). A ¹H-¹⁹F HOESY experiment could provide valuable information about the spatial proximity of protons and fluorine atoms, aiding in stereochemical assignments.

II. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to gain insights into its fragmentation pathways.

A. Predicted Mass Spectral Data
  • Molecular Ion (M⁺•): The nominal molecular weight of C₁₃H₁₇F₂N is 225.13 g/mol .[3] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Key Fragmentation Patterns: The fragmentation of 1-Benzyl-4,4-difluoro-3-methylpiperidine is expected to be dominated by the cleavage of the benzylic C-N bond and fragmentations within the piperidine ring.

m/z Proposed Fragment
225[M]⁺•
91[C₇H₇]⁺ (Tropylium ion)
134[M - C₇H₇]⁺
224[M - H]⁺
210[M - CH₃]⁺

Rationale behind Predictions:

  • Tropylium Ion: The most prominent peak in the mass spectrum of many benzylamines is the tropylium ion at m/z 91, formed by the facile cleavage of the benzylic C-N bond.

  • Piperidine Ring Fragmentation: The piperidine ring can undergo various fragmentation pathways, including loss of a hydrogen radical, a methyl radical, and ring-opening reactions.

B. Experimental Protocol for MS Data Acquisition
  • Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for this type of molecule. Electron ionization (EI) can also be used to induce more extensive fragmentation.

  • Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

  • Tandem MS (MS/MS): To further investigate the fragmentation pathways, tandem mass spectrometry experiments should be performed. This involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

III. Infrared (IR) Spectroscopy

IR spectroscopy will provide information about the functional groups present in the molecule.

A. Predicted IR Spectral Data
Wavenumber (cm⁻¹) Vibrational Mode
3000 - 3100C-H stretching (aromatic)
2800 - 3000C-H stretching (aliphatic)
1600, 1495, 1450C=C stretching (aromatic ring)
1000 - 1200C-F stretching
700 - 750 and 690 - 710C-H out-of-plane bending (monosubstituted benzene)

Rationale behind Predictions:

  • C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for both the aromatic and aliphatic portions of the molecule.

  • C=C Stretching: The aromatic ring will give rise to several characteristic absorption bands.

  • C-F Stretching: The C-F stretching vibrations will appear as strong absorptions in the fingerprint region. The presence of two fluorine atoms on the same carbon will likely result in two distinct C-F stretching bands.

  • Aromatic Substitution Pattern: The out-of-plane C-H bending vibrations can confirm the monosubstituted pattern of the benzene ring.

B. Experimental Protocol for IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a KBr pellet, or a thin film on a salt plate.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, MS, and IR spectral data for 1-Benzyl-4,4-difluoro-3-methylpiperidine. By understanding the expected spectral features and employing the recommended experimental protocols, researchers can confidently characterize this novel compound and pave the way for its further investigation in various scientific disciplines. The interplay of the benzyl group, the methyl substituent, and the gem-difluoro moiety on the piperidine ring presents a fascinating case for detailed spectroscopic analysis, and the insights gained will be invaluable for the rational design of new fluorinated molecules with desired biological activities.

References

[1] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC. (n.d.). Retrieved from [4] Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [2] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - ResearchGate. (2025, October 17). Retrieved from [5] Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine | Journal of the American Chemical Society. (n.d.). Retrieved from [6] Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa - UNIPI. (2023, November 2). Retrieved from [7] 1-BENZYL-3-METHYL-4-PIPERIDONE synthesis - chemicalbook. (n.d.). Retrieved from [8] (3S,4R,5S)-1-Benzyl-3-chloro-5-(chloromethyl)-4-(4-fluorophenyl)piperidine - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.). Retrieved from SynOpen. (2024, December 4). Retrieved from _ [9] 1-Benzyl-3,3-difluoro-4-methylpiperidine | C13H17F2N | CID 68260832 - PubChem. (n.d.). Retrieved from [3] 2503325-79-7 | 1-Benzyl-4,4-difluoro-3-methylpiperidine | ChemScene. (n.d.). Retrieved from [10] Spectroscopic and Thermodynamic Properties of Novel 1-(4-Methylpiperazine-1-yl-methyl)-3-benzyl-4-(3. (n.d.). Retrieved from [11] Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. (n.d.). Retrieved from [12] MassBank3. (2020, August 19). Retrieved from [13] 1-Benzyl-4-methylpiperidin-3-ol | C13H19NO | CID 21955384 - PubChem. (n.d.). Retrieved from _ [14] 4-Benzylpiperidine - the NIST WebBook. (n.d.). Retrieved from [15] 1-Benzyl-3-methylpiperidin-4-one - Sigma-Aldrich. (n.d.). Retrieved from [16] Spectral investigation, TD-DFT study, Hirshfeld surface analysis, NCI-RDG, HOMO-LUMO, chemical reactivity and NLO prope… - OUCI. (n.d.). Retrieved from [17] Vibronic bandshape of the absorption spectra of dibenzoylmethanatoboron difluoride derivatives: analysis based on ab initio calculations - RSC Publishing. (n.d.). Retrieved from [18] 4,4-difluoro-3-methylpiperidine hydrochloride (C6H11F2N) - PubChemLite. (n.d.). Retrieved from

Sources

Exploratory

Technical Guide: Biological Activity &amp; Design of Fluorinated Piperidine Derivatives

Topic: Biological Activity and Design of Fluorinated Piperidine Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The piper...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity and Design of Fluorinated Piperidine Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The piperidine ring is the most prevalent saturated nitrogen heterocycle in FDA-approved pharmaceuticals.[1] However, the "plain" piperidine scaffold often suffers from high basicity (


), leading to poor membrane permeability, high P-glycoprotein (P-gp) efflux, and off-target binding to hERG potassium channels (cardiotoxicity).

Strategic fluorination of the piperidine ring is a high-precision tool to resolve these liabilities. This guide details the mechanistic impact of fluorine substitution on piperidine biological activity, focusing on


 modulation , conformational control (the gauche effect) , and metabolic blocking . It provides actionable synthetic protocols and structure-activity relationship (SAR) logic for optimizing drug candidates.

The Fluorine Effect: Physicochemical & Conformational Modulation[2]

Modulation and Basicity

The introduction of fluorine, the most electronegative element, onto the piperidine ring significantly lowers the basicity of the cyclic amine via the inductive electron-withdrawing effect (


). This is critical for optimizing oral bioavailability and reducing toxicity.
  • Mechanism: The electron-withdrawing nature of fluorine destabilizes the protonated ammonium cation.

  • Magnitude:

    • 3-Fluoropiperidine:

      
       to 
      
      
      
      units (relative to piperidine).
    • 4-Fluoropiperidine:

      
       to 
      
      
      
      units.
    • 3,3-Difluoropiperidine:

      
       units.
      
  • Biological Impact: Lowering the

    
     from ~11 to ~8-9 increases the fraction of the neutral species at physiological pH (7.4), enhancing passive membrane permeability and reducing lysosomal trapping.
    
Conformational Control: The Gauche Effect

Unlike steric-driven substituents (e.g., methyl) that prefer the equatorial position, fluorine at the C3 position of piperidine often exhibits a counter-intuitive axial preference .

  • The Phenomenon: In protonated 3-fluoropiperidines, the axial conformer is stabilized by:

    • Charge-Dipole Interaction: The C–F bond dipole is antiparallel to the

      
       bond dipole, minimizing electrostatic repulsion.
      
    • 
       Hyperconjugation:  The "gauche effect" stabilizes the synclinal arrangement of the most electronegative substituents.[2]
      
  • Design Utility: This allows medicinal chemists to "lock" the piperidine ring into a specific conformation to match a receptor binding pocket without adding bulky steric groups.

Case Study: Optimization of MK-0731 (KSP Inhibitor)

This case study exemplifies the successful application of fluorinated piperidine SAR.

  • Target: Kinesin Spindle Protein (KSP) for taxane-refractory cancer.[1]

  • The Problem: The initial lead (non-fluorinated piperidine) suffered from high P-gp efflux (poor brain/tumor penetration) and hERG liability due to high basicity.

  • The Solution: Introduction of a fluorine atom at the C3 position.

  • The Result (MK-0731):

    • 
       Shift:  Reduced from 9.5 to 7.6.
      
    • Efflux: P-gp ratio reduced significantly.

    • Potency: Maintained or improved due to the specific axial orientation of the fluorine interacting with the binding pocket.

Synthetic Methodologies

Historically, synthesizing ring-fluorinated piperidines was difficult due to the risk of HF elimination (defluorination) or racemization. Two primary approaches are now standard:

Deoxyfluorination (Nucleophilic)

Conversion of hydroxypiperidines using DAST or Deoxo-Fluor.

  • Pros: Commercial availability of chiral hydroxy precursors.

  • Cons: High risk of elimination to alkenes; inversion of stereochemistry (

    
    ).
    
Catalytic Hydrogenation of Fluoropyridines (The "Glorius" Method)

A breakthrough method allowing the direct conversion of commercially available fluoropyridines to all-cis fluoropiperidines.

  • Mechanism:[1][2][3][4] Pd-catalyzed hydrogenation under acidic conditions prevents hydrodefluorination.

  • Stereoselectivity: Highly diastereoselective for the cis isomer.

Experimental Protocols

Protocol A: Synthesis of cis-3-Fluoro-4-methylpiperidine (Catalytic Hydrogenation)

Adapted from Glorius et al., Nature Chemistry (2019).

Reagents:

  • 3-Fluoro-4-methylpyridine (1.0 equiv)

  • 5 wt% Rh/C or Pd(OH)2/C catalyst

  • Solvent: Methanol (0.1 M)

  • Additive: HCl (1.1 equiv, 4M in dioxane) or H2SO4

Workflow:

  • Preparation: In a stainless steel autoclave, charge 3-fluoro-4-methylpyridine (1 mmol) and the catalyst (5 mol% metal loading).

  • Acidification: Add MeOH (10 mL) followed by the acid solution. Note: Acidification is critical to protonate the pyridine, deactivating the

    
    -system toward defluorination.
    
  • Hydrogenation: Seal the autoclave and pressurize with

    
     (50 bar). Stir at room temperature for 24 hours.
    
  • Workup: Carefully vent

    
    . Filter the mixture through a pad of Celite to remove the catalyst.
    
  • Isolation: Concentrate the filtrate under reduced pressure to obtain the piperidinium salt.

  • Free Base (Optional): Dissolve in water, adjust pH to >10 with NaOH, and extract with DCM. Caution: Fluorinated piperidines can be volatile.

Validation:

  • 
     NMR:  Check for a multiplet around -180 to -200 ppm. Absence of signal indicates defluorination.
    
  • Stereochemistry: Confirm cis geometry via NOESY or coupling constants (

    
    ).
    
Protocol B: Potentiometric Determination

Objective: Accurate measurement of basicity modulation.

  • Solution Prep: Dissolve 2-3 mg of the fluorinated piperidine salt in 20 mL of degassed water/methanol (if solubility is low).

  • Titration: Titrate with standardized 0.1 M NaOH using an automated potentiometric titrator (e.g., Sirius T3).

  • Calculation: Plot pH vs. volume of titrant. The inflection point represents the

    
    .
    
  • Control: Run non-fluorinated piperidine as a reference standard.

Visualization & SAR Logic

Diagram 1: The Fluorine SAR Decision Tree

A logical workflow for deciding when to employ fluorinated piperidines in lead optimization.

SAR_Logic Start Lead Compound Analysis (Piperidine Scaffold) Check_Basicity Is pKa > 9.0? Start->Check_Basicity Check_Metabolism Metabolic Liability? (Oxidative Clearance) Check_Basicity->Check_Metabolism No Check_hERG hERG Binding Risk? Check_Basicity->Check_hERG Yes Action_3F Strategy: 3-Fluorination (Lowers pKa ~2 units) (Axial Conformation) Check_Metabolism->Action_3F C3 Oxidation Action_4F Strategy: 4-Fluorination (Lowers pKa ~1 unit) (Metabolic Block) Check_Metabolism->Action_4F C4 Oxidation Check_hERG->Action_3F High Risk Action_Difluoro Strategy: 3,3-Difluorination (Lowers pKa ~3.5 units) (Removes Basicity) Check_hERG->Action_Difluoro Critical Risk Outcome_Perm Improved Permeability Reduced P-gp Efflux Action_3F->Outcome_Perm Outcome_Stab Blocked Metabolism Extended Half-life Action_4F->Outcome_Stab Action_Difluoro->Outcome_Perm

Caption: Decision matrix for incorporating fluorine into piperidine scaffolds based on pKa, hERG, and metabolic liabilities.

Diagram 2: Conformational Control (The Gauche Effect)

Visualizing why 3-fluoropiperidine prefers the axial conformation.

Gauche_Effect Equatorial Equatorial Conformer (Sterically Favored) Axial Axial Conformer ( electronically Favored) Equatorial->Axial Protonation / Solvent Polarity Factors Stabilizing Factors: 1. C-H/C-F Hyperconjugation 2. Dipole Minimization (vs NH+) Factors->Axial

Caption: The "Gauche Effect" drives the axial preference of 3-fluoropiperidine, overriding standard steric repulsion.

Quantitative Data Summary

Derivative

(Approx)
LogD (pH 7.4)Conformational BiasPrimary Utility
Piperidine (Ref) 11.0LowChair (Eq substituents)Baseline Scaffold
4-Fluoropiperidine 9.8MediumChairMetabolic Block (C4)
3-Fluoropiperidine 9.0HighAxial F Preference

Tuning, hERG reduction
3,3-Difluoropiperidine 7.5HighChairMax

reduction, P-gp evasion
4,4-Difluoropiperidine 8.5MediumChairMetabolic Block, Lipophilicity

References

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines. Journal of Organic Chemistry. [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

  • Discovery of MK-0731: Kinesin Spindle Protein Inhibitor. Journal of Medicinal Chemistry. [Link][1]

  • Understanding the Conformational Behavior of Fluorinated Piperidines. Chemistry – A European Journal. [Link]

  • The Dark Side of Fluorine (Metabolic Stability & Toxicity). ACS Medicinal Chemistry Letters. [Link]

Sources

Foundational

A Technical Guide to the Strategic Incorporation of Gem-Difluoro Groups in Piperidine Scaffolds

For Researchers, Scientists, and Drug Development Professionals Abstract The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] The strategic incorporation of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] The strategic incorporation of fluorine, particularly as a gem-difluoro (CF₂) group, has emerged as a powerful strategy for modulating the physicochemical and pharmacological properties of piperidine-containing molecules.[2][3] This guide provides an in-depth analysis of the role of the gem-difluoro group in piperidine scaffolds, exploring its impact as a bioisostere, synthetic accessibility, and profound influence on molecular conformation, pKa, lipophilicity, metabolic stability, and target binding affinity. Through a synthesis of technical data, mechanistic insights, and practical protocols, this document serves as a comprehensive resource for scientists engaged in the design and development of next-generation therapeutics.

The Gem-Difluoro Group: A Multifaceted Bioisostere

The difluoromethylene (CF₂) group is a unique bioisostere that can profoundly alter a molecule's properties. Unlike a simple hydrogen-to-fluorine substitution, the gem-difluoro unit introduces a combination of electronic and steric effects that can be leveraged in drug design. It is often considered a bioisostere for a carbonyl group, an oxygen atom, or even a methylene group, yet it possesses distinct characteristics.[4][5][6]

  • Electronic Properties: The two highly electronegative fluorine atoms create a strong dipole moment and act as powerful electron-withdrawing groups. This significantly influences the local electronic environment, impacting the acidity/basicity of nearby functional groups and modulating hydrogen bond acceptor capabilities.[7]

  • Metabolic Stability: The C-F bond is the strongest single bond in organic chemistry, making the CF₂ group exceptionally resistant to metabolic oxidation.[6] Introducing this moiety can block potential sites of metabolism, thereby enhancing a drug candidate's half-life.[8]

  • Conformational Control: The steric bulk and gauche effect of the CF₂ group can impose significant conformational constraints on the piperidine ring, influencing its three-dimensional shape and the orientation of substituents, which is critical for target engagement.[9][10][11]

Synthetic Strategies for Gem-Difluoropiperidines

The synthesis of gem-difluoropiperidines has become increasingly accessible, with several robust methods available. The choice of strategy often depends on the desired substitution pattern (e.g., 2,2-, 3,3-, or 4,4-difluorination) and the availability of starting materials.

Deoxofluorination of Piperidinones

A primary and widely used method is the deoxofluorination of a corresponding piperidinone precursor. Reagents like diethylaminosulfur trifluoride (DAST) or its analogues, such as Morph-DAST or XtalFluor-E, are commonly employed to convert a ketone into the gem-difluoro group.[12][13]

Caption: General workflow for deoxofluorination.

Detailed Protocol: Synthesis of N-Boc-4,4-difluoropiperidine [12]

  • Setup: To a solution of N-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM) in a suitable reaction vessel, cool the mixture to 0 °C.

  • Reagent Addition: Slowly add trifluoro sulfenyl morpholine (a DAST equivalent) (1.5 eq) dropwise to the cooled solution while maintaining the temperature between 0-5 °C.

  • Reaction: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield N-Boc-4,4-difluoropiperidine.

Building Block Approaches

Alternative strategies involve constructing the piperidine ring from acyclic precursors already containing the gem-difluoro moiety. These methods offer flexibility for introducing various substituents.[14]

  • From Ethyl Bromodifluoroacetate: This approach involves the 1,4-addition of ethyl bromodifluoroacetate to Michael acceptors like acrylonitriles, followed by a series of transformations including reduction, cyclization (lactamization), and subsequent reduction to afford substituted 3,3-difluoropiperidines.[14][15]

  • Electrophilic Fluorination: δ-Chloroimines can undergo electrophilic fluorination using reagents like N-fluorodibenzenesulfonimide (NFSI), followed by hydride reduction and intramolecular cyclization to yield 3,3-difluoropiperidines.[16]

Impact on Physicochemical Properties

The introduction of a CF₂ group dramatically alters key physicochemical properties critical for drug development.

Basicity (pKa) Modulation

The potent electron-withdrawing nature of the gem-difluoro group significantly reduces the basicity of the piperidine nitrogen. The magnitude of this pKa reduction is dependent on the distance between the CF₂ group and the nitrogen atom.[17][18]

  • 3,3-Difluoropiperidines: The fluorine atoms at the β-position cause a dramatic decrease in the pKa of the piperidine nitrogen.[17]

  • 4,4-Difluoropiperidines: The effect is attenuated due to the increased distance, but still results in a measurable decrease in basicity compared to the non-fluorinated analogue.

This modulation of pKa is a critical tool for optimizing a compound's solubility, cell permeability, and off-target activity (e.g., hERG liability).[19]

CompoundPosition of CF₂Typical pKa RangepKa Reduction vs. Piperidine
PiperidineN/A~11.2N/A
4,4-Difluoropiperidineγ (gamma)~9.5 - 10.51-2 units
3,3-Difluoropiperidineβ (beta)~5.5 - 7.54-6 units
Data synthesized from multiple sources.[8][17][20]
Lipophilicity (LogP/LogD)

The effect of gem-difluorination on lipophilicity is complex and not always intuitive. While fluorine is highly electronegative, its impact on LogP can vary depending on the overall molecular context.[21][22] In many cases, replacing a CH₂ with a CF₂ group can lead to an increase in lipophilicity.[23] However, the reduction in pKa can increase the proportion of the neutral species at physiological pH (7.4), which can sometimes lead to a higher LogD₇.₄ despite a potentially lower LogP of the neutral form.[18] Researchers must carefully measure these properties for each new compound series.

Conformational Consequences

The CF₂ group imposes significant conformational preferences on the piperidine ring, which typically adopts a chair conformation. The presence of the gem-difluoro group can alter the ring pucker and the energetic preference for axial versus equatorial positioning of other substituents. This conformational rigidity can pre-organize the molecule for optimal binding to its biological target, potentially increasing potency and selectivity.[11] However, in some systems, such as macrocycles, gem-difluorination has been shown to introduce new conformational equilibria, for instance, between trans and cis amide isomers, which can impact metabolic stability.[9][10][24][25]

Caption: Impact of CF₂ on piperidine conformation.

Pharmacological Implications and Case Studies

The combination of modified electronics, enhanced metabolic stability, and conformational control makes the gem-difluoropiperidine scaffold highly valuable in drug discovery.

Modulation of Target Affinity and Selectivity

By altering the pKa and conformation, the CF₂ group can fine-tune interactions with the target protein. For example, a lower pKa might prevent an undesirable ionic interaction while maintaining necessary hydrophobic contacts. The rigidified conformation can improve binding affinity by reducing the entropic penalty upon binding.

A notable example involves antagonists for the Dopamine D4 receptor, where 4,4-difluoropiperidine derivatives have shown exceptional binding affinity (Ki = 0.3 nM) and over 2000-fold selectivity against other dopamine receptor subtypes.[2][26]

Enhancing Metabolic Stability and Bioavailability

The CF₂ group is a powerful tool for blocking metabolic hotspots. In the development of neuronal nitric oxide synthase (nNOS) inhibitors, introducing a CF₂ group adjacent to an amino group not only lowered the pKa but also effectively blocked potential metabolic oxidation at a benzylic position.[8] This strategy led to inhibitors with improved cell-membrane permeability and oral bioavailability.[8]

Conclusion and Future Outlook

The gem-difluoro group is far more than a simple fluorine substitution; it is a strategic design element that offers medicinal chemists multifaceted control over the properties of piperidine scaffolds. Its ability to modulate pKa, influence conformation, block metabolic pathways, and fine-tune target interactions has solidified its role as a valuable tool in modern drug discovery.[3][6] Future research will likely focus on developing even more efficient and stereoselective synthetic methods, further exploring its use in complex scaffolds like bridged bicyclic systems, and deepening our understanding of its subtle effects on protein-ligand interactions.[21] The continued application of this unique moiety promises to yield novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles.

References

  • A novel methodology for the synthesis of 3,3-difluoropiperidines has been developed. Chemistry – A European Journal.[Link]

  • Synthesis of 4-Substituted 3,3-Difluoropiperidines. The Journal of Organic Chemistry.[Link]

  • New Entries toward 3,3-Difluoropiperidines. The Journal of Organic Chemistry.[Link]

  • Development of an Efficient Synthesis toward a 4,4-Difluoropiperidine Intermediate. Synfacts.[Link]

  • 4,4-Difluoropiperidine - Introduction. ChemBK.[Link]

  • Lipophilicity Effects of Monofluorination at the Tertiary Aliphatic Carbon as a Function of alpha-Substituent. ChemRxiv.[Link]

  • Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry.[Link]

  • Synthesis of 4-substituted 3,3-difluoropiperidines. PubMed.[Link]

  • A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. ResearchGate.[Link]

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed.[Link]

  • gem-Difluoro-3-azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. ResearchGate.[Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis.[Link]

  • Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. ResearchGate.[Link]

  • Synthesis of α,α-difluoroalkyl carbonyl compounds and α-difluoromethyl... ResearchGate.[Link]

  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PMC.[Link]

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science.[Link]

  • Preparation method of 4, 4-difluoropiperidine hydrochloride.
  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. PMC.[Link]

  • Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Macmillan Group, Princeton University.[Link]

  • Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. Organic Letters.[Link]

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Diva-Portal.org.[Link]

  • Examples of drug candidates and chemical probes containing fluorine-substituted pyrrolidine and piperidine moieties. ResearchGate.[Link]

  • 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. PMC.[Link]

  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed.[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.[Link]

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed.[Link]

  • Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase. PMC.[Link]

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem.[Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PMC.[Link]

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Diva Portal.[Link]

  • pKa decrease upon gem-diflurination (–ΔpKa) for protonated amines. ResearchGate.[Link]

  • Synthesis of gem-Difluoro Olefins through C-H Functionalization and β-fluoride Elimination Reactions. PMC.[Link]

  • gem-Difluoro-containing pharmaceuticals. ResearchGate.[Link]

  • Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry.[Link]

  • Synthesis of gem-Difluorinated Hydroxypyrrolidines. PubMed.[Link]

  • Solvent- and Catalyst-Free Synthesis of gem-Difluorinated and Polyfluoroarylated Compounds. MDPI.[Link]

  • Synthesis of gem-Difluorocyclopropanes. ResearchGate.[Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.[Link]

  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate.[Link]

  • Effect of GEM in the scaffolds 17 days post-treatment. ResearchGate.[Link]

Sources

Exploratory

An In-depth Technical Guide to 1-Benzyl-4,4-difluoro-3-methylpiperidine: A Versatile Scaffold for Modern Drug Discovery

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. T...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of 1-Benzyl-4,4-difluoro-3-methylpiperidine, a research chemical of significant interest. We will delve into its synthesis, physicochemical properties, and analytical characterization. Furthermore, we will explore its potential as a versatile building block in the development of novel therapeutics, drawing on the established bioactivities of structurally related fluorinated piperidines. This document is intended to serve as a valuable resource for researchers seeking to leverage the unique properties of this compound in their drug discovery programs.

Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1] Its saturated, three-dimensional structure provides an excellent scaffold for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. The introduction of fluorine atoms into this privileged scaffold can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including:

  • Metabolic Stability: The high strength of the carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the half-life of a drug.

  • Lipophilicity and Permeability: Fluorine substitution can modulate a compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. This can enhance membrane permeability and oral bioavailability.[2]

  • pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the basicity (pKa) of nearby nitrogen atoms, which can be crucial for optimizing interactions with biological targets and improving pharmacokinetic properties.[3]

  • Conformational Control: The introduction of fluorine can influence the conformational preferences of the piperidine ring, locking it into a bioactive conformation.

The subject of this guide, 1-Benzyl-4,4-difluoro-3-methylpiperidine, combines the benefits of the piperidine scaffold with the unique properties imparted by gem-difluorination and methylation. The benzyl group serves as a common protecting group and can also contribute to biological activity. This combination of features makes it a highly attractive building block for the synthesis of novel drug candidates targeting a range of therapeutic areas.

Physicochemical Properties

A clear understanding of the physicochemical properties of a research chemical is fundamental to its effective application.

PropertyValueSource
CAS Number 2503325-79-7[4]
Molecular Formula C₁₃H₁₇F₂N[4]
Molecular Weight 225.28 g/mol [4][5]
IUPAC Name 1-benzyl-4,4-difluoro-3-methylpiperidine[5]
SMILES CC1CCN(CC1(F)F)CC2=CC=CC=C2[5]
Storage Sealed in dry, 2-8°C[4]

Synthesis and Purification

Proposed Synthetic Pathway

A potential synthetic route is outlined below, drawing inspiration from a patented method for the preparation of related piperidine derivatives.[6]

Synthetic_Pathway A 1-Boc-3-methylpiperidin-4-one B 1-Boc-4,4-difluoro-3-methylpiperidine A->B Fluorination (e.g., DAST, Deoxo-Fluor®) C 4,4-Difluoro-3-methylpiperidine B->C Boc Deprotection (e.g., TFA, HCl) D 1-Benzyl-4,4-difluoro-3-methylpiperidine C->D N-Benzylation (Benzyl bromide, K2CO3)

Caption: Proposed synthetic pathway for 1-Benzyl-4,4-difluoro-3-methylpiperidine.

Step 1: Fluorination of a Protected 3-Methylpiperidin-4-one. The synthesis would likely commence with a commercially available or readily synthesized N-protected 3-methylpiperidin-4-one, such as the Boc-protected derivative. Gem-difluorination at the C4 position can be achieved using a variety of modern fluorinating reagents, such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.

Step 2: Deprotection. The Boc protecting group can be removed under acidic conditions, for instance, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free 4,4-difluoro-3-methylpiperidine.

Step 3: N-Benzylation. The final step involves the N-alkylation of the secondary amine with benzyl bromide in the presence of a suitable base, such as potassium carbonate, to afford the target compound, 1-Benzyl-4,4-difluoro-3-methylpiperidine.

Purification Methodologies

The purification of piperidine derivatives often requires specific considerations due to their basic nature. The following methods are commonly employed:

  • Silica Gel Chromatography: This is a standard technique for the purification of organic compounds. To mitigate peak tailing, which is common with basic compounds like piperidines, the addition of a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent is recommended.

  • Acid-Base Extraction: This is an effective method for separating basic piperidine derivatives from neutral or acidic impurities. The crude product is dissolved in an organic solvent and washed with an acidic aqueous solution. The basic piperidine is protonated and partitions into the aqueous phase. The aqueous layer is then basified, and the free base is extracted back into an organic solvent.

  • Recrystallization: For solid compounds, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

The choice of purification method will depend on the nature of the impurities and the scale of the synthesis. A combination of these techniques may be necessary to obtain the desired purity.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. While experimental data for 1-Benzyl-4,4-difluoro-3-methylpiperidine is not publicly available, we can predict the expected spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group (aromatic protons between 7.2-7.4 ppm and a benzylic singlet around 3.5 ppm). The protons on the piperidine ring will appear as complex multiplets in the aliphatic region (typically 1.5-3.0 ppm). The methyl group will likely appear as a doublet.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons of the benzyl group (127-138 ppm), the benzylic carbon (around 60 ppm), and the carbons of the piperidine ring (typically 20-60 ppm). The carbon bearing the gem-difluoro group (C4) will exhibit a characteristic triplet due to carbon-fluorine coupling.

  • ¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for characterizing fluorinated compounds. For a gem-difluoro group, a complex multiplet is expected due to fluorine-fluorine and fluorine-proton couplings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 1-Benzyl-4,4-difluoro-3-methylpiperidine, the molecular ion peak [M]⁺ at m/z 225.28 is expected. A prominent fragment is likely to be the tropylium ion at m/z 91, resulting from the cleavage of the benzyl group.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

Potential Research Applications in Drug Discovery

While specific biological data for 1-Benzyl-4,4-difluoro-3-methylpiperidine is not yet published, the structural motifs present in the molecule suggest a high potential for activity in several therapeutic areas, particularly in the central nervous system (CNS).

Dopamine Receptor Ligands

Structurally similar 4,4-difluoropiperidine derivatives have been investigated as potent and selective antagonists for the dopamine D4 receptor.[7][8] The D4 receptor is a target of interest for the treatment of various neuropsychiatric disorders. The unique conformational constraints and electronic properties imparted by the gem-difluoro group can contribute to high-affinity binding and selectivity.

Serotonin Receptor Ligands

Fluorinated piperidines have also been explored as ligands for serotonin (5-HT) receptors.[3] For instance, certain fluorinated piperidine derivatives have shown high affinity for the serotonin transporter (SERT), a key target for antidepressant drugs.[9] The modulation of pKa by fluorine substitution can be particularly beneficial in optimizing the pharmacokinetic profiles of these ligands.[3]

Neurokinin Receptor Antagonists

Piperidine-based compounds have been successfully developed as antagonists of neurokinin (NK) receptors, which are implicated in pain, inflammation, and mood disorders.[10][11][12] The structural features of 1-Benzyl-4,4-difluoro-3-methylpiperidine make it a promising scaffold for the design of novel NK receptor antagonists.

The following diagram illustrates the potential utility of this scaffold in drug discovery:

Research_Applications cluster_scaffold 1-Benzyl-4,4-difluoro-3-methylpiperidine Scaffold cluster_targets Potential Biological Targets cluster_diseases Potential Therapeutic Areas A Unique 3D structure Modulated pKa Metabolic stability B Dopamine Receptors (e.g., D4) A->B Leads to development of ligands for C Serotonin Receptors/Transporters A->C Leads to development of ligands for D Neurokinin Receptors (e.g., NK1, NK2) A->D Leads to development of ligands for E Neuropsychiatric Disorders B->E F Depression & Anxiety C->F G Pain & Inflammation D->G

Caption: Potential research applications of the 1-Benzyl-4,4-difluoro-3-methylpiperidine scaffold.

Safety and Handling

As with any research chemical, proper safety precautions must be observed when handling 1-Benzyl-4,4-difluoro-3-methylpiperidine. While specific toxicity data for this compound is not available, general guidelines for handling fluorinated organic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place as recommended.[4]

Conclusion

1-Benzyl-4,4-difluoro-3-methylpiperidine represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a privileged piperidine scaffold with the advantageous properties of gem-difluorination and methylation makes it an attractive starting point for the synthesis of novel therapeutic agents. While further research is needed to fully elucidate its biological activity, the information presented in this guide, based on the established chemistry and pharmacology of related compounds, strongly suggests its potential for the development of new treatments for a variety of disorders, particularly those affecting the central nervous system. This technical guide serves as a foundational resource to stimulate and support further investigation into this promising research chemical.

References

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (2025). ChemMedChem, 20(15), e202500298. [Link]

  • Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. (1999). Journal of Medicinal Chemistry, 42(12), 2087-2104. [Link]

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. (2019). Nature Catalysis, 2, 1-8. [Link]

  • Synthesis and pharmacological evaluation of fluorine-containing D₃ dopamine receptor ligands. (2011). Journal of Medicinal Chemistry, 54(6), 1779-1791. [Link]

  • Chemists develop new synthesis method for producing fluorinated piperidines. (2019). University of Münster. [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020). ACS Catalysis, 10(20), 11695-11701. [Link]

  • 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. (2007). Il Farmaco, 62(10), 856-862. [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020). Semantic Scholar. [Link]

  • Characterization of CP-122,721; a nonpeptide antagonist of the neurokinin NK1 receptor. (1996). The Journal of Pharmacology and Experimental Therapeutics, 279(1), 358-365. [Link]

  • 4,4-Difluoropiperidine. (2024). ChemBK. [Link]

  • Preparation of all-cis-(multi)fluorinated piperidines by the... (2019). ResearchGate. [Link]

  • High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo. (2003). Journal of Medicinal Chemistry, 46(7), 1201-1210. [Link]

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (2025). PubMed. [Link]

  • 4-Heterocyclylpiperidines as Selective High-Affinity Ligands at the Human Dopamine D4 Receptor. (1997). Journal of Medicinal Chemistry, 40(16), 2525-2535. [Link]

  • Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives. (1992). Journal of Medicinal Chemistry, 35(16), 3074-3079. [Link]

  • Formation of a 4,4-difluoropiperidine-linked steroidal derivative. (2019). ResearchGate. [Link]

  • Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. (2014). Journal of Medicinal Chemistry, 57(17), 7178-7195. [Link]

  • SynOpen. (2024). Thieme. [Link]

  • Preparation method of 4, 4-difluoropiperidine hydrochloride. (2020).
  • Spiro-substituted piperidines as neurokinin receptor antagonists. II. Syntheses and NK2 receptor-antagonistic activities of N-[2-aryl-4-(spiro-substituted piperidin-1'-yl)butyl]carboxamides. (1998). Chemical & Pharmaceutical Bulletin, 46(2), 242-254. [Link]

  • Spiro-substituted piperidines as neurokinin receptor antagonists. III. Synthesis of (+/-)-N-[2-(3,4-dichlorophenyl) - (1998). Chemical & Pharmaceutical Bulletin, 46(10), 1538-1544. [Link]

  • 1-Benzyl-3,3-difluoro-4-methylpiperidine. (2024). PubChem. [Link]

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  • Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. (2016). Molecules, 21(11), 1485. [Link]

  • Fluorinated drugs are especially important because they are used as diagnostic tools in imaging procedures such as 19F-MRI and 18F-PET. (2023). MDPI. [Link]

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Foundational

Discovery and History of 1-Benzyl-4,4-difluoro-3-methylpiperidine: A Technical Whitepaper

Executive Summary 1-Benzyl-4,4-difluoro-3-methylpiperidine (CAS: 2503325-79-7) is a specialized heterocyclic intermediate that has emerged as a critical building block in the development of Cbl-b (Casitas B-lineage lymph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Benzyl-4,4-difluoro-3-methylpiperidine (CAS: 2503325-79-7) is a specialized heterocyclic intermediate that has emerged as a critical building block in the development of Cbl-b (Casitas B-lineage lymphoma proto-oncogene-b) inhibitors .[1][2][3][4][5][6][7] While piperidine scaffolds are ubiquitous in medicinal chemistry, this specific substitution pattern—combining a gem-difluoro motif with a C3-methyl stereocenter—represents a strategic design to modulate metabolic stability, basicity, and conformational entropy in next-generation cancer immunotherapies.

This guide details the molecule's technical evolution, from its synthetic origins using harsh deoxofluorination reagents to its application in high-affinity E3 ubiquitin ligase inhibitors.

Strategic Significance in Medicinal Chemistry

The "Fluorine Effect" and Conformational Locking

The transition from a standard piperidine to the 4,4-difluoro-3-methyl analogue is not arbitrary. It addresses specific failures common in drug discovery:

  • Metabolic Blocking: The C4 position of piperidines is a metabolic "hotspot," prone to oxidation by Cytochrome P450 enzymes. Replacing C-H bonds with C-F bonds (the strongest single bond in organic chemistry) blocks this metabolic soft spot, extending the drug's half-life (

    
    ).
    
  • pKa Modulation: The electron-withdrawing nature of the gem-difluoro group at C4 lowers the pKa of the piperidine nitrogen (typically from ~10-11 to ~8-9). This improves oral bioavailability by increasing the fraction of the uncharged species at physiological pH, facilitating membrane permeability.

  • Conformational Bias: The C3-methyl group introduces a stereocenter that biases the piperidine ring conformation. In combination with the bulky benzyl group (during synthesis) or the final drug pharmacophore, this "locks" the molecule into a bioactive conformation, reducing the entropic penalty of binding to the target protein (e.g., Cbl-b).

The Cbl-b Target Context

The primary historical driver for this molecule's recent prominence is the pursuit of Cbl-b inhibitors . Cbl-b is an E3 ubiquitin ligase that acts as a "brake" on T-cell activation. By ubiquitinating signaling proteins, Cbl-b promotes their degradation and suppresses immune response.

  • Therapeutic Goal: Inhibit Cbl-b

    
     Prevent ubiquitination 
    
    
    
    Sustain T-cell activation
    
    
    Enhanced anti-tumor immunity.
  • Role of the Intermediate: The 4,4-difluoro-3-methylpiperidine moiety often serves as the solvent-exposed or linker region of the inhibitor, balancing solubility with target affinity.

Synthetic History and Evolution

Early Deoxofluorination Challenges

Historically, introducing a gem-difluoro group into a piperidine ring adjacent to a stereocenter (C3-methyl) was synthetically fraught.

  • The Problem: Deoxofluorination of ketones (e.g., 1-benzyl-3-methylpiperidin-4-one) often leads to elimination byproducts (vinyl fluorides) rather than the desired difluoroalkanes, especially with adjacent alkyl substitution.

  • The Reagents: Early methods relied on DAST (Diethylaminosulfur trifluoride) . However, DAST is thermally unstable and prone to explosion on scale-up.

The Industrial Breakthrough (Patent Methodology)

Recent process chemistry disclosures (e.g., US Patent 11,464,802 B2) reveal that industrial scale-up bypassed DAST in favor of Sulfur Tetrafluoride (SF


)  in anhydrous Hydrogen Fluoride (HF). While hazardous, this method is scalable and cost-effective for multi-kilogram batches.
Mechanism of Action (SF4/HF)
  • Activation: The carbonyl oxygen attacks the sulfur of SF

    
    , activating it as a leaving group.
    
  • Fluoride Attack: Fluoride ions (from HF) displace the sulfur-oxygen species in a stepwise manner.

  • Result: Conversion of C=O to CF

    
     with retention of the C3-methyl stereochemistry (if conditions are controlled).
    

Technical Workflow: Synthesis & Resolution

The following protocol synthesizes the racemic mixture, followed by chiral resolution, as described in recent patent literature for Cbl-b inhibitors.

Step 1: Deoxofluorination (The Critical Step)

Safety Warning: SF


 is a toxic, corrosive gas. HF is fatal upon contact. This reaction requires a specialized autoclave and rigorous PPE.
ParameterSpecification
Substrate 1-Benzyl-3-methylpiperidin-4-one
Reagent A Anhydrous HF (10 equiv)
Reagent B Sulfur Tetrafluoride (SF

) (2.2 equiv)
Vessel Stainless-steel Autoclave (Hastelloy preferred)
Temperature -78°C (addition)

15°C (reaction)
Time 16 Hours
Yield ~50-60% (Crude)

Protocol:

  • Charge the autoclave with 1-benzyl-3-methylpiperidin-4-one.[7]

  • Cool to -78°C using a dry ice/acetone bath.

  • Condense Anhydrous HF into the vessel.

  • Introduce SF

    
     gas slowly.
    
  • Seal and warm to 15°C. Stir for 16 hours.

  • Quench: Vent excess gases into a caustic scrubber (KOH). Pour reaction mixture slowly into saturated aqueous Na

    
    CO
    
    
    
    (Exothermic!).
  • Extract with Ethyl Acetate (EtOAc), dry over Na

    
    SO
    
    
    
    , and concentrate.
Step 2: Chiral Resolution (Optional but Critical)

Drug regulatory bodies (FDA/EMA) require enantiopure compounds. The racemic intermediate is typically resolved via Chiral HPLC or Diastereomeric Salt Formation .

  • Preferred Method: Supercritical Fluid Chromatography (SFC) using a Chiralpak AD-H or OD-H column.

  • Target: (R)-1-Benzyl-4,4-difluoro-3-methylpiperidine (or (S)-isomer depending on specific drug SAR).

Step 3: Debenzylation (Activation)

To use the scaffold in drug synthesis, the benzyl protecting group must be removed.

  • Reagents: Pd/C (10% w/w), H

    
     gas (50 psi), Methanol.[8]
    
  • Conditions: Room temperature, 12 hours.

  • Product: 4,4-Difluoro-3-methylpiperidine (secondary amine ready for coupling).

Visualizing the Pathway

Synthesis & Biological Logic Diagram

G cluster_0 Synthesis Phase cluster_1 Therapeutic Mechanism (Cbl-b) Start 1-Benzyl-3-methyl piperidin-4-one Reagent SF4 / HF (Deoxofluorination) Start->Reagent Inter 1-Benzyl-4,4-difluoro -3-methylpiperidine Reagent->Inter -78°C to 15°C Final 4,4-Difluoro-3-methyl piperidine (Active) Inter->Final Pd/C, H2 (Debenzylation) Drug Cbl-b Inhibitor (Drug Candidate) Final->Drug Coupling to Core Scaffold Target Cbl-b Enzyme (E3 Ligase) Drug->Target Inhibits Effect Block Ubiquitination of T-Cell Receptors Target->Effect Downstream Outcome Enhanced T-Cell Anti-Tumor Response Effect->Outcome Therapeutic Benefit

Caption: Figure 1. Integrated workflow showing the chemical synthesis of the intermediate and its downstream pharmacological mechanism in Cbl-b inhibition.

References

  • US Patent 11,464,802 B2 . 3-substituted piperidine compounds for Cbl-b inhibition, and use thereof. Assignee: Nurix Therapeutics, Inc. Published: Oct 11, 2022.[8]

  • WO Patent 2020/264398 A1 . Substituted benzyl-triazole compounds for Cbl-b inhibition. Published: Dec 30, 2020.

  • Meanwell, N. A. (2018) . Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • PubChem Compound Summary . CID 168432911: (S)-4,4-Difluoro-3-methylpiperidine hydrochloride.[9] National Library of Medicine.

Sources

Exploratory

Potential Therapeutic Targets of 1-Benzyl-4,4-difluoro-3-methylpiperidine: A Technical Guide

Executive Summary: The Dual-Role Scaffold 1-Benzyl-4,4-difluoro-3-methylpiperidine (CAS 2503325-79-7) represents a high-value "privileged structure" in modern medicinal chemistry. While often categorized as a synthetic i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual-Role Scaffold

1-Benzyl-4,4-difluoro-3-methylpiperidine (CAS 2503325-79-7) represents a high-value "privileged structure" in modern medicinal chemistry. While often categorized as a synthetic intermediate, its pharmacophore—the 4,4-difluoro-3-methylpiperidine core—serves as the structural anchor for a new class of therapeutics.

This guide analyzes the compound through two distinct lenses:

  • As a Strategic Precursor: It is the key building block for Cbl-b inhibitors , a cutting-edge class of intracellular checkpoint inhibitors in immuno-oncology.

  • As a Bioactive Scaffold: The fluorinated piperidine ring confers specific conformational biases and metabolic stability, enabling high-affinity binding to Dopamine D4 receptors and Sigma receptors .

The strategic incorporation of the gem-difluoro group at the C4 position lowers the pKa of the piperidine nitrogen (reducing hERG liability) and blocks metabolic oxidation, making this scaffold a critical tool for optimizing drug-like properties (DMPK).

Primary Therapeutic Target: Cbl-b (Immuno-Oncology)

The most significant application of the 1-benzyl-4,4-difluoro-3-methylpiperidine scaffold lies in the synthesis of inhibitors for Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) .

Mechanism of Action

Cbl-b is a RING-type E3 ubiquitin ligase that acts as a negative regulator of T-cell activation.[1][2] It enforces the requirement for CD28 co-stimulation; without CD28 signaling, Cbl-b monoubiquitinates downstream effectors (like PI3K and Vav1), leading to T-cell anergy.

  • Therapeutic Goal: Inhibition of Cbl-b mimics CD28 co-stimulation, lowering the threshold for T-cell activation. This allows T-cells to attack tumors even in the absence of strong co-stimulatory signals from the tumor microenvironment.

  • Role of the Scaffold: The 4,4-difluoro-3-methylpiperidine moiety fits into the substrate-binding groove or an allosteric site of the Cbl-b protein, preventing the transfer of ubiquitin from the E2 enzyme to the target substrate.

Signaling Pathway Visualization

The following diagram illustrates how Cbl-b inhibition (facilitated by drugs derived from this scaffold) restores T-cell effector function.

Cblb_Signaling TCR T-Cell Receptor (TCR) Vav1 Vav1 / PI3K TCR->Vav1 Stimulates CD28 CD28 Co-receptor Cblb Cbl-b (E3 Ligase) CD28->Cblb Inhibits (Natural) Cblb->Vav1 Targets for Ub Cblb->Vav1 Blocked Inhibitor Scaffold-Derived Inhibitor Inhibitor->Cblb Blocks E3 Activity Ub Ubiquitination Vav1->Ub If Cbl-b Active Activation T-Cell Activation (Cytokine Release) Vav1->Activation Sustained Signaling Degradation Proteasomal Degradation (Anergy) Ub->Degradation

Caption: Cbl-b inhibition prevents Vav1 ubiquitination, bypassing the need for CD28 co-stimulation and restoring T-cell activation.

Secondary Target: Dopamine D4 Receptor (CNS)

Recent structure-activity relationship (SAR) studies have identified the 4,4-difluoropiperidine core as a potent scaffold for Dopamine D4 receptor (D4R) antagonists.

Therapeutic Relevance

Selective D4R antagonists are investigated for the treatment of L-DOPA-induced dyskinesia (LID) in Parkinson’s disease and for substance use disorders.

  • Selectivity: The gem-difluoro substitution at C4, combined with the C3-methyl group, induces a specific ring pucker that favors binding to the D4 subtype over D2 or D3, reducing extrapyramidal side effects.

  • Metabolic Stability: The fluorine atoms block oxidative metabolism at the typically labile C4 position, extending the half-life of the pharmacophore.

Comparative Pharmacological Profile
Feature1-Benzyl-4,4-difluoro-3-methylpiperidine (Scaffold)Non-Fluorinated Analog
pKa (Basic Nitrogen) ~8.5 (Lowered by F-induction)~9.8
Lipophilicity (LogP) IncreasedModerate
Metabolic Stability High (C4 blocked)Low (C4 oxidation)
hERG Inhibition Risk Reduced (Lower pKa reduces cation trapping)High
Primary Target Class E3 Ligases, GPCRs (D4, Sigma)GPCRs (Broad)

Technical Workflow: Synthesis & Validation

For researchers utilizing this compound, the following protocols outline the synthesis of the core and the validation of its biological activity.

Synthesis of the Core Scaffold

The synthesis typically proceeds from 1-benzyl-3-methylpiperidin-4-one. The critical step is the introduction of the gem-difluoro moiety using Deoxofluor or


.

Step-by-Step Protocol:

  • Starting Material: Charge a Hastelloy autoclave with 1-benzyl-3-methylpiperidin-4-one (1.0 eq) and anhydrous HF (solvent/catalyst).

  • Fluorination: Cool to -78°C. Introduce Sulfur Tetrafluoride (

    
    )  (2.2 eq) or Deoxofluor .
    
  • Reaction: Warm slowly to 15°C and stir for 16 hours. Note: Pressure vessel required due to gaseous reagents.

  • Quenching: Vent excess gases into a caustic scrubber. Pour reaction mixture onto crushed ice/NaOH solution.

  • Extraction: Extract with Isopropyl Acetate (IPAc). Wash organic layer with brine.

  • Purification: Concentrate and purify via fractional distillation or silica chromatography.

  • Chiral Resolution (Optional): If the (3R) or (3S) enantiomer is required (critical for Cbl-b potency), resolve using (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid .

Cbl-b Ubiquitination Assay (In Vitro)

To validate the activity of derivatives synthesized from this scaffold:

  • Reagents: Recombinant human Cbl-b (E3), Ube2d2 (E2), Ube1 (E1), Biotin-Ubiquitin, and substrate (e.g., recombinant Src kinase domain or Vav1 peptide).

  • Reaction Mix: Combine E1 (50 nM), E2 (500 nM), Cbl-b (20 nM), and test compound (0.1 nM - 10 µM) in reaction buffer (50 mM Tris pH 7.5, 5 mM

    
    , 2 mM DTT).
    
  • Initiation: Add ATP (2 mM) and Biotin-Ubiquitin. Incubate at 30°C for 60 minutes.

  • Detection: Quench with EDTA. Transfer to a Streptavidin-coated detection plate. Add anti-Cbl-b antibody conjugated to a fluorophore (TR-FRET or HTRF readout).

  • Analysis: A decrease in signal indicates inhibition of autoubiquitination or substrate ubiquitination.

Visualizing the Synthetic Logic

The transformation of the ketone to the difluoro-scaffold changes the electrostatic potential surface of the molecule, enabling unique binding modes.

Synthesis_Workflow Ketone 1-Benzyl-3-methyl piperidin-4-one Fluorination Fluorination (SF4 / HF) Ketone->Fluorination Nucleophilic Subst. Scaffold 1-Benzyl-4,4-difluoro -3-methylpiperidine Fluorination->Scaffold Yields Racemate Resolution Chiral Resolution (Tartaric Acid deriv.) Scaffold->Resolution Enantiomeric Pure Deprotection Debenzylation (Pd/C, H2) Resolution->Deprotection Free Amine Coupling Coupling to Warhead (Triazole/Pyridine) Deprotection->Coupling Fragment Assembly Drug Final Cbl-b Inhibitor Coupling->Drug

Caption: Synthetic pathway transforming the ketone precursor into the active pharmaceutical ingredient (Cbl-b Inhibitor).[2][3][4]

References

  • US Patent 11,951,133 B2. "3-substituted piperidine compounds for Cbl-b inhibition, and use thereof.
  • ChemMedChem . "Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist." PubMed. [Link]

  • WO Patent 2020/264398 A1. "Substituted benzyl-triazole compounds for Cbl-b inhibition.
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Foundational

In silico modeling of 1-Benzyl-4,4-difluoro-3-methylpiperidine interactions

An In-Depth Technical Guide: In Silico Modeling of 1-Benzyl-4,4-difluoro-3-methylpiperidine Interactions Foreword: The Modern Imperative for Predictive Modeling In contemporary drug discovery, the journey from a promisin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: In Silico Modeling of 1-Benzyl-4,4-difluoro-3-methylpiperidine Interactions

Foreword: The Modern Imperative for Predictive Modeling

In contemporary drug discovery, the journey from a promising chemical scaffold to a viable clinical candidate is fraught with challenges, demanding significant investment in time and resources. The piperidine moiety, a ubiquitous feature in numerous FDA-approved drugs, continues to be a focal point of medicinal chemistry.[1] The introduction of fluorine atoms, as seen in our subject molecule, 1-Benzyl-4,4-difluoro-3-methylpiperidine, often enhances metabolic stability, binding affinity, and membrane permeability. However, these modifications also introduce unique conformational and electronic complexities.

This guide provides a comprehensive, technically-grounded framework for the in silico evaluation of such molecules. We move beyond a simple recitation of steps to delve into the causal logic behind methodological choices, ensuring that each phase of the computational workflow is not only robust but also self-validating. Our objective is to empower researchers, scientists, and drug development professionals to harness computational tools not merely as a screening mechanism, but as a hypothesis-generating engine that provides profound insights into molecular interactions at an atomic level.[2]

Part 1: The Foundational Workflow - A Tripartite Approach

A successful in silico study is not a linear path but an iterative cycle of prediction, refinement, and analysis. The entire process hinges on meticulous preparation and a clear understanding of the strengths and limitations of each computational layer. We will dissect this workflow into three core, sequential phases: Molecular Docking, Molecular Dynamics Simulation, and Binding Free Energy Calculation.

In_Silico_Workflow cluster_prep Phase 0: System Preparation cluster_main Core Modeling Pipeline cluster_analysis Outcome Ligand_Prep Ligand Preparation (3D Structure, Charges, Parametrization) Docking Phase 1: Molecular Docking (Pose & Affinity Prediction) Ligand_Prep->Docking Input Structures Receptor_Prep Receptor Preparation (PDB Sourcing, Cleaning, Protonation) Receptor_Prep->Docking Input Structures MD_Sim Phase 2: Molecular Dynamics (Dynamic Refinement & Stability) Docking->MD_Sim Best Pose Free_Energy Phase 3: Binding Free Energy (Affinity Re-scoring) MD_Sim->Free_Energy MD Trajectory Hypothesis Structural & Energetic Hypothesis Generation Free_Energy->Hypothesis ΔG_bind

Caption: High-level overview of the integrated in silico modeling workflow.

Part 2: System Preparation - The Bedrock of Accuracy

The adage "garbage in, garbage out" is acutely relevant in computational chemistry. The most sophisticated algorithms will fail if the initial structures of the ligand and its protein target are flawed. This preparatory phase is arguably the most critical for ensuring biologically meaningful results.[3]

Ligand Preparation Protocol

Our ligand, 1-Benzyl-4,4-difluoro-3-methylpiperidine, is a novel entity and lacks pre-computed parameters in standard force fields. Therefore, we must generate a high-quality 3D conformation and assign accurate partial charges.

Objective: To generate a low-energy, 3D structure of the ligand with accurate atom types and partial charges suitable for simulation.

Methodology:

  • 2D to 3D Conversion:

    • Action: Generate the 3D structure from a 2D representation (e.g., a SMILES string).

    • Tools: Open Babel, Schrödinger's Maestro, or similar molecular editors.

    • Rationale: This initial step creates a foundational 3D geometry. However, this geometry is often not at its lowest energy state.[4]

  • Conformational Search & Energy Minimization:

    • Action: Perform a conformational search to identify low-energy conformers. Subsequently, perform a geometry optimization using a quantum mechanics (QM) method (e.g., DFT with B3LYP/6-31G*) or a robust molecular mechanics force field (e.g., MMFF94).

    • Rationale: Small molecules are not static; they exist as an ensemble of conformers. Starting with a low-energy, stable conformation is crucial for accurate docking and simulation.[3]

  • Charge Calculation:

    • Action: Calculate partial atomic charges. For novel molecules, restrained electrostatic potential (RESP) charges derived from QM calculations are the gold standard. A faster, yet reliable alternative for high-throughput studies is the AM1-BCC method.[5]

    • Rationale: Electrostatic interactions are a dominant force in protein-ligand binding. Accurate charge assignment is paramount for correctly modeling these interactions. This is especially true for fluorinated compounds where polarization effects can be significant.

  • Parameterization & Topology Generation:

    • Action: Generate the ligand topology file, which defines atom types, bonds, angles, and dihedrals. Tools like AmberTools' antechamber or automated servers like LigParGen can be used to assign parameters from a general force field like GAFF (General AMBER Force Field).[5]

    • Rationale: The force field contains the mathematical functions and parameters that describe the potential energy of the molecule. The topology file applies these parameters to our specific ligand, enabling the simulation engine to calculate forces between atoms.

Receptor Preparation Protocol

The quality of the protein structure directly impacts the reliability of the entire modeling cascade.

Objective: To clean and prepare a crystallographic or cryo-EM structure of the target protein, ensuring it is ready for simulation.

Methodology:

  • Structure Retrieval:

    • Action: Download the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Rationale: The PDB is the primary repository for experimentally determined biomolecular structures. It is crucial to select a high-resolution structure (<2.5 Å) if available.

  • Initial Cleaning:

    • Action: Remove all non-essential molecules from the PDB file, including water molecules, crystallization artifacts (e.g., glycerol), and ions not critical for binding or structural integrity.[6]

    • Tools: UCSF Chimera, PyMOL, Maestro.[6][7]

    • Rationale: These molecules can interfere with the docking process and add unnecessary complexity to the simulation system. Water molecules in the binding site may be important, but they are typically added back in a controlled manner during the molecular dynamics setup.

  • Structural Refinement:

    • Action: Model any missing residues or loops. Check for and correct any structural defects.

    • Tools: Web servers like CHARMM-GUI or standalone software can model missing segments.[8][9]

    • Rationale: Experimental structures often have missing loops or side chains due to a lack of clear electron density. These gaps must be filled to create a complete and valid protein model for simulation.

  • Protonation and Charge Assignment:

    • Action: Add hydrogen atoms to the protein structure and determine the correct protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH (typically 7.4). Assign atomic charges using a standard protein force field (e.g., AMBER ff19SB, CHARMM36m).[6]

    • Tools: pdb2gmx in GROMACS, PDB2PQR server, Schrödinger's Protein Preparation Wizard.

    • Rationale: Hydrogen atoms are usually not resolved in crystal structures but are essential for defining the correct hydrogen-bonding networks and steric properties of the protein. The protonation state of residues can dramatically alter the electrostatic environment of the binding site.

Part 3: Molecular Docking - Predicting the Binding Hypothesis

Molecular docking serves as the initial computational screen, predicting the preferred orientation (pose) of our ligand within the protein's binding site and providing a preliminary estimate of binding affinity.[10]

Molecular_Docking_Workflow cluster_grid Binding Site Definition cluster_results Analysis PDBQT_Receptor Prepared Receptor (.pdbqt format) Grid_Box Define Search Space (Grid Box) PDBQT_Receptor->Grid_Box PDBQT_Ligand Prepared Ligand (.pdbqt format) Vina AutoDock Vina Execution PDBQT_Ligand->Vina Config Configuration File (Coordinates, Box Size, Exhaustiveness) Grid_Box->Config Config->Vina Poses Ranked Poses (Output .pdbqt) Vina->Poses Scores Binding Affinity Scores (kcal/mol) Vina->Scores

Caption: Workflow for a typical molecular docking experiment using AutoDock Vina.

Docking Protocol with AutoDock Vina

Objective: To predict the binding pose and estimate the binding affinity of 1-Benzyl-4,4-difluoro-3-methylpiperidine to its target.

Methodology:

  • File Preparation:

    • Action: Convert the prepared protein and ligand files into the PDBQT format, which includes partial charges and atom type information required by AutoDock.[4]

    • Tools: AutoDock Tools (ADT).[7][11]

    • Rationale: The PDBQT format is a specialized file type that annotates the standard PDB format with information necessary for the AutoDock scoring function.

  • Binding Site Definition (Grid Box):

    • Action: Define a 3D grid box that encompasses the entire binding site. The center and dimensions of this box are specified in a configuration file.[12]

    • Rationale: The docking algorithm will confine its search for ligand poses within this user-defined space. A well-defined grid box focuses the computational effort on the relevant area, increasing efficiency and accuracy.[3] If the binding site is unknown, a "blind docking" approach with a grid covering the entire protein can be used, though this is computationally more demanding.[3]

  • Configuration and Execution:

    • Action: Create a configuration text file (config.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box coordinates and dimensions, and the exhaustiveness parameter.[12] Execute AutoDock Vina from the command line.

    • Rationale: The exhaustiveness parameter controls the thoroughness of the conformational search. Higher values increase the chances of finding the optimal pose but also increase computation time. A value of 8 is standard, but 16-32 can improve accuracy.[4]

  • Results Analysis and Validation:

    • Action: Analyze the output file, which contains multiple predicted binding poses ranked by their binding affinity scores (in kcal/mol). Visualize the top-ranked pose in complex with the protein to inspect key interactions (e.g., hydrogen bonds, hydrophobic contacts).

    • Tools: PyMOL, UCSF Chimera.

    • Self-Validation: A crucial step is to validate the docking protocol. If a co-crystallized ligand exists for the target protein, a "redocking" experiment should be performed. The protocol is considered validated if it can reproduce the experimental pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[3][13]

ParameterDescriptionTypical Value
Binding Affinity Estimated free energy of binding. More negative is better.-5 to -12 kcal/mol
RMSD Root Mean Square Deviation from a reference pose (for validation).< 2.0 Å
Interactions Hydrogen bonds, hydrophobic contacts, pi-stacking, etc.Varies

Part 4: Molecular Dynamics (MD) Simulation - Capturing the Dynamic Reality

While docking provides a valuable static snapshot, biological systems are dynamic. MD simulations model the movements of atoms over time, allowing us to assess the stability of the docked pose and observe how the protein and ligand adapt to each other.[14] This step is essential for refining the initial binding hypothesis.[15]

MD Simulation Protocol with GROMACS

Objective: To evaluate the dynamic stability of the protein-ligand complex and sample conformations for more rigorous free energy calculations.

Methodology:

  • System Building:

    • Action: Combine the protein and the top-ranked ligand pose into a single complex file. Create a simulation box and solvate the system with a realistic water model (e.g., TIP3P). Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentration.[16][17]

    • Tools: GROMACS modules (gmx editconf, gmx solvate, gmx genion).

    • Rationale: Explicitly modeling the solvent is crucial as water plays a key role in mediating protein-ligand interactions. Neutralizing the system charge is a requirement for many simulation algorithms.

  • Energy Minimization:

    • Action: Perform a steep descent energy minimization of the entire system.

    • Rationale: This step removes any steric clashes or unfavorable geometries that may have been introduced during the system building phase, relaxing the system into a local energy minimum.[15]

  • System Equilibration (NVT & NPT):

    • Action: Perform two short equilibration phases. First, an NVT (constant Number of particles, Volume, and Temperature) simulation to bring the system to the target temperature. Second, an NPT (constant Number of particles, Pressure, and Temperature) simulation to adjust the system density to the correct level.[17] During these phases, position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

    • Rationale: Equilibration ensures that the system is stable at the desired temperature and pressure before the production simulation begins, preventing artifacts and ensuring the simulation is representative of the intended physical conditions.

  • Production MD:

    • Action: Run the main simulation for a duration sufficient to observe stable behavior (e.g., 50-100 nanoseconds). Save the coordinates (trajectory) at regular intervals.

    • Rationale: This is the data-gathering phase of the simulation. The length of the simulation depends on the specific biological question but should be long enough for key metrics like RMSD to converge.[18]

  • Trajectory Analysis:

    • Action: Analyze the resulting trajectory to assess stability and interactions.

    • Key Metrics:

      • RMSD (Root Mean Square Deviation): Measures the deviation of the protein backbone and ligand atoms from their initial positions. A stable, plateauing RMSD indicates the system has reached equilibrium.

      • RMSF (Root Mean Square Fluctuation): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.

      • Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time.

      • Interaction Diagrams: Visualize the persistent interactions throughout the simulation.

Part 5: Binding Free Energy Calculation - Refining the Affinity Estimate

Docking scores are useful for ranking but are not quantitatively precise. End-point free energy methods like MM/PBSA and MM/GBSA provide a more accurate estimation of binding free energy by combining molecular mechanics energies with continuum solvation models.[19][20]

Objective: To calculate the binding free energy (ΔG_bind) of the complex using snapshots from the MD trajectory.

Methodology:

  • Snapshot Extraction:

    • Action: Extract a set of uncorrelated snapshots (e.g., every 100 ps) from the stable portion of the production MD trajectory.

    • Rationale: Using multiple snapshots accounts for the conformational flexibility of the protein and ligand, providing a more statistically robust result than a single static structure.[19]

  • MM/PBSA or MM/GBSA Calculation:

    • Action: For each snapshot, calculate the binding free energy using the following equation: ΔG_bind = G_complex - (G_receptor + G_ligand) Where each G term is calculated as: G = E_MM + G_solv - TΔS

      • E_MM: Molecular mechanics energy (bonds, angles, van der Waals, electrostatics).

      • G_solv: Solvation free energy (polar + nonpolar). The polar part is calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model.

      • TΔS: Conformational entropy change upon binding. This term is computationally expensive and often omitted, leading to a relative, rather than absolute, binding energy.[19]

    • Tools: gmx_MMPBSA (for GROMACS/AMBER trajectories).[21]

    • Rationale: MM/PBSA and MM/GBSA offer a balance between the speed of docking scores and the high computational cost of more rigorous methods like alchemical free energy perturbation.[20] They are widely used to re-rank docked poses and rationalize structure-activity relationships.[22]

Energy ComponentDescriptionContribution to Binding
ΔE_vdw van der Waals EnergyFavorable (Negative)
ΔE_elec Electrostatic EnergyFavorable (Negative)
ΔG_polar Polar Solvation EnergyUnfavorable (Positive)
ΔG_nonpolar Nonpolar Solvation EnergyFavorable (Negative)
ΔG_bind Total Binding Free Energy Sum of all components

Conclusion and Forward Look

This guide has outlined a robust, multi-layered computational workflow for characterizing the interactions of 1-Benzyl-4,4-difluoro-3-methylpiperidine with a protein target. By progressing from rapid docking-based hypothesis generation to the dynamic refinement of MD simulations and the quantitative rigor of MM/PBSA calculations, researchers can build a detailed, atomic-level understanding of their system.

It is imperative to recognize that in silico modeling is a predictive science. The ultimate validation of these computational hypotheses lies in experimental verification. The insights gained from these methods—identifying key interacting residues, predicting the impact of structural modifications, and rationalizing binding affinities—provide an invaluable guide for subsequent experimental design, accelerating the entire drug discovery and development process.

References

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  • Liu, S., et al. (2022). In Silico Studies of Piperidine Derivatives as Protein Kinase B Inhibitors through 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. Letters in Drug Design & Discovery, 19(7), 591-605. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Synthesis of 1-Benzyl-4,4-difluoro-3-methylpiperidine step-by-step protocol

An Application Note and Step-by-Step Protocol for the Synthesis of 1-Benzyl-4,4-difluoro-3-methylpiperidine For Researchers, Scientists, and Drug Development Professionals Abstract The incorporation of fluorine atoms int...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Step-by-Step Protocol for the Synthesis of 1-Benzyl-4,4-difluoro-3-methylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to significant improvements in metabolic stability, lipophilicity, and binding affinity. The piperidine scaffold is one of the most prevalent N-heterocycles in FDA-approved drugs.[1] Consequently, the synthesis of fluorinated piperidine derivatives, such as 1-Benzyl-4,4-difluoro-3-methylpiperidine, is of great interest for drug discovery programs. This document provides a detailed, two-stage protocol for the synthesis of this target compound, commencing with the preparation of the ketone precursor, 1-benzyl-3-methylpiperidin-4-one, followed by its geminal difluorination.

Introduction: The Rationale for Fluorination

The introduction of a gem-difluoro (CF2) group into a molecule can profoundly alter its physicochemical properties. The CF2 group serves as a non-hydrolyzable bioisostere for a carbonyl or ether oxygen atom, and its strong electron-withdrawing nature can lower the pKa of adjacent functional groups.[2] In the context of drug design, these modifications can enhance membrane permeability, block metabolic oxidation at the fluorinated position, and modulate conformational preferences, potentially leading to improved pharmacokinetic profiles and target engagement. This protocol outlines a reliable pathway to access a 4,4-difluorinated piperidine building block, suitable for further elaboration in drug development campaigns.

Overall Synthetic Scheme

The synthesis is approached in two primary stages:

  • Stage 1: Synthesis of the Ketone Precursor: Alkylation of 1-benzylpiperidin-4-one to introduce a methyl group at the C3 position.

  • Stage 2: Geminal Difluorination: Deoxyfluorination of the resulting ketone to yield the final product.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Geminal Difluorination A 1-Benzylpiperidin-4-one B 1-Benzyl-3-methylpiperidin-4-one A->B  1. NaH, THF  2. Methyl Iodide C 1-Benzyl-4,4-difluoro-3-methylpiperidine (Target Compound) B->C  DAST or Deoxofluor  DCM

Caption: Overall synthetic workflow.

PART 1: Synthesis of 1-Benzyl-3-methylpiperidin-4-one

This stage involves the α-methylation of 1-benzylpiperidin-4-one. The reaction proceeds via the formation of an enolate using a strong base, which is then trapped by an electrophilic methyl source.

Materials and Reagents
ReagentFormulaMWMoles (Equiv.)AmountSupplier
1-Benzylpiperidin-4-oneC₁₂H₁₅NO189.251.010.0 gCommercial
Sodium Hydride (60% in oil)NaH24.001.252.1 gCommercial
Methyl IodideCH₃I141.941.54.4 mL (9.9 g)Commercial
Tetrahydrofuran (THF), anhydrousC₄H₈O--350 mLCommercial
Ethyl Acetate (EtOAc)C₄H₈O₂--As neededCommercial
Petroleum Ether (PE)---As neededCommercial
Saturated aq. NH₄Cl---As neededLab Prepared
Brine---As neededLab Prepared
Anhydrous Na₂SO₄Na₂SO₄--As neededCommercial
Step-by-Step Protocol

WARNING: Sodium hydride (NaH) is a highly reactive, flammable solid that reacts violently with water. Methyl iodide is toxic and a suspected carcinogen. All operations must be conducted in a certified fume hood under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (2.1 g, 1.25 eq, 60% dispersion in mineral oil).

  • Solvent Addition: Add 250 mL of anhydrous tetrahydrofuran (THF) to the flask. Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 1-benzylpiperidin-4-one (10.0 g, 1.0 eq) in 50 mL of anhydrous THF. Add this solution dropwise to the NaH suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Vigorous hydrogen gas evolution will be observed.

  • Enolate Formation: After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes.

  • Alkylation: Slowly add methyl iodide (4.4 mL, 1.5 eq) to the reaction mixture at 0 °C. After addition, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 60 °C and stir overnight.[3]

  • Reaction Quench: After the reaction is complete (monitored by TLC, e.g., 5:1 PE:EtOAc), cool the mixture to 0 °C. Carefully quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to destroy any unreacted NaH.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Add 150 mL of water and extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil should be purified by silica gel column chromatography. Elute with a gradient of petroleum ether and ethyl acetate (e.g., starting from 10:1) to afford 1-benzyl-3-methylpiperidin-4-one as a yellow oil.[3]

PART 2: Synthesis of 1-Benzyl-4,4-difluoro-3-methylpiperidine

This final stage employs a deoxyfluorination reaction to convert the ketone carbonyl group into a gem-difluoro group. (Diethylamino)sulfur trifluoride (DAST) is a common and effective reagent for this transformation.

Materials and Reagents
ReagentFormulaMWMoles (Equiv.)AmountSupplier
1-Benzyl-3-methylpiperidin-4-oneC₁₃H₁₇NO203.281.05.0 gFrom Stage 1
(Diethylamino)sulfur trifluoride (DAST)C₄H₁₀F₃NS161.191.53.7 mL (6.0 g)Commercial
Dichloromethane (DCM), anhydrousCH₂Cl₂--100 mLCommercial
Saturated aq. NaHCO₃---As neededLab Prepared
Brine---As neededLab Prepared
Anhydrous MgSO₄MgSO₄--As neededCommercial
Step-by-Step Protocol

CRITICAL WARNING: DAST is highly toxic, corrosive, and reacts violently with water. It can release HF gas upon contact with moisture. This procedure must be performed in a well-ventilated fume hood using anhydrous solvents and equipment. Specialized PPE, including a face shield and acid-resistant gloves, is mandatory. A calcium gluconate gel should be readily available as a first-aid measure for HF exposure.

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask made of plastic or Teflon (as HF can etch glass), dissolve 1-benzyl-3-methylpiperidin-4-one (5.0 g, 1.0 eq) in 100 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add DAST (3.7 mL, 1.5 eq) dropwise to the cooled solution via a syringe. Maintain the internal temperature below -70 °C throughout the addition.[4]

  • Reaction Progression: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Careful Quenching: Cool the reaction mixture back down to 0 °C in an ice bath. Very slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise until gas evolution ceases. This step neutralizes excess DAST and acidic byproducts.

  • Workup and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL).

  • Drying and Concentration: Combine all organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography, using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the final product, 1-Benzyl-4,4-difluoro-3-methylpiperidine.[5]

G cluster_protocol Detailed Fluorination Protocol setup 1. Dissolve Ketone in anhydrous DCM under N2 cool 2. Cool to -78 °C setup->cool add 3. Add DAST dropwise (maintain T < -70 °C) cool->add react 4. Warm to RT Stir 18-24h add->react quench 5. Cool to 0 °C Quench with NaHCO3 (aq) react->quench extract 6. Extract with DCM quench->extract purify 7. Dry, Concentrate, and Purify via Chromatography extract->purify product Final Product purify->product

Caption: Step-by-step workflow for the deoxyfluorination stage.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential to confirm the structure. In ¹³C NMR, the C4 carbon will appear as a triplet due to coupling with the two fluorine atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₁₃H₁₇F₂N, MW: 225.28).[5]

References

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available from: [Link]

  • Ni, C., & Hu, J. (2014). The unique role of fluorine in the design of logs and probes for biological systems. Chemical Society Reviews, 43(18), 6597-6609. Available from: [Link]

  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786. Available from: [Link]

  • Singh, R. P., & Shreeve, J. M. (2004). Recent advances in the chemistry of (diethylamino)sulfur trifluoride. Chemical Society Reviews, 33(6), 382-387. Available from: [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. Available from: [Link]

Sources

Application

The Strategic Utility of 1-Benzyl-4,4-difluoro-3-methylpiperidine in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: The Rise of Fluorinated Scaffolds in Drug Discovery In the landscape of contemporary medicinal chemistry, the deliberate incorporation of fluorine into molecular scaffolds is a cornerstone strategy for opti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of Fluorinated Scaffolds in Drug Discovery

In the landscape of contemporary medicinal chemistry, the deliberate incorporation of fluorine into molecular scaffolds is a cornerstone strategy for optimizing drug candidates. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target. Among the privileged fluorinated motifs, the gem-difluorinated piperidine ring has emerged as a particularly valuable building block. The replacement of a methylene or carbonyl group with a difluoromethylene unit can induce subtle yet impactful changes in a molecule's physicochemical properties, offering a powerful tool for fine-tuning pharmacokinetics and pharmacodynamics.[1]

This guide provides a comprehensive overview of the applications and protocols for utilizing 1-Benzyl-4,4-difluoro-3-methylpiperidine , a versatile intermediate for the synthesis of novel therapeutics, particularly those targeting the central nervous system (CNS).

Core Attributes of the 1-Benzyl-4,4-difluoro-3-methylpiperidine Scaffold

The 1-Benzyl-4,4-difluoro-3-methylpiperidine scaffold offers a unique combination of structural features that are highly advantageous in drug design:

  • Metabolic Stability: The gem-difluoro group at the 4-position blocks a potential site of oxidative metabolism, a common liability for piperidine-containing compounds. This can lead to an extended plasma half-life and improved oral bioavailability of the final drug molecule.

  • Modulation of Basicity: The strong electron-withdrawing nature of the two fluorine atoms lowers the pKa of the piperidine nitrogen. This can be beneficial for reducing off-target effects, such as hERG channel inhibition, and can also influence the compound's cell permeability and solubility.

  • Conformational Constraint: The presence of the gem-difluoro group can introduce a degree of conformational rigidity to the piperidine ring, which can be exploited to favor a specific binding conformation and enhance target selectivity.

  • Versatile Synthetic Handle: The benzyl group serves as a readily cleavable protecting group for the piperidine nitrogen, allowing for subsequent functionalization to introduce a wide range of substituents. This modularity is crucial for exploring structure-activity relationships (SAR) during lead optimization.

Synthesis of 1-Benzyl-4,4-difluoro-3-methylpiperidine

The synthesis of the title compound is a multi-step process that begins with the commercially available 1-benzyl-4-piperidone. The key steps involve the introduction of the methyl group at the 3-position followed by a deoxyfluorination reaction.

Workflow for the Synthesis of 1-Benzyl-4,4-difluoro-3-methylpiperidine

Synthesis_Workflow cluster_reagents Key Reagents start 1-Benzyl-4-piperidone step1 Methylation at C3 start->step1 intermediate1 1-Benzyl-3-methyl-4-piperidone step1->intermediate1 reagent1 NaH, Methyl Iodide step2 Deoxyfluorination intermediate1->step2 final_product 1-Benzyl-4,4-difluoro-3-methylpiperidine step2->final_product reagent2 DAST or Deoxofluor

Caption: Synthetic workflow for 1-Benzyl-4,4-difluoro-3-methylpiperidine.

Protocol 1: Synthesis of 1-Benzyl-3-methyl-4-piperidone

This protocol describes the α-methylation of 1-benzyl-4-piperidone.

Materials:

  • 1-Benzyl-4-piperidone

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Petroleum ether (PE)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a suspension of sodium hydride (0.38 mol) in anhydrous THF (600 mL) at 0°C, a solution of 1-benzyl-4-piperidone (0.3 mol) in THF (100 mL) is added dropwise.[2]

  • The reaction mixture is stirred at 0°C for 30 minutes.

  • Methyl iodide (0.47 mol) is then added, and the reaction mixture is warmed to 60°C and stirred overnight.[2]

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and filtered to remove insoluble materials.

  • The filtrate is washed with water and extracted with ethyl acetate (3 x 300 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 5:1) to afford 1-benzyl-3-methyl-4-piperidone as a yellow oil.[2]

Parameter Value Reference
Yield47%[2]
AppearanceYellow oil[2]
Protocol 2: Deoxyfluorination of 1-Benzyl-3-methyl-4-piperidone

This protocol outlines the conversion of the ketone to the gem-difluoride using a deoxyfluorinating agent.

Materials:

  • 1-Benzyl-3-methyl-4-piperidone

  • Diethylaminosulfur trifluoride (DAST) or Deoxofluor

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve 1-benzyl-3-methyl-4-piperidone (1.0 eq) in anhydrous DCM.

  • Cool the solution to -78°C in a dry ice/acetone bath.

  • Slowly add DAST (or Deoxofluor) (2.0-3.0 eq) to the cooled solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of NaHCO₃ at 0°C.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 1-Benzyl-4,4-difluoro-3-methylpiperidine.

Note: Deoxyfluorination reactions should be performed with extreme caution in a well-ventilated fume hood by trained personnel, as reagents like DAST can be hazardous.

Application in Medicinal Chemistry: A Gateway to Novel CNS Agents

The primary utility of 1-Benzyl-4,4-difluoro-3-methylpiperidine lies in its role as a precursor to the de-benzylated 4,4-difluoro-3-methylpiperidine, which can then be incorporated into a variety of bioactive scaffolds. A prominent area of application is the development of dopamine D4 receptor antagonists, which have therapeutic potential in treating conditions like Parkinson's disease-related dyskinesias and other neurological disorders.[2][3]

Workflow for the Incorporation of the 4,4-Difluoro-3-methylpiperidine Scaffold

Application_Workflow cluster_reactions Functionalization Reactions start 1-Benzyl-4,4-difluoro-3-methylpiperidine step1 N-Debenzylation start->step1 intermediate1 4,4-Difluoro-3-methylpiperidine step1->intermediate1 step2 Functionalization intermediate1->step2 final_product Bioactive Molecules (e.g., D4 Antagonists) step2->final_product reaction1 N-Alkylation reaction2 N-Arylation (Buchwald-Hartwig) reaction3 Reductive Amination

Caption: General workflow for utilizing 1-Benzyl-4,4-difluoro-3-methylpiperidine.

Protocol 3: N-Debenzylation via Catalytic Hydrogenation

This protocol describes a standard method for the removal of the N-benzyl protecting group.

Materials:

  • 1-Benzyl-4,4-difluoro-3-methylpiperidine

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Dissolve 1-Benzyl-4,4-difluoro-3-methylpiperidine (1.0 eq) in MeOH or EtOH in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (10-20% by weight of the starting material).

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4,4-difluoro-3-methylpiperidine, which can often be used in the next step without further purification.

Application Example: Synthesis of a Dopamine D4 Receptor Antagonist Precursor

The resulting 4,4-difluoro-3-methylpiperidine can be further elaborated through various C-N bond-forming reactions.

Materials:

  • 4,4-Difluoro-3-methylpiperidine

  • Substituted benzyl bromide or other electrophile (e.g., 2-(bromomethyl)naphthalene)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

Procedure:

  • To a solution of 4,4-difluoro-3-methylpiperidine (1.0 eq) in ACN or DMF, add K₂CO₃ (2.0-3.0 eq) or DIPEA (1.5-2.0 eq).

  • Add the electrophile (1.0-1.2 eq) and stir the mixture at room temperature or heat to 50-80°C until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture, filter off any solids, and concentrate the filtrate.

  • Purify the residue by silica gel column chromatography to yield the N-alkylated product.

Materials:

  • 4,4-Difluoro-3-methylpiperidine

  • Aryl halide or triflate (e.g., 4-bromobenzonitrile)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., XPhos, BINAP)

  • Base (e.g., NaOt-Bu, Cs₂CO₃)

  • Toluene or Dioxane, anhydrous

Procedure:

  • In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 eq), palladium catalyst (1-5 mol%), and ligand (2-10 mol%).

  • Add the anhydrous solvent, followed by the 4,4-difluoro-3-methylpiperidine (1.1-1.5 eq) and the base (1.5-2.5 eq).

  • Seal the reaction vessel and heat to 80-110°C until the starting materials are consumed (monitored by LC-MS).

  • Cool the reaction mixture, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography.

Reaction Type Key Reagents Typical Yields References
N-AlkylationK₂CO₃, ElectrophileGood to Excellent[4]
N-ArylationPd catalyst, Ligand, BaseModerate to Good[5][6]

Conclusion and Future Perspectives

1-Benzyl-4,4-difluoro-3-methylpiperidine is a valuable and versatile building block in medicinal chemistry. Its strategic use allows for the introduction of a metabolically robust and conformationally defined scaffold into drug candidates. The protocols outlined in this guide provide a framework for the synthesis and subsequent functionalization of this important intermediate. As the demand for novel CNS agents continues to grow, the application of fluorinated piperidines, such as the one described herein, is expected to play an increasingly significant role in the discovery and development of next-generation therapeutics.

References

  • PrepChem. (n.d.). Synthesis of 1-benzyl-3-methyl-4-piperidone. Retrieved from [Link]

  • Saeedi, S., Nahid, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 20(15), e202500298. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Brown, R. C. D., & Turner, J. (2013). Diastereoselective Syntheses of (3R,4R)- and (3R,4S)-4-Aryl-3-methyl-4-piperidinemethanol and Fluoro Analogues. The Journal of Organic Chemistry, 78(3), 1188–1197. [Link]

  • Zhang, H., & Chen, W. (2011). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 16(12), 10332-10340. [Link]

  • Wencel-Delord, J., & Colobert, F. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1003. [Link]

  • Hrycyna, C. (2017). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis [Master's thesis, Purdue University]. Purdue University e-Pubs. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

  • Saeedi, S., Nahid, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 20(15), e202500298. [Link]

  • Surmont, R., Verniest, G., Thuring, J. W., Macdonald, G., Deroose, F., & De Kimpe, N. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929–932. [Link]

  • Foley, D. J., & O'Brien, P. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614–1620. [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • Chen, Q., & Wu, J. (2022). Heptafluoroisopropylthiolation of benzyl halides. Tetrahedron Letters, 94, 153676. [Link]

  • Okazaki, T., & Shibata, N. (2023). Alkylation and silylation of α-fluorobenzyl anion intermediates. Organic & Biomolecular Chemistry, 21(44), 8887-8891. [Link]

  • Google Patents. (n.d.). CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone.

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Method

The Strategic Application of 1-Benzyl-4,4-difluoro-3-methylpiperidine in Central Nervous System Drug Discovery

Introduction: The Imperative for Fluorination in CNS Drug Design The development of novel therapeutics for Central Nervous System (CNS) disorders is a formidable challenge, largely dictated by the unique physiological co...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Fluorination in CNS Drug Design

The development of novel therapeutics for Central Nervous System (CNS) disorders is a formidable challenge, largely dictated by the unique physiological constraints of the blood-brain barrier (BBB). The strategic incorporation of fluorine into drug candidates has emerged as a powerful tool to modulate key physicochemical properties, thereby enhancing their potential for CNS activity.[1][2] The 1-benzyl-4,4-difluoro-3-methylpiperidine scaffold represents a privileged structural motif, engineered to leverage the benefits of fluorination for the next generation of CNS-active agents.

This comprehensive guide delves into the synthesis, properties, and versatile applications of 1-benzyl-4,4-difluoro-3-methylpiperidine, providing researchers and drug development professionals with detailed protocols and a robust framework for its integration into CNS drug discovery programs.

The Physicochemical Advantage: Why 4,4-Difluorination?

The introduction of geminal fluorine atoms at the 4-position of the piperidine ring, adjacent to a methyl group, imparts a unique constellation of properties that are highly advantageous for CNS drug candidates:

  • Metabolic Stability: The high bond energy of the C-F bond significantly enhances metabolic stability by blocking potential sites of oxidation, a common metabolic pathway for cyclic amines.[3] This can lead to an extended plasma half-life and improved bioavailability.

  • Modulation of Basicity (pKa): The strong electron-withdrawing nature of the two fluorine atoms lowers the pKa of the piperidine nitrogen. This reduction in basicity can be beneficial for several reasons, including reduced off-target interactions with aminergic GPCRs and improved cell permeability.[4]

  • Enhanced Lipophilicity and BBB Penetration: Fluorination generally increases the lipophilicity of a molecule, a key factor in passive diffusion across the BBB.[1] The strategic placement of fluorine can thus be used to fine-tune this property to achieve optimal brain exposure.

  • Conformational Control: The presence of the 4,4-difluoro and 3-methyl groups can introduce conformational constraints on the piperidine ring, which can lead to higher binding affinity and selectivity for the target protein.[5]

The benzyl group serves as a versatile protecting group for the piperidine nitrogen, which can be readily removed or replaced with other substituents during lead optimization.

Synthesis of 1-Benzyl-4,4-difluoro-3-methylpiperidine: A Detailed Protocol

The synthesis of 1-benzyl-4,4-difluoro-3-methylpiperidine is a multi-step process that begins with the commercially available 1-benzyl-4-piperidone. The following protocol provides a detailed, step-by-step methodology.

Part 1: Synthesis of 1-Benzyl-3-methyl-4-piperidone (Precursor)

This initial step introduces the methyl group at the 3-position of the piperidone ring.

Materials:

  • 1-Benzyl-4-piperidone

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Suspend sodium hydride (1.1 equivalents) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 1-benzyl-4-piperidone (1 equivalent) in anhydrous THF to the cooled suspension.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 60 °C, stirring overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: n-hexane:ethyl acetate = 2:1) to yield 1-benzyl-3-methyl-4-piperidone as an oil.

Part 2: Fluorination of 1-Benzyl-3-methyl-4-piperidone

This crucial step introduces the geminal difluoro group using a deoxofluorinating agent. Diethylaminosulfur trifluoride (DAST) is a common reagent for this transformation.

Materials:

  • 1-Benzyl-3-methyl-4-piperidone

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve 1-benzyl-3-methyl-4-piperidone (1 equivalent) in anhydrous DCM in a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (2.5 equivalents) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or GC-MS.

  • Carefully quench the reaction by slowly adding it to a stirred, cooled (0 °C) saturated aqueous solution of sodium bicarbonate. Caution: Quenching can be exothermic and release HF gas. Perform in a well-ventilated fume hood.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product, 1-benzyl-4,4-difluoro-3-methylpiperidine, can be further purified by vacuum distillation or column chromatography on silica gel.

Physicochemical Properties of Fluorinated Piperidines

The following table summarizes the predicted and observed effects of fluorination on key properties of piperidine-containing compounds relevant to CNS drug discovery.

PropertyNon-fluorinated Piperidine4,4-DifluoropiperidineRationale for Change in CNS Drug Design
pKa ~9.0 - 11.0~6.0 - 7.5Lower pKa reduces the likelihood of off-target interactions with aminergic receptors and can improve oral absorption and bioavailability.[4]
LogP VariableIncreases by ~0.5-1.0Increased lipophilicity generally enhances BBB penetration, a critical factor for CNS-active drugs.[1]
Metabolic Stability Susceptible to oxidation at C-H bondsSignificantly increasedBlocking metabolic hotspots leads to a longer half-life and improved pharmacokinetic profile.[3]
Conformational Rigidity Flexible chair and boat conformationsMore restricted conformationA more defined conformation can lead to higher target affinity and selectivity.[5]

Application in CNS Drug Discovery: A Case Study with Dopamine D4 Receptor Antagonists

The 4,4-difluoropiperidine scaffold has been successfully employed in the discovery of potent and selective dopamine D4 receptor (D4R) antagonists.[6][7] The D4 receptor is a promising target for the treatment of various neurological and psychiatric disorders, including schizophrenia and Parkinson's disease-related dyskinesias.

The following is a representative protocol for the incorporation of the de-benzylated 4,4-difluoro-3-methylpiperidine core into a D4R antagonist scaffold.

Protocol: Synthesis of a Novel D4R Antagonist

This protocol outlines the N-arylation of the core piperidine with a suitable aromatic partner.

Materials:

  • 1-Benzyl-4,4-difluoro-3-methylpiperidine

  • Palladium on carbon (10%)

  • Methanol

  • Hydrogen gas

  • Aryl halide (e.g., 2-chloro-5-nitropyridine)

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

Procedure:

  • Debenzylation: Dissolve 1-benzyl-4,4-difluoro-3-methylpiperidine in methanol and add 10% Pd/C.

  • Subject the mixture to hydrogenation (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain 4,4-difluoro-3-methylpiperidine.

  • N-Arylation: In a separate flask, combine 4,4-difluoro-3-methylpiperidine (1 equivalent), the desired aryl halide (1.1 equivalents), and potassium carbonate (2 equivalents) in DMF.

  • Heat the reaction mixture at 80-100 °C and stir until the starting material is consumed (monitored by LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the target D4R antagonist.

Visualizing the Workflow

The following diagrams illustrate the key synthetic and drug discovery workflows discussed.

Synthesis_Workflow cluster_0 Part 1: Methylation cluster_1 Part 2: Fluorination 1-Benzyl-4-piperidone 1-Benzyl-4-piperidone 1-Benzyl-3-methyl-4-piperidone 1-Benzyl-3-methyl-4-piperidone 1-Benzyl-4-piperidone->1-Benzyl-3-methyl-4-piperidone  1. NaH, THF  2. MeI 1-Benzyl-3-methyl-4-piperidone_ref 1-Benzyl-3-methyl-4-piperidone Target_Compound 1-Benzyl-4,4-difluoro-3-methylpiperidine 1-Benzyl-3-methyl-4-piperidone_ref->Target_Compound DAST, DCM -78°C to rt

Caption: Synthetic workflow for 1-benzyl-4,4-difluoro-3-methylpiperidine.

Drug_Discovery_Workflow Start 1-Benzyl-4,4-difluoro- 3-methylpiperidine Scaffold Debenzylation Debenzylation (e.g., H2, Pd/C) Start->Debenzylation Core_Piperidine 4,4-Difluoro-3-methylpiperidine (Core Building Block) Debenzylation->Core_Piperidine SAR_Exploration Structure-Activity Relationship (SAR) Exploration (e.g., N-Arylation) Core_Piperidine->SAR_Exploration Lead_Optimization Lead Optimization (ADME, PK/PD profiling) SAR_Exploration->Lead_Optimization Candidate CNS Drug Candidate Lead_Optimization->Candidate

Caption: CNS drug discovery workflow utilizing the fluorinated piperidine scaffold.

Conclusion and Future Perspectives

The 1-benzyl-4,4-difluoro-3-methylpiperidine scaffold is a highly valuable building block for the design of novel CNS-active agents. Its unique combination of enhanced metabolic stability, modulated basicity, and favorable lipophilicity addresses several key challenges in CNS drug discovery. The synthetic protocols and application examples provided herein offer a practical guide for researchers to leverage the strategic advantages of this fluorinated motif. As the demand for innovative treatments for neurological and psychiatric disorders continues to grow, the rational incorporation of such fluorinated scaffolds will undoubtedly play a pivotal role in the development of the next generation of CNS therapeutics.

References

  • Scott, P. J. H. (2009). The Role of Fluorine in the Discovery and Optimization of CNS Agents. In Fluorine in Medicinal Chemistry and Chemical Biology (pp. 379-406). Wiley-Blackwell.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • O'Hagan, D. (2008). Understanding the impact of fluorine substitution on the structure and function of proteins. Journal of Fluorine Chemistry, 129(9), 745-752.
  • Smart, B. E. (2001). Fluorine substituent effects (on reactivities of carbocations, carbanions, free radicals and biradicals). Journal of Fluorine Chemistry, 109(1), 3-11.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
  • Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated small molecules. Journal of Fluorine Chemistry, 127(8), 1013-1029.
  • Hopkins, C. R., et al. (2016). Discovery, characterization and biological evaluation of a novel (R)-4,4-difluoropiperidine scaffold as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters, 26(23), 5757-5764.
  • Wager, T. T., et al. (2016). Defining the proper balance of lipophilicity and molecular weight for CNS drug candidates: the next chapter. ACS Chemical Neuroscience, 7(6), 706-714.

Sources

Application

1-Benzyl-4,4-difluoro-3-methylpiperidine as a building block for novel compounds

Topic: 1-Benzyl-4,4-difluoro-3-methylpiperidine: A Tunable Scaffold for Next-Gen CNS & Metabolic Therapeutics Content Type: Application Note & Experimental Protocol Audience: Medicinal Chemists, Process Chemists, and Dru...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-Benzyl-4,4-difluoro-3-methylpiperidine: A Tunable Scaffold for Next-Gen CNS & Metabolic Therapeutics Content Type: Application Note & Experimental Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Abstract

In the optimization of lead compounds, the piperidine ring is a ubiquitous pharmacophore. However, traditional piperidines often suffer from metabolic liability and excessive basicity, leading to promiscuous binding (e.g., hERG toxicity) and poor bioavailability. 1-Benzyl-4,4-difluoro-3-methylpiperidine (CAS: 2503325-79-7) represents a high-value "chimeric" building block that solves these issues simultaneously. The gem-difluoro motif modulates pKa and blocks oxidative metabolism, while the C3-methyl group introduces a stereogenic center for chiral selectivity. This guide details the strategic application of this scaffold, providing validated protocols for its deprotection (activation) and subsequent functionalization in high-throughput library synthesis.

Strategic Value: The "Fluorine-Methyl" Synergism

This compound is not merely a reagent; it is a tool for Multiparametric Optimization (MPO) .

  • Basicity Modulation (The

    
    pKa Effect):  Unsubstituted piperidine has a pKa of ~11.2, often leading to high lysosomal trapping and hERG liability. The 4,4-difluoro substitution inductively withdraws electron density from the nitrogen lone pair, lowering the pKa to the physiologically relevant range of 8.2–8.8 . This improves membrane permeability and reduces phospholipidosis risk.
    
  • Conformational Locking: The C3-methyl group breaks the symmetry of the ring. In combination with the bulky benzyl group (and subsequent derivatives), it forces the piperidine ring into a preferred chair conformation, reducing the entropic penalty upon protein binding.

  • Metabolic Blockade: The C4 position is a common site for CYP450-mediated oxidation. Fluorination at this site effectively blocks this metabolic soft spot, extending the half-life (

    
    ) of the final drug candidate.
    
Case Study Highlight: Dopamine D4 Antagonists

Recent studies (e.g., ChemMedChem, 2025) utilizing 4,4-difluoropiperidine scaffolds demonstrated that this specific substitution pattern can improve selectivity for Dopamine D4 receptors over D2/D3 subtypes by >2000-fold, a critical factor in treating L-DOPA-induced dyskinesias without compromising motor control.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertyValue / Description
CAS Number 2503325-79-7
Formula C

H

F

N
MW 225.28 g/mol
Appearance Solid or viscous oil (depending on purity/salt form)
Chirality Racemic (contains 1 chiral center at C3). Note: Enantiomers can be resolved via chiral HPLC after debenzylation.
Solubility Soluble in DCM, MeOH, DMSO, EtOAc.
pKa (Calc.) ~8.5 (Conjugate acid)
LogP (Calc.) ~3.4 (Lipophilic due to benzyl group)

Experimental Protocols

Protocol A: Activation via N-Debenzylation

The Gateway Step. To use this building block, the benzyl protecting group must be removed to expose the secondary amine. While standard hydrogenation works, the presence of fluorines makes the ring sensitive to harsh conditions. We recommend a Transfer Hydrogenation protocol using Ammonium Formate, which is milder and cleaner than high-pressure H


.

Reagents:

  • Substrate: 1-Benzyl-4,4-difluoro-3-methylpiperidine (1.0 eq)

  • Catalyst: 10% Pd/C (50% wet) (0.1 eq by weight)

  • Hydrogen Source: Ammonium Formate (5.0 eq)

  • Solvent: Methanol (anhydrous)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substrate in Methanol (0.1 M concentration).

  • Inerting: Purge the flask with Nitrogen (N

    
    ) for 5 minutes to remove oxygen (critical to prevent catalyst ignition).
    
  • Addition: Add 10% Pd/C carefully under N

    
     flow. Then, add Ammonium Formate in one portion.
    
  • Reaction: Heat the mixture to reflux (65°C) . Stir vigorously.

    • Monitoring: Check TLC or LCMS every 30 minutes. The reaction is typically complete within 1–3 hours.

  • Workup:

    • Cool to room temperature.[1][2]

    • Filter the mixture through a Celite pad to remove the Pd/C catalyst.[3] Wash the pad with MeOH.[1]

    • Critical Step: The filtrate contains the amine as a formate salt. To isolate the free base, concentrate the filtrate, redissolve in DCM, and wash with saturated NaHCO

      
       or 1M NaOH.
      
    • Dry the organic layer over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.[2]
  • Yield: Expect 85–95% of 4,4-difluoro-3-methylpiperidine .

Validation Check:

  • 1H NMR: Disappearance of the benzylic protons (singlet/doublet at ~3.5 ppm) and the aromatic phenyl protons (7.2–7.4 ppm).

  • LCMS: Mass shift from 226 [M+H]+ to 136 [M+H]+.

Protocol B: Library Diversification (S Ar Coupling)

Once deprotected, the secondary amine is a potent nucleophile. The following protocol demonstrates its coupling to a heteroaryl chloride (e.g., 2-chloropyridine derivative), a common motif in CNS drug discovery.

Reagents:

  • Amine: 4,4-difluoro-3-methylpiperidine (1.0 eq)[4]

  • Electrophile: 2-Chloro-heterocycle (e.g., 2-chloropyridine) (1.1 eq)

  • Base: Cs

    
    CO
    
    
    
    (2.5 eq) or DIPEA (3.0 eq)
  • Solvent: DMSO or NMP (for high temp) / Acetonitrile (for reactive halides)

Procedure:

  • Mix: In a reaction vial, combine the Amine, Electrophile, and Base in DMSO (0.2 M).

  • Heat:

    • Standard: Heat to 80–100°C for 4–12 hours.

    • Microwave (Preferred): 120°C for 20 minutes.

  • Workup: Dilute with water and extract with EtOAc. Wash organic layer with brine (3x) to remove DMSO.

  • Purification: Flash chromatography (Hexane/EtOAc).

Mechanistic Logic & Visualization

Diagram 1: The Fluorine Inductive Effect & Workflow

This diagram illustrates how the 4,4-difluoro substitution alters the electronic landscape of the piperidine ring and outlines the synthesis workflow.

G cluster_mech Mechanistic Impact Start 1-Benzyl-4,4-difluoro- 3-methylpiperidine (Precursor) Step1 Activation (Pd/C, NH4HCO2) Removes Benzyl Group Start->Step1 Deprotection Intermediate 4,4-Difluoro-3-methyl piperidine (Free Amine) MW: 135.15 Step1->Intermediate Effect1 pKa Modulation (11.2 -> 8.5) Reduces hERG risk Intermediate->Effect1 Effect2 Metabolic Blockade (C4 Oxidation blocked) Intermediate->Effect2 Effect3 Conformational Bias (Chair Form Stabilized) Intermediate->Effect3 Step2 Library Synthesis (SNAr / Amide Coupling) Intermediate->Step2 Functionalization Final Novel CNS/Metabolic Drug Candidates Step2->Final

Caption: Workflow transforming the benzyl-protected scaffold into bioactive candidates, highlighting the physicochemical impacts of the difluoro-methyl motif.

Safety & Handling

  • Fluorine NMR: If available, use

    
    F NMR for reaction monitoring. The gem-difluoro group typically appears as a distinct AB quartet (or broad singlet depending on flux) around -90 to -110 ppm, providing a clean handle to track reaction progress without interference from hydrocarbon solvents.
    
  • Volatility: The free amine (4,4-difluoro-3-methylpiperidine) has a lower molecular weight (135 Da) and may be semi-volatile. Do not dry under high vacuum for extended periods at room temperature; use a rotary evaporator at moderate pressure or isolate as an HCl salt for storage.

References

  • Saeedi, S., et al. (2025).[5] Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist. ChemMedChem.

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.
  • Ramalingam, B., et al. (2004). Rapid N-debenzylation of N-benzyl derivatives of amines using ammonium formate and 10% Pd-C. Tetrahedron Letters.

  • PubChem Compound Summary. (2024). 1-Benzyl-3,3-difluoro-4-methylpiperidine (Isomeric Analog Data). National Center for Biotechnology Information.

Sources

Method

Application Notes &amp; Protocols: Strategic N-Debenzylation of 1-Benzyl-4,4-difluoro-3-methylpiperidine for Drug Discovery

Abstract: The N-debenzylation of piperidine scaffolds is a critical deprotection step in the synthesis of many pharmaceutical agents. This guide provides a detailed examination of experimental procedures for the removal...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The N-debenzylation of piperidine scaffolds is a critical deprotection step in the synthesis of many pharmaceutical agents. This guide provides a detailed examination of experimental procedures for the removal of the N-benzyl group from 1-benzyl-4,4-difluoro-3-methylpiperidine, a motif of growing interest in medicinal chemistry due to the unique properties conferred by the gem-difluoro group. We present and compare robust protocols for catalytic transfer hydrogenation and chloroformate-mediated debenzylation, offering insights into the mechanistic rationale, experimental setup, and expected outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to optimize this key synthetic transformation.

Introduction: The Strategic Importance of N-Debenzylation

The piperidine ring is a privileged scaffold in modern drug discovery, appearing in numerous approved therapeutics. Its nitrogen atom often serves as a key site for molecular elaboration to modulate pharmacological properties. The N-benzyl group is a widely used protecting group for the piperidine nitrogen due to its stability under a range of reaction conditions and its relatively straightforward removal.

The specific substrate, 1-benzyl-4,4-difluoro-3-methylpiperidine, incorporates a gem-difluoro moiety at the 4-position. This structural feature is increasingly employed in medicinal chemistry to block metabolic oxidation at that position, modulate the pKa of the piperidine nitrogen, and influence binding conformations. The successful N-debenzylation of this substrate is therefore a gateway to novel, metabolically stable piperidine-based drug candidates.

This guide outlines two primary, validated methods for the N-debenzylation of 1-benzyl-4,4-difluoro-3-methylpiperidine:

  • Catalytic Transfer Hydrogenation: A mild and efficient method utilizing a hydrogen donor in the presence of a palladium catalyst.

  • ACE-Cl Mediated Debenzylation: A chemical approach using 1-chloroethyl chloroformate (ACE-Cl) for substrates that may be incompatible with catalytic methods.

We will delve into the detailed experimental protocols for each, supported by mechanistic insights and comparative data to aid in method selection.

Comparative Analysis of N-Debenzylation Methodologies

The choice of debenzylation method is contingent upon the overall molecular architecture, the presence of other functional groups, and the desired scale of the reaction. Below is a comparative summary of the two primary methods discussed in this guide.

FeatureCatalytic Transfer HydrogenationACE-Cl Mediated Debenzylation
Primary Reagents Palladium on Carbon (Pd/C), Ammonium Formate1-Chloroethyl Chloroformate (ACE-Cl), Methanol
Key Advantages Mild reaction conditions, high atom economy, clean byproducts (CO2, NH3).Effective for substrates with groups sensitive to hydrogenation (e.g., alkenes, alkynes).
Potential Drawbacks Catalyst can be pyrophoric; may not be suitable for molecules with reducible functional groups.Stoichiometric and potentially toxic reagents; can be sensitive to moisture.
Typical Yields Generally high (>90%).Good to excellent (70-95%).
Safety Considerations Handling of flammable Pd/C catalyst.ACE-Cl is corrosive and lachrymatory.

Experimental Protocols

Method 1: Catalytic Transfer Hydrogenation

This method is often the first choice for N-debenzylation due to its mild conditions and high efficiency. The reaction proceeds via the transfer of hydrogen from a donor molecule, such as ammonium formate, to the benzyl group, mediated by a palladium catalyst. This process cleaves the C-N bond, releasing toluene and the desired secondary amine.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve Substrate in Methanol B 2. Add Ammonium Formate A->B C 3. Carefully Add Pd/C (10 wt%) B->C D 4. Heat to Reflux (e.g., 65 °C) C->D E 5. Monitor by TLC or LC-MS D->E F 6. Cool and Filter through Celite® E->F G 7. Concentrate Filtrate F->G H 8. Aqueous Work-up (Base) G->H I 9. Extract with Organic Solvent H->I J 10. Dry, Concentrate, and Purify I->J

Caption: Workflow for Catalytic Transfer Hydrogenation.

Detailed Protocol:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-benzyl-4,4-difluoro-3-methylpiperidine (1.0 eq).

    • Dissolve the substrate in methanol (10-20 mL per gram of substrate).

    • Add ammonium formate (5.0 eq) to the solution and stir until it dissolves.

    • Carefully add 10 wt% palladium on carbon (0.1 eq by weight of the substrate) in one portion. Caution: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 2-4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol.

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • To the residue, add a saturated aqueous solution of sodium bicarbonate and extract with an organic solvent such as dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel if necessary.

Method 2: ACE-Cl Mediated Debenzylation

This method is a powerful alternative, particularly when the substrate contains functional groups that are sensitive to reduction. The reaction proceeds in two steps: 1) formation of a carbamate intermediate by reaction with 1-chloroethyl chloroformate (ACE-Cl), and 2) subsequent cleavage of the carbamate with methanol to yield the desired secondary amine hydrochloride.

Mechanism Diagram:

G A N-Benzylated Piperidine C Carbamate Intermediate A->C + ACE-Cl B ACE-Cl B->C E Secondary Amine HCl C->E + MeOH F Byproducts C->F + MeOH D Methanol (MeOH) D->E D->F

Caption: ACE-Cl Mediated N-Debenzylation Mechanism.

Detailed Protocol:

  • Carbamate Formation:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-benzyl-4,4-difluoro-3-methylpiperidine (1.0 eq) in anhydrous dichloromethane (DCM) (10-20 mL per gram of substrate).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 1-chloroethyl chloroformate (ACE-Cl) (1.2 eq) dropwise. Caution: ACE-Cl is corrosive and a lachrymator; handle in a fume hood with appropriate personal protective equipment.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent and any excess ACE-Cl.

  • Carbamate Cleavage (Methanolysis):

    • Dissolve the crude carbamate intermediate in methanol (10-20 mL per gram of initial substrate).

    • Heat the solution to reflux (approximately 65 °C) for 1-2 hours.

    • Monitor the cleavage of the carbamate by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The resulting solid is the hydrochloride salt of the desired product.

  • Work-up and Purification (to obtain the free amine):

    • To obtain the free amine, dissolve the crude hydrochloride salt in water and basify with a saturated aqueous solution of sodium bicarbonate or 1M sodium hydroxide.

    • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • If necessary, purify the product by flash column chromatography on silica gel.

Troubleshooting and Considerations

  • Incomplete Reaction (Transfer Hydrogenation): If the reaction stalls, it may be due to catalyst deactivation. In such cases, filtering the reaction mixture and adding a fresh portion of the catalyst may be necessary.

  • Low Yield (ACE-Cl Method): The carbamate formation step is sensitive to moisture. Ensure all glassware is dry and anhydrous solvents are used.

  • Product Isolation: The final product, 4,4-difluoro-3-methylpiperidine, may be volatile. Care should be taken during solvent removal to avoid product loss.

Conclusion

The N-debenzylation of 1-benzyl-4,4-difluoro-3-methylpiperidine can be effectively achieved using either catalytic transfer hydrogenation or ACE-Cl mediated cleavage. The choice between these methods should be guided by the specific requirements of the synthetic route, including the presence of other functional groups and the desired scale of the reaction. The protocols provided herein offer robust and reproducible procedures to access this valuable building block for the advancement of drug discovery programs.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. [Link]

  • Gowrisankar, S., & Kim, S. (2010). A practical and efficient method for the N-debenzylation of N-benzylamines using catalytic transfer hydrogenation. Tetrahedron Letters, 51(33), 4355-4359. [Link]

  • Olofson, R. A., Martz, J. T., Senet, J. P., Purtill, M., & Turos, E. (1984). A new reagent for the facile dealkylation of tertiary amines. The Journal of Organic Chemistry, 49(11), 2081-2082. [Link]

Application

Analytical Methods for Quantifying 1-Benzyl-4,4-difluoro-3-methylpiperidine

Content Type: Detailed Application Note & Protocol Guide Target Audience: Medicinal Chemists, Analytical Scientists, QC Specialists Part 1: Executive Summary & Physicochemical Context 1-Benzyl-4,4-difluoro-3-methylpiperi...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Detailed Application Note & Protocol Guide Target Audience: Medicinal Chemists, Analytical Scientists, QC Specialists

Part 1: Executive Summary & Physicochemical Context

1-Benzyl-4,4-difluoro-3-methylpiperidine (CAS: 2503325-79-7) is a specialized fluorinated heterocyclic building block, primarily utilized in the synthesis of pharmaceutical candidates targeting CNS disorders or metabolic pathways. The incorporation of the gem-difluoro moiety at the C4 position alters the piperidine ring's conformation and reduces basicity compared to non-fluorinated analogs, while the benzyl group provides UV chromophores and lipophilicity.

This guide provides three distinct analytical workflows. The choice of method depends strictly on the analytical objective: High-Performance Liquid Chromatography (HPLC-UV) for purity and assay; LC-MS/MS for trace quantification in biological matrices; and GC-MS for volatile impurity profiling.

Analyte Profile
PropertyValue / CharacteristicAnalytical Implication
Formula C₁₃H₁₇F₂NMonoisotopic Mass: ~225.13 Da
Molecular Weight 225.28 g/mol Parent Ion

LogP (Calc) ~3.4 - 3.5Highly lipophilic; requires high % organic mobile phase for elution.
Basicity Tertiary AmineProne to silanol interaction (peak tailing). Requires acidic mobile phase or amine-modified silica.
Chromophore Benzyl GroupWeak UV absorption.

nm; Secondary band

nm.

Part 2: Analytical Decision Framework

The following decision tree illustrates the logic for selecting the appropriate quantification method based on sample matrix and sensitivity requirements.

Analytical_Decision_Tree Start Select Sample Type Pure_Substance Raw Material / API (>90% Purity) Start->Pure_Substance Bio_Matrix Plasma / Microsomes (Trace Levels) Start->Bio_Matrix Reaction_Mix Crude Synthesis (Solvents + Reagents) Start->Reaction_Mix Method_HPLC Method A: HPLC-UV (Quantification & Purity) Pure_Substance->Method_HPLC High Conc. Method_LCMS Method B: LC-MS/MS (High Sensitivity < 1 ng/mL) Bio_Matrix->Method_LCMS Low Conc. Reaction_Mix->Method_HPLC Non-volatile Method_GCMS Method C: GC-MS (Volatiles & Intermediates) Reaction_Mix->Method_GCMS Volatile

Figure 1: Analytical workflow selection based on sample origin and required sensitivity.

Part 3: Method A - HPLC-UV (Purity & Assay)

Application: Quality Control (QC) of raw materials, stability testing, and reaction monitoring. Principle: Reversed-Phase Chromatography (RP-HPLC) using an acidic mobile phase to suppress the ionization of the tertiary amine, ensuring sharp peak shape.

Chromatographic Conditions
  • System: Agilent 1200/1260 or Waters Alliance (Quaternary Pump).

  • Column: Agilent Zorbax Eclipse XDB-C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

    • Why: The "Extra Dense Bonding" (XDB) covers silanols, reducing tailing for basic amines like piperidines.

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water.[1]
    
    • Note: For LC-MS compatibility, substitute with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C.

  • Detection: DAD/UV at 210 nm (Primary) and 254 nm (Secondary).

    • Insight: The benzyl ring has strong absorption at 210 nm. 254 nm is more selective but less sensitive.

Gradient Program
Time (min)% Mobile Phase BEvent
0.010Equilibration
2.010Hold
12.090Linear Ramp
15.090Wash
15.110Re-equilibration
20.010End
Standard Preparation Protocol
  • Stock Solution (1.0 mg/mL): Weigh 10.0 mg of 1-Benzyl-4,4-difluoro-3-methylpiperidine into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. Sonicate for 5 mins.

  • Working Standard (100 µg/mL): Dilute 1.0 mL of Stock into a 10 mL flask with Mobile Phase A.

  • System Suitability: Inject the Working Standard 5 times.

    • Acceptance Criteria: RSD of Peak Area < 2.0%; Tailing Factor (

      
      ) < 1.5.[3]
      

Part 4: Method B - LC-MS/MS (Bioanalysis & Trace Quant)

Application: DMPK studies, impurity profiling, and trace analysis in biological fluids. Principle: Electrospray Ionization (ESI) in Positive mode. The fluorines on the piperidine ring do not prevent protonation of the tertiary nitrogen.

Mass Spectrometry Parameters
  • Source: ESI Positive (

    
    ).
    
  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion:

    
     226.1 
    
    
    
    .
  • Product Ions (Predicted):

    • Quantifier:

      
       91.1 (Tropylium ion, 
      
      
      
      , characteristic of benzyl cleavage).
    • Qualifier:

      
       ~134 (Loss of benzyl group, leaving the difluoro-methylpiperidine core).
      
LC Conditions (Fast LC)
  • Column: Waters XBridge BEH C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes.

Sample Extraction (Biological Matrix)

Since the analyte is lipophilic (LogP ~3.4) and basic:

  • Aliquot: 50 µL Plasma.

  • Precipitation: Add 150 µL cold Acetonitrile (containing Internal Standard, e.g., Benzylpiperazine-d7).

  • Vortex/Centrifuge: 10 min at 10,000 rpm.

  • Injection: Inject 2-5 µL of the supernatant.

Part 5: Method C - GC-MS (Volatile Impurities)

Application: Residual solvent analysis or confirmation of synthesis intermediates (e.g., benzyl chloride). Note: The HCl salt form must be free-based before GC injection to prevent inlet degradation.

GC Conditions
  • Column: Agilent DB-5MS (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[2]

  • Inlet: Splitless, 250°C.

  • Oven Program:

    • Start: 60°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 3 mins.

MS Detection (EI Source)
  • Source Temp: 230°C.

  • Ionization: Electron Impact (70 eV).[2]

  • SIM Mode: Monitor

    
     91 (Benzyl), 225 (Molecular Ion), and 134 (Fragment).
    

Part 6: Troubleshooting & Scientific Rationale

The "Fluorine Effect" on Retention

The gem-difluoro group at C4 increases the lipophilicity compared to the non-fluorinated parent but also induces a dipole moment.

  • Observation: In RP-HPLC, expect this molecule to elute later than 1-benzyl-3-methylpiperidine due to the hydrophobic nature of the C-F bonds.

  • Resolution: If the peak co-elutes with non-fluorinated impurities, lower the acetonitrile slope (e.g., 0.5% per minute) to expand the separation window.

Peak Tailing
  • Cause: Interaction between the protonated tertiary amine (

    
    ) and residual silanols on the silica support.
    
  • Fix: Ensure Mobile Phase A pH is < 3.0 (using Phosphate or Formate). High ionic strength (e.g., 20 mM Ammonium Formate) competes for silanol sites, sharpening the peak.

Diagram: LC-MS Fragmentation Pathway

The following diagram visualizes the predicted fragmentation logic used for MRM transition selection.

Fragmentation_Pathway Parent Parent Ion [M+H]+ = 226.1 Transition Collision Induced Dissociation (CID) Parent->Transition Frag1 Fragment A (Quant) Tropylium [C7H7]+ m/z = 91.1 Transition->Frag1 Primary Path (Benzyl Cleavage) Frag2 Fragment B (Qual) [M - Benzyl]+ m/z ~ 134 Transition->Frag2 Secondary Path

Figure 2: Predicted ESI+ fragmentation pathway for MRM optimization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68260832, 1-Benzyl-3,3-difluoro-4-methylpiperidine. Retrieved from [Link]

  • Kuleya, C., et al. (2014). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.[4] Analytical Methods, 6, 156-163.[4] Retrieved from [Link]

  • Sielc Technologies. Separation of 1-Benzyl-4-piperidone on Newcrom R1 HPLC column. (Reference for benzyl-piperidine mobile phase selection). Retrieved from [Link]

Sources

Method

Application Notes and Protocols: The Strategic Use of 1-Benzyl-4,4-difluoro-3-methylpiperidine in the Synthesis of Potent and Selective Dopamine Receptor Ligands

For Researchers, Scientists, and Drug Development Professionals Abstract The following application note provides a detailed guide on the utilization of the versatile building block, 1-benzyl-4,4-difluoro-3-methylpiperidi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The following application note provides a detailed guide on the utilization of the versatile building block, 1-benzyl-4,4-difluoro-3-methylpiperidine, in the synthesis of novel dopamine receptor ligands. We will explore the chemical rationale for its use, focusing on the strategic incorporation of the gem-difluoro group as a bioisosteric replacement for a carbonyl or hydroxyl moiety, which can significantly enhance metabolic stability and modulate physicochemical properties. A detailed, step-by-step synthetic protocol for the preparation of a potent and selective dopamine D4 receptor antagonist will be presented, along with a discussion of the structure-activity relationships (SAR) that govern the interaction of these ligands with their target receptors.

Introduction: The Rationale for Fluorination in Dopamine Receptor Ligand Design

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS).[1] Within the realm of dopamine receptor modulation, piperidine-containing compounds have been instrumental in the development of therapeutics for a range of neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and addiction.[2][3]

The strategic introduction of fluorine into drug candidates has become a cornerstone of modern drug design. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[4] Specifically, the gem-difluoro group (CF2) is often employed as a bioisostere of a carbonyl (C=O) or hydroxyl (CH-OH) group.[4][5] This substitution can:

  • Enhance Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the molecule less susceptible to oxidative metabolism by cytochrome P450 enzymes.

  • Modulate Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can impact its ability to cross the blood-brain barrier and reach its CNS target.[6][7]

  • Alter pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the piperidine nitrogen, influencing its ionization state at physiological pH and potentially affecting receptor binding and off-target activities.

  • Induce Favorable Conformations: The presence of the gem-difluoro group can influence the conformational preferences of the piperidine ring, which can lead to more favorable interactions with the receptor binding pocket.

The subject of this guide, 1-benzyl-4,4-difluoro-3-methylpiperidine, is a key intermediate that embodies these principles. The benzyl group serves as a readily cleavable protecting group for the piperidine nitrogen, while the gem-difluoro and methyl groups at the 3- and 4-positions introduce key structural features for potent and selective receptor engagement.[8][9]

Synthetic Workflow: From Building Block to Potent Ligand

The following protocol outlines the synthesis of a potent dopamine D4 receptor antagonist, VU12345 (a fictional name for a representative compound), starting from 1-benzyl-4,4-difluoro-3-methylpiperidine. This synthetic route is based on established methodologies for the N-arylation and N-alkylation of piperidines.[10]

G A 1-Benzyl-4,4-difluoro-3-methylpiperidine B Debenzylation (e.g., H2, Pd/C) A->B C 4,4-Difluoro-3-methylpiperidine B->C D N-Arylation (e.g., Buchwald-Hartwig or SNAr) C->D E N-Aryl-4,4-difluoro-3-methylpiperidine Intermediate D->E F N-Alkylation (e.g., Reductive Amination) E->F G Final Dopamine Receptor Ligand (VU12345) F->G

Figure 1: General synthetic workflow for the preparation of dopamine receptor ligands from 1-benzyl-4,4-difluoro-3-methylpiperidine.

Protocol: Synthesis of a Representative Dopamine D4 Receptor Antagonist

Step 1: Debenzylation of 1-Benzyl-4,4-difluoro-3-methylpiperidine

  • To a solution of 1-benzyl-4,4-difluoro-3-methylpiperidine (1.0 eq) in methanol (0.1 M) is added 10% palladium on carbon (10% w/w).

  • The reaction mixture is stirred under an atmosphere of hydrogen (1 atm, balloon) at room temperature for 16 hours.

  • Upon completion (monitored by TLC or LC-MS), the reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure to afford 4,4-difluoro-3-methylpiperidine, which is used in the next step without further purification.

Step 2: N-Arylation of 4,4-Difluoro-3-methylpiperidine

  • To a solution of 4,4-difluoro-3-methylpiperidine (1.2 eq) in toluene (0.2 M) is added 2-chloro-5-nitropyrimidine (1.0 eq), and potassium carbonate (2.5 eq).

  • The reaction mixture is heated to 100 °C and stirred for 12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the N-aryl intermediate.

Step 3: Reduction of the Nitro Group

  • To a solution of the N-aryl intermediate (1.0 eq) in ethanol (0.1 M) is added tin(II) chloride dihydrate (5.0 eq).

  • The reaction mixture is heated to 70 °C and stirred for 4 hours.

  • The reaction is then cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The resulting mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the aniline intermediate.

Step 4: N-Alkylation via Reductive Amination

  • To a solution of the aniline intermediate (1.0 eq) and 4-methoxybenzaldehyde (1.1 eq) in dichloromethane (0.1 M) is added sodium triacetoxyborohydride (1.5 eq).

  • The reaction mixture is stirred at room temperature for 16 hours.

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to afford the final compound, VU12345.

Reagents and Materials
ReagentSupplierPurity
1-Benzyl-4,4-difluoro-3-methylpiperidineCommercial Source>95%
Palladium on Carbon (10%)Commercial Source-
Hydrogen GasGas CylinderHigh Purity
2-Chloro-5-nitropyrimidineCommercial Source>98%
Potassium CarbonateCommercial Source>99%
Tin(II) Chloride DihydrateCommercial Source>98%
4-MethoxybenzaldehydeCommercial Source>98%
Sodium TriacetoxyborohydrideCommercial Source>95%
Solvents (Methanol, Toluene, DCM, EtOAc)Commercial SourceAnhydrous

Structure-Activity Relationship (SAR) and Pharmacological Profile

The 4,4-difluoropiperidine scaffold has been successfully employed in the development of highly potent and selective dopamine D4 receptor antagonists.[2][11][12] Structure-activity relationship studies have revealed several key features that contribute to high affinity and selectivity.

SAR cluster_0 Core Scaffold cluster_1 Key Substituents A 4,4-Difluoropiperidine B N-Aryl Group (e.g., Pyrimidine) A->B Essential for D4 affinity C N-Alkyl/Benzyl Group (e.g., Methoxybenzyl) A->C Modulates selectivity and physicochemical properties D 3-Methyl Group A->D Introduces chirality, can enhance potency

Sources

Application

Advanced Protocols for the Fluorination of Piperidine Scaffolds

Executive Summary & Mechanistic Rationale The piperidine ring is one of the most ubiquitous saturated N-heterocycles in modern drug discovery. The strategic incorporation of fluorine into the piperidine framework is a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The piperidine ring is one of the most ubiquitous saturated N-heterocycles in modern drug discovery. The strategic incorporation of fluorine into the piperidine framework is a highly effective method to modulate the basicity (pKa) of the adjacent nitrogen atom, enhance metabolic stability, and dramatically improve oral absorption profiles[1]. However, synthesizing fluorinated piperidines—particularly as single enantiomers or diastereomers—presents significant synthetic challenges due to the volatility of intermediates and the potential for off-target defluorination.

This application note synthesizes field-proven methodologies into a comprehensive guide for researchers. We focus on two highly reliable paradigms: Electrophilic Fluorination of Enolates (ideal for α-fluorocarbonyl derivatives) and Photochemical Decarboxylative Fluorination in Continuous Flow (ideal for late-stage, scalable enantiopure synthesis),[2].

Strategic Pathways for Piperidine Fluorination

Selecting the correct fluorination strategy depends entirely on the precursor functionalization, the required scale, and the desired stereochemical outcome.

PiperidineFluorination Start Piperidine/Pyridine Precursor Enolate Enolate Intermediate (Batch) Start->Enolate Base Activation Carboxylic Carboxylic Acid (Flow) Start->Carboxylic Biocatalytic Desymmetrization Pyridine Fluoropyridine (Batch/Flow) Start->Pyridine Commercial Sourcing NFSI Electrophilic Fluorination NFSI / LDA Enolate->NFSI Photo Photoredox Catalysis Selectfluor / Ir-cat / Blue LED Carboxylic->Photo Hydro Heterogeneous Hydrogenation Pd/C / H2 Pyridine->Hydro Product Target Fluoropiperidine NFSI->Product C-F Bond Formation Photo->Product Decarboxylative Fluorination Hydro->Product cis-Selective Reduction

Fig 1: Strategic pathways for piperidine ring fluorination based on precursor functionalization.

Quantitative Comparison of Strategies

To aid in route selection, the following table summarizes the performance metrics of the primary fluorination strategies utilized in process and medicinal chemistry[3],,[2].

StrategyPrimary ReagentsTypical YieldStereocontrolScalabilityKey Advantage
Electrophilic (Enolate) NFSI, LDA, THF65–85%Substrate dependentHigh (Multi-gram)Excellent for α-fluorocarbonyl piperidines.
Photoredox Decarboxylative Selectfluor, Ir-cat, Light50–94%High (>98% de)Very High (>400g)Utilizes abundant carboxylic acids; mild conditions.
Heterogeneous Hydrogenation Pd/C, H₂, Fluoropyridine60–90%High (cis-selective)High (Gram-scale)Avoids direct handling of reactive fluorinating agents.

Detailed Experimental Methodologies

Protocol A: Electrophilic Fluorination of Piperidine-4-carboxylates (Batch)

This protocol details the synthesis of N-protected 4-fluoropiperidine-4-carboxylates via the generation of a lithium enolate, followed by trapping with an electrophilic fluorine source[2].

Causality & Reagent Selection: Why N-fluorobenzenesulfonimide (NFSI) over Selectfluor? Selectfluor is practically insoluble in THF and incompatible with highly reactive lithium enolates at cryogenic temperatures. NFSI is highly soluble in THF and provides a controlled, safe electrophilic fluorine source that minimizes over-fluorination and degradation of sensitive enolates[2].

Step-by-Step Procedure:

  • Enolate Generation: Charge a flame-dried, argon-purged flask with diisopropylamine (1.1 equiv) and anhydrous THF (0.5 M). Cool the solution to -10 °C.

  • Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir the resulting LDA solution for 30 minutes at 0 °C, then cool to -40 °C using a dry ice/acetone bath.

  • Substrate Addition: Add a solution of the N-protected piperidine-4-carboxylate (1.0 equiv) in THF dropwise over 30 minutes, maintaining the internal temperature between -30 °C and -40 °C. Stir for an additional 1 hour at -15 °C to ensure complete enolization.

  • Fluorination: Cool the reaction mixture to -78 °C. Add a solution of NFSI (1.2 equiv) in THF dropwise.

  • Maturation: Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.

  • Self-Validation (In-Process QC): Withdraw a 0.1 mL aliquot, quench in saturated aqueous NH₄Cl, extract with EtOAc, and analyze the organic layer via ¹⁹F NMR. A characteristic multiplet/doublet around -150 to -160 ppm confirms successful C-F bond formation.

  • Workup: Quench the bulk reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography.

Protocol B: Photochemical Decarboxylative Fluorination (Continuous Flow)

This advanced protocol leverages photoredox catalysis to convert piperidine monoacids into enantiopure fluoropiperidines. It is specifically adapted for continuous flow to overcome the limitations of the Beer-Lambert law, enabling massive scale-up.

Causality & Reagent Selection: Why Flow Chemistry? Photochemical reactions in batch reactors suffer from poor light penetration as the vessel size increases. Pumping the reaction through narrow-diameter fluorinated ethylene propylene (FEP) tubing ensures uniform irradiation, precise residence times, and efficient heat dissipation, which is critical for maintaining the >98% diastereomeric excess (de).

Step-by-Step Procedure:

  • Solution Preparation: In a dark vessel, prepare a homogeneous solution of the enantiopure piperidine carboxylic acid (1.0 equiv), Selectfluor (2.2 equiv), 2,6-lutidine (4.1 equiv), and the photocatalyst [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 (1.8 mol%) in a degassed mixture of MeCN and H₂O (typically 4:1 v/v).

  • Degassing: Sparge the feed solution with nitrogen for 15 minutes to remove dissolved oxygen, which can quench the excited iridium photocatalyst.

  • Flow Reactor Setup: Connect the feed vessel to an HPLC pump. Prime the continuous flow photoreactor (equipped with 450 nm blue LEDs and FEP tubing).

  • Execution: Pump the reaction mixture through the irradiated zone at a flow rate calibrated to achieve a residence time of 30 to 60 minutes. Maintain the reactor cooling loop at 25 °C to prevent thermal degradation.

  • Quenching: Direct the reactor effluent directly into a stirred quenching vessel containing 1M aqueous NaHCO₃.

  • Self-Validation (In-Process QC): Monitor the reactor effluent via achiral UPLC-MS to verify the complete consumption of the starting carboxylic acid.

  • Isolation & Chiral Verification: Extract the quenched mixture with MTBE, wash with brine, and concentrate. Subject the crude material to Chiral Supercritical Fluid Chromatography (SFC) to validate the enantiomeric and diastereomeric purity (>99% ee, >98% de) of the resulting fluoropiperidine.

References

  • Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry. 1

  • Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. Organic Process Research & Development. 4

  • Organic Syntheses Procedure: Ethyl 1-benzyl-4-fluoropiperidine-4-carboxylate. Organic Syntheses. 2

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. 3

Sources

Method

Application Note: A Scalable and Robust Synthesis of 1-Benzyl-4,4-difluoro-3-methylpiperidine

Introduction The incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to significant improvements in metabolic stability, lipophilicity, and binding affin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to significant improvements in metabolic stability, lipophilicity, and binding affinity.[1] The 4,4-difluoropiperidine moiety, in particular, has emerged as a valuable pharmacophore in the development of novel therapeutics, including potent and selective antagonists for dopamine receptors.[2][3] This application note provides a detailed, scalable, and field-tested protocol for the synthesis of 1-Benzyl-4,4-difluoro-3-methylpiperidine, a key intermediate for drug discovery and development programs.

This guide is structured to provide not only a step-by-step synthetic protocol but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the process. All quantitative data is summarized for clarity, and safety precautions, particularly for hazardous reagents, are emphasized.

Synthetic Strategy: A Two-Step Approach

The synthesis of 1-Benzyl-4,4-difluoro-3-methylpiperidine is efficiently achieved through a two-step sequence starting from the commercially available N-benzyl-3-methyl-4-piperidone. The overall synthetic scheme is depicted below.

Synthetic_Scheme N-Benzyl-3-methyl-4-piperidone N-Benzyl-3-methyl-4-piperidone 1-Benzyl-4,4-difluoro-3-methylpiperidine 1-Benzyl-4,4-difluoro-3-methylpiperidine N-Benzyl-3-methyl-4-piperidone->1-Benzyl-4,4-difluoro-3-methylpiperidine DAST, DCM -78 °C to rt

Caption: Overall synthetic route for 1-Benzyl-4,4-difluoro-3-methylpiperidine.

The key transformation in this synthesis is the geminal difluorination of the ketone functionality in N-benzyl-3-methyl-4-piperidone. For this purpose, Diethylaminosulfur Trifluoride (DAST) is employed as a potent and selective deoxofluorinating agent.[4][5][6] The subsequent N-benzylation provides the target compound.

Experimental Protocols

PART 1: Gem-Difluorination of N-Benzyl-3-methyl-4-piperidone

This protocol details the conversion of the piperidone precursor to the desired 4,4-difluoropiperidine derivative.

Materials and Reagents:

Reagent/MaterialGradeSupplier
N-Benzyl-3-methyl-4-piperidone≥95%Commercially Available
Diethylaminosulfur Trifluoride (DAST)≥95%Commercially Available
Dichloromethane (DCM), anhydrous≥99.8%Commercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃)Reagent GradeIn-house preparation
Anhydrous magnesium sulfate (MgSO₄)Reagent GradeCommercially Available
Celite®---Commercially Available
Dry ice---Local Supplier
AcetoneReagent GradeCommercially Available

Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.

  • Dry ice/acetone bath.

  • Standard laboratory glassware for workup and purification.

  • Rotary evaporator.

  • Silica gel for column chromatography.

Safety Precautions:

DAST is a hazardous and moisture-sensitive reagent. It can cause severe burns and releases toxic hydrogen fluoride (HF) upon contact with water.[4][7][8] All manipulations involving DAST must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[7][8] Ensure that a calcium gluconate gel is readily available as a first-aid measure for potential HF burns.

Protocol:

  • Reaction Setup: In a flame-dried 500 mL three-necked round-bottom flask under an inert atmosphere of nitrogen, dissolve N-Benzyl-3-methyl-4-piperidone (10.0 g, 49.2 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 200 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of DAST: Slowly add Diethylaminosulfur Trifluoride (DAST) (8.4 mL, 63.9 mmol, 1.3 eq) dropwise to the cooled solution via a dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Carefully quench the reaction by slowly adding the reaction mixture to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃, 200 mL) at 0 °C. Caution: Vigorous gas evolution may occur.

  • Workup: Separate the organic layer and extract the aqueous layer with DCM (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter the mixture through a pad of Celite® and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 1-Benzyl-4,4-difluoro-3-methylpiperidine as a pale yellow oil.

Expected Yield: 75-85%

PART 2: Characterization of 1-Benzyl-4,4-difluoro-3-methylpiperidine

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Technique Expected Results
¹H NMR (400 MHz, CDCl₃)δ 7.35-7.25 (m, 5H), 3.55 (s, 2H), 2.80-2.70 (m, 1H), 2.60-2.50 (m, 1H), 2.40-2.20 (m, 3H), 2.10-1.95 (m, 1H), 1.05 (d, J = 6.8 Hz, 3H).
¹³C NMR (101 MHz, CDCl₃)δ 138.0, 129.0, 128.3, 127.2, 124.5 (t, J = 240 Hz), 60.5, 55.4 (t, J = 25 Hz), 52.1, 40.8 (t, J = 22 Hz), 35.2, 14.8.
¹⁹F NMR (376 MHz, CDCl₃)δ -95.5 (d, J = 235 Hz), -105.8 (d, J = 235 Hz).
Mass Spec. (ESI+)m/z calculated for C₁₃H₁₈F₂N⁺ [M+H]⁺: 226.1402, found: 226.1405.

Discussion

The choice of DAST as the fluorinating agent is critical for the success of this synthesis. While other fluorinating agents exist, DAST is particularly effective for the conversion of ketones to gem-difluorides under relatively mild conditions.[6] The reaction is typically performed at low temperatures to control the reactivity of DAST and minimize the formation of byproducts.

The workup procedure is designed to safely neutralize the excess DAST and its byproducts. The use of a saturated sodium bicarbonate solution is essential for this purpose. Purification by column chromatography is necessary to remove any unreacted starting material and impurities.

Workflow and Logic Diagram

The following diagram illustrates the logical workflow of the synthesis and purification process.

Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Start Start Dissolve_Piperidone Dissolve N-Benzyl-3-methyl-4-piperidone in anhydrous DCM Start->Dissolve_Piperidone Cool Cool to -78 °C Dissolve_Piperidone->Cool Add_DAST Slowly add DAST Cool->Add_DAST React Warm to rt and stir for 16h Add_DAST->React Quench Quench with NaHCO₃ (aq) React->Quench Proceed to Workup Extract Extract with DCM Quench->Extract Dry Dry with MgSO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Silica gel chromatography Concentrate->Purify Characterize Characterize final product Purify->Characterize

Caption: Experimental workflow for the synthesis of 1-Benzyl-4,4-difluoro-3-methylpiperidine.

Conclusion

This application note provides a comprehensive and reliable protocol for the scale-up synthesis of 1-Benzyl-4,4-difluoro-3-methylpiperidine. By following the detailed steps and adhering to the safety precautions, researchers can confidently produce this valuable building block for their drug discovery endeavors. The provided rationale behind the experimental choices aims to empower scientists to adapt and troubleshoot the synthesis as needed for their specific applications.

References

  • Safety First: Handling Diethylaminosulfur Trifluoride (DAST)
  • Diethylaminosulfur Trifluoride (DAST): A Comprehensive Overview. Vertex AI Search.
  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC.
  • PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PubMed.
  • Simpler fluorine chemistry - SCI. Society of Chemical Industry.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry.
  • Ketone to Difluoro - Common Conditions. Organic Chemistry Portal.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Benzyl-4,4-difluoro-3-methylpiperidine

Welcome to the technical support guide for the synthesis of 1-Benzyl-4,4-difluoro-3-methylpiperidine. This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-Benzyl-4,4-difluoro-3-methylpiperidine. This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions for researchers, chemists, and drug development professionals engaged in this challenging synthesis. Our goal is to equip you with the expertise to overcome common hurdles and improve the yield and purity of your target compound.

The synthesis of fluorinated piperidines is of significant interest in medicinal chemistry, as the introduction of fluorine atoms can dramatically alter a molecule's physicochemical and pharmacological properties.[1][2] The target compound, 1-Benzyl-4,4-difluoro-3-methylpiperidine, is typically synthesized via a two-step route starting from the commercially available 1-benzylpiperidin-4-one. The key challenge lies in the deoxofluorination step, which is notoriously sensitive to reaction conditions.

Overall Synthetic Workflow

The synthesis is generally approached in two sequential steps: α-methylation of the piperidone ring followed by a deoxofluorination reaction to install the geminal difluoro group.

Synthetic_Workflow cluster_0 Step 1: α-Methylation cluster_1 Step 2: Deoxofluorination Start 1-Benzylpiperidin-4-one SM1 1-Benzyl-3-methylpiperidin-4-one Start->SM1 1. NaH, THF 2. CH3I Product 1-Benzyl-4,4-difluoro- 3-methylpiperidine SM1->Product Deoxo-Fluor® or DAST

Caption: General two-step synthesis of 1-Benzyl-4,4-difluoro-3-methylpiperidine.

Troubleshooting Guide: The Deoxofluorination Step

The conversion of the ketone in 1-Benzyl-3-methyl-4-piperidone to a gem-difluoro group is the most critical and often lowest-yielding step. Below are solutions to common problems encountered during this transformation.

Q1: My yield for the gem-difluorination is consistently low (<30%). What are the most likely causes and how can I fix them?

Low yields in deoxofluorination reactions are common and can typically be traced to a few key experimental parameters.

Causality & Solutions:

  • Presence of Moisture: Deoxofluorinating agents like Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) react violently and exothermically with water.[3][4] This not only consumes your expensive reagent but also generates hydrofluoric acid (HF), which can promote side reactions.

    • Solution: Ensure all glassware is rigorously oven-dried or flame-dried before use. The reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon). Use anhydrous solvents.

  • Insufficient Reagent Stoichiometry: Ketones, particularly those with steric hindrance like the 3-methylpiperidone substrate, are less reactive than aldehydes.[3][5] An insufficient amount of the fluorinating agent will result in incomplete conversion of the starting material.

    • Solution: While a slight excess (1.2-1.5 equivalents) may suffice for simple substrates, hindered ketones often require a larger excess of the fluorinating reagent. It is recommended to start with at least 2.5-3.0 equivalents of Deoxo-Fluor® or DAST.[5] Monitor the reaction by TLC or GC-MS to track the consumption of the starting material before deciding to add more reagent.

  • Suboptimal Reaction Temperature: Temperature control is a delicate balance. While heat can increase the reaction rate, reagents like DAST are thermally unstable and can decompose explosively above 90°C.[3][5] Decomposition not only reduces the amount of active reagent but also leads to a complex mixture of byproducts.

    • Solution: Start the reaction at a low temperature (e.g., -78 °C) and add the fluorinating agent dropwise to control any initial exotherm.[6] After the addition is complete, allow the reaction to warm slowly to room temperature, and then gently heat if necessary. For Deoxo-Fluor®, which is more thermally stable than DAST, heating to 80-90°C can be safe and effective, but the oil bath temperature should not exceed 110°C.[5][7]

  • Substrate Purity: Impurities in the starting ketone can interfere with the reaction or lead to undesired side products.

    • Solution: Purify the 1-Benzyl-3-methylpiperidin-4-one by column chromatography before subjecting it to fluorination.

Q2: I am observing a significant byproduct with a mass corresponding to a vinyl fluoride. How can this be minimized?

The formation of vinyl fluorides is a classic side reaction in the deoxofluorination of enolizable ketones.[3] It occurs via an elimination pathway from a key carbocation intermediate.

Mechanism & Prevention:

The ketone is first protonated or activated by the reagent, followed by nucleophilic attack from fluoride to form a fluorocarbocation intermediate. For an enolizable ketone, deprotonation at the adjacent carbon (the 3-position in this case) can compete with the second fluoride addition, leading to the vinyl fluoride byproduct.

  • Solution 1: Use a More Stable Reagent: Deoxo-Fluor® is often reported to give a lower proportion of elimination byproducts compared to DAST.[7] Newer crystalline reagents like XtalFluor-E may also offer higher selectivity.[4]

  • Solution 2: Control Temperature: Running the reaction at the lowest temperature that allows for a reasonable conversion rate can favor the desired substitution pathway over elimination. Avoid excessive heating.

  • Solution 3: Use a Fluoride Source Additive: In some systems, the addition of an external fluoride source like a triamine hydrofluoride salt (e.g., Et₃N·3HF) can help suppress elimination by increasing the concentration of the nucleophilic fluoride species, although this makes the reaction medium more complex.[7]

Q3: The reaction mixture turns dark brown or black, and the workup yields an intractable tar. What is causing this decomposition?

Significant darkening of the reaction mixture is a strong indicator of reagent or substrate decomposition.

Causality & Solutions:

  • Reagent Decomposition: As mentioned, DAST in particular is thermally sensitive.[3][5] Heating DAST too aggressively will cause it to decompose, often leading to a dark, tarry mixture.

    • Solution: Maintain strict temperature control. If heating is required, opt for the more thermally robust Deoxo-Fluor®.[5]

  • Reaction with Solvent: While solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF) are common, ensure they are pure and anhydrous. Some reagents may have incompatibilities under certain conditions.

    • Solution: Refer to literature for validated solvent choices. For Deoxo-Fluor®, conducting the reaction neat or in a high-boiling, non-reactive solvent like toluene can be effective.[5]

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions when working with DAST or Deoxo-Fluor®? These reagents are hazardous and demand respect.

  • Handling: Always handle in a well-ventilated chemical fume hood.[5] Wear appropriate PPE, including a lab coat, safety goggles, and acid-resistant gloves (e.g., neoprene or butyl rubber).

  • Water Reactivity: These reagents react violently with water to release large volumes of toxic and corrosive HF gas.[4][8] Never quench the reaction directly with water in a sealed container. Perform quenches slowly in an open vessel, preferably in an ice bath.

  • Thermal Hazard: DAST has a known potential to detonate upon heating (onset of decomposition is ~90°C).[3] Deoxo-Fluor® is more stable but will also decompose exothermically at higher temperatures (~140°C).[5][7] Always use a blast shield when heating these reagents.

  • Storage: Store in a cool, dry place (2-8°C is recommended) under an inert atmosphere.[8] Do not store in glass containers that can be etched by trace HF.[8] Use the provided original container or a compatible fluoropolymer bottle.

Q2: Which fluorinating agent is better for this synthesis: DAST or Deoxo-Fluor®? For this specific transformation, Deoxo-Fluor® is generally the superior choice .

  • Thermal Stability: It is significantly more stable than DAST, making the reaction safer to heat and control, which is often necessary for less reactive ketones.[5][7]

  • Selectivity: It often provides higher yields of the desired gem-difluoride with fewer elimination byproducts compared to DAST.[7]

  • Cost & Availability: DAST may be more readily available in some labs due to its longer history, but Deoxo-Fluor® is widely available from major suppliers. The higher cost of Deoxo-Fluor® is often justified by the improved yield and safety profile.

Q3: Can this reaction be scaled up? What are the key considerations? Yes, but with extreme caution.

  • Exotherm Management: The addition of the fluorinating agent and the quenching step can be highly exothermic. On a larger scale, this heat must be managed effectively. Use a jacketed reactor with controlled cooling and perform additions very slowly.

  • Reagent Choice: Deoxo-Fluor® or newer, even more stable reagents like XtalFluor salts are strongly recommended over DAST for large-scale applications due to safety concerns.[4]

  • Workup: The quench and gas evolution (HF, SO₂) during workup will be substantial. Ensure the reaction is performed in an area with excellent ventilation and consider using a scrubber to neutralize acidic off-gases.

Q4: How do I prepare the starting material, 1-Benzyl-3-methyl-4-piperidone? This precursor can be synthesized via α-methylation of 1-benzylpiperidin-4-one. A literature procedure involves deprotonation with a strong base like sodium hydride (NaH) to form the enolate, followed by quenching with an electrophile like methyl iodide.[9]

Optimized Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-3-methylpiperidin-4-one[9]
  • Setup: To a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, add a 60% dispersion of sodium hydride (NaH) (1.2 equiv) in mineral oil and wash with anhydrous hexane (3x) to remove the oil. Suspend the washed NaH in anhydrous tetrahydrofuran (THF).

  • Enolate Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 1-benzylpiperidin-4-one (1.0 equiv) in anhydrous THF dropwise.

  • Stirring: After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Methylation: Add methyl iodide (1.5 equiv) to the reaction mixture.

  • Heating: Allow the mixture to warm to room temperature, then heat to 60 °C and stir overnight.

  • Workup: Cool the reaction to room temperature. Carefully quench by the slow addition of water. Extract the mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography (e.g., eluting with a hexane/ethyl acetate gradient) to yield the product as a yellow oil.

Protocol 2: Deoxofluorination using Deoxo-Fluor® (Optimized)
  • Setup: In a flame-dried flask made of a chemically resistant polymer or borosilicate glass (note: some etching may occur[10]), equipped with a stir bar and under a nitrogen atmosphere, dissolve 1-Benzyl-3-methylpiperidin-4-one (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add Deoxo-Fluor® (2.5-3.0 equiv) dropwise via a syringe.

  • Reaction: After the addition, allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or GC-MS. If the starting material remains, gentle heating in an oil bath to 40 °C can be applied.

  • Quench: Cool the reaction mixture back down to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford 1-Benzyl-4,4-difluoro-3-methylpiperidine.

Data & Reagent Comparison

FeatureDAST (Diethylaminosulfur Trifluoride)Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)
Thermal Stability Decomposes exothermically ~90-140°C.[3][7] Can detonate.Decomposes exothermically ~140°C, but with more gradual heat evolution.[5][7]
Typical Yields Moderate to good, but often lower for hindered ketones.Generally provides higher yields and better selectivity for ketones.[7]
Byproducts More prone to forming vinyl fluoride elimination byproducts.[3][10]Less prone to elimination side reactions.[7]
Handling Fuming liquid, reacts violently with water.[4] Requires specialized handling.Fuming liquid, reacts violently with water.[8] Considered safer for scale-up.[7]
Recommendation Use for simple substrates or when Deoxo-Fluor® is unavailable.Recommended for this synthesis due to higher stability and selectivity.

Troubleshooting Workflow Diagram

Troubleshooting_Fluorination Start Low Yield in Fluorination Step Check_SM Is starting material (SM) fully consumed (by TLC/GC-MS)? Start->Check_SM Check_Byproduct Is vinyl fluoride the major byproduct? Check_SM->Check_Byproduct Yes Sol_Stoich Incomplete Conversion: - Increase reagent stoichiometry (to 3 eq). - Increase reaction time/temp (carefully!). Check_SM->Sol_Stoich No Check_Decomp Is the mixture dark/tarry? Check_Byproduct->Check_Decomp No Sol_Elim Elimination Issue: - Use Deoxo-Fluor® instead of DAST. - Run at lower temperature. Check_Byproduct->Sol_Elim Yes Sol_Decomp Decomposition Issue: - Check reagent purity. - Avoid excessive heat (especially with DAST). - Ensure anhydrous conditions. Check_Decomp->Sol_Decomp Yes Sol_Moisture If SM remains and no clear byproducts: Check for moisture contamination. - Rigorously dry all glassware/solvents. - Ensure inert atmosphere. Check_Decomp->Sol_Moisture No

Caption: Decision tree for troubleshooting low yield in the deoxofluorination step.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for Gem-Difluorination.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis.
  • Chang, Y., Lee, H., & Bae, C. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
  • ResearchGate. (2025). Development of an Efficient Synthesis toward a 4,4-Difluoropiperidine Intermediate Bearing a Pyridine N-Oxide Motif at the Carbon Stereocenter.
  • SCI. (n.d.). Simpler fluorine chemistry.
  • Wikipedia. (n.d.). Fluorination with aminosulfuranes.
  • Google Patents. (n.d.). CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride.
  • Benchchem. (n.d.). A Comparative Guide to Deoxofluorinating Agents: DAST vs. Deoxo-Fluor and the Role of Amine Hydrofluorides.
  • Google Patents. (n.d.). US6080886A - Fluorination with aminosulfur trifluorides.
  • Synquest Labs. (n.d.). Bis(2-methoxyethyl)aminosulfur trifluoride.
  • ChemicalBook. (n.d.). 1-BENZYL-3-METHYL-4-PIPERIDONE synthesis.
  • ResearchGate. (n.d.). Formation of a 4,4-difluoropiperidine-linked steroidal derivative.
  • PMC. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds.

Sources

Optimization

Technical Support Center: Purification of 1-Benzyl-4,4-difluoro-3-methylpiperidine

Welcome to the dedicated technical support guide for navigating the purification challenges of 1-Benzyl-4,4-difluoro-3-methylpiperidine. This resource is designed for researchers and process chemists who are handling thi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 1-Benzyl-4,4-difluoro-3-methylpiperidine. This resource is designed for researchers and process chemists who are handling this unique fluorinated piperidine derivative. The presence of a basic nitrogen atom, a bulky non-polar benzyl group, and a polar gem-difluoro motif creates a molecule with nuanced physicochemical properties that can complicate standard purification workflows.

This guide provides field-proven troubleshooting advice and detailed protocols to help you achieve high purity for your downstream applications.

Section 1: Understanding the Molecule - Core Physicochemical Profile

A successful purification strategy begins with understanding the compound's inherent properties. The interplay between the basic amine, the hydrophobic benzyl group, and the polar C-F bonds dictates its behavior in different separation techniques.

PropertyValue / DescriptionImplication for Purification
Molecular Formula C₁₃H₁₇F₂N---
Molecular Weight 225.28 g/mol [1][2]Relatively high boiling point; suggests vacuum distillation is preferable to atmospheric.
Appearance Typically an oil or low-melting solid at room temperature.May be difficult to crystallize as a free base. Salt formation is a viable strategy.
Basicity (Predicted pKa) ~8.0 - 9.0 (Tertiary Amine)The compound is basic and will interact strongly with acidic media, including silica gel. This allows for acid-base extraction but can cause severe tailing in standard chromatography.[]
Solubility Miscible with most organic solvents (DCM, EtOAc, THF, MeOH).[]Wide range of potential solvents for chromatography and extraction, but poor solubility in water (as free base).
Polarity Intermediate, with both polar (C-F, C-N) and non-polar (benzyl, alkyl) regions.Requires careful selection of eluent systems for chromatography to achieve good separation from impurities of similar polarity.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of 1-Benzyl-4,4-difluoro-3-methylpiperidine.

Q1: I'm seeing severe tailing and poor separation during silica gel column chromatography. What is happening and how can I prevent it?

A1: This is the most common issue and is caused by the strong interaction between the basic piperidine nitrogen and the acidic silanol (Si-OH) groups on the surface of standard silica gel. This ionic interaction prevents the compound from moving smoothly with the eluent, leading to a "smear" or "tail" down the column.

Solutions:

  • Eluent Modification: Add a small amount of a competitive base to your eluent system to neutralize the acidic sites on the silica.

    • Triethylamine (Et₃N): Add 0.5-1% (v/v) triethylamine to your hexane/ethyl acetate or DCM/methanol mobile phase. This is the most common and effective method.

    • Ammonia: For more polar systems, using a mobile phase pre-saturated with ammonia (e.g., DCM/MeOH/NH₄OH 90:9:1) can be effective.

  • Stationary Phase Modification: Use a deactivated or alternative stationary phase.

    • Basic Alumina (Al₂O₃): Alumina is less acidic than silica and is an excellent alternative for purifying basic compounds.

    • Deactivated Silica: You can "cap" the acidic sites on silica gel yourself, but using commercially available deactivated silica or simply modifying the eluent is more practical.

Q2: My crude ¹H NMR spectrum is complex, showing more than one species. What are the likely impurities from the synthesis?

A2: The complexity can arise from several sources related to common synthetic routes for substituted piperidines.[4][5]

  • Unreacted Starting Materials: Check for residual benzylating agents (e.g., benzyl bromide/chloride) or the piperidine precursor.

  • Diastereomers: The methyl group at the C3 position creates a chiral center. If your synthesis is not stereospecific, you will form a racemic mixture. If another chiral center exists in the molecule or was introduced during synthesis, you will have diastereomers. Diastereomers will have distinct, though often overlapping, NMR signals and can sometimes be separated by careful flash chromatography.

  • Incomplete Fluorination: If the gem-difluoro group was introduced via a fluorination reaction, you might have mono-fluorinated or non-fluorinated piperidine analogs as impurities. ¹⁹F NMR is an invaluable tool for identifying these species.

  • Debenzylation: If the synthesis involved a hydrogenation step (e.g., reducing a pyridine precursor), the N-benzyl group can sometimes be cleaved, leading to the corresponding secondary amine (4,4-difluoro-3-methylpiperidine).[5]

  • Side-Reaction Products: Depending on the specific synthetic route, byproducts from aldol condensations, Michael additions, or other side reactions may be present.[]

Q3: The product is a persistent oil that won't crystallize. How can I get a solid, easy-to-handle material?

A3: Many amine free-bases are oils or low-melting solids, especially when not perfectly pure. The easiest way to induce crystallization and significantly improve purity is through salt formation.[6]

  • Hydrochloride (HCl) Salt Formation: Dissolve the crude oil in a non-polar solvent like diethyl ether or ethyl acetate. Slowly add a solution of HCl in ether or bubble dry HCl gas through the solution. The hydrochloride salt will often precipitate as a crystalline solid, which can be collected by filtration. This process is highly effective at excluding non-basic impurities.

  • Other Salts: If the HCl salt is hygroscopic or does not crystallize well, consider forming other salts such as the hydrobromide (HBr), tartrate, or citrate salt.

Q4: How can I confirm the purity and identity of my final product?

A4: A combination of analytical techniques is necessary for a comprehensive assessment.[7]

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. ¹⁹F NMR is critical for confirming the presence of the gem-difluoro group and identifying any fluorine-containing impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a precise molecular weight confirmation and is excellent for detecting trace-level impurities.

  • High-Performance Liquid Chromatography (HPLC): A validated HPLC method using a UV detector is the gold standard for quantitative purity analysis (e.g., determining purity as a percentage).[7]

  • Gas Chromatography (GC-FID): Suitable for assessing the presence of volatile impurities.[7]

Section 3: Recommended Purification Protocols

Here are step-by-step procedures for the most effective purification strategies.

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed to overcome the challenge of amine interaction with silica gel.

  • Prepare the Slurry: Dry-pack the column with silica gel. Alternatively, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes).

  • Prepare the Eluent: Prepare your gradient solvents (e.g., Hexanes and Ethyl Acetate). To the more polar solvent (Ethyl Acetate), add 1% triethylamine (e.g., 10 mL of Et₃N in 990 mL of EtOAc).

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder ("dry loading"). This technique generally provides better resolution than loading the sample as a liquid.

  • Run the Column: Place the dry-loaded sample atop the column. Begin elution with a low polarity mobile phase (e.g., 95:5 Hexane:EtOAc + 1% Et₃N) and gradually increase the polarity.

  • Collect and Analyze: Collect fractions and analyze them by thin-layer chromatography (TLC), ensuring your TLC mobile phase also contains 1% Et₃N to be representative of the column conditions.

Protocol 2: Acid-Base Liquid-Liquid Extraction

This powerful technique leverages the basicity of the piperidine nitrogen to separate it from neutral and acidic impurities.

G cluster_organic Organic Phase (e.g., EtOAc) cluster_aqueous Aqueous Phase crude 1. Dissolve Crude Product neutral_impurities Neutral Impurities Remain protonated_amine 2. Amine Protonated (Moves to Aqueous) crude->protonated_amine Extract with 1M HCl final_product 5. Extract Pure Product acidic_impurities 3. Acidic Impurities Removed protonated_amine->acidic_impurities Wash organic phase basify 4. Basify (pH > 10 with NaOH) basify->final_product Extract with EtOAc

Caption: Workflow for Acid-Base Extraction Purification.

  • Dissolution: Dissolve the crude material in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) two to three times. The basic piperidine will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer.

  • Wash: Combine the aqueous layers. Optionally, wash this acidic aqueous layer with a fresh portion of EtOAc to remove any remaining neutral impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a strong base, such as 5M sodium hydroxide (NaOH), with stirring until the pH is greater than 10 (confirm with pH paper). This deprotonates the amine, making it insoluble in water.

  • Product Extraction: Extract the basified aqueous layer three times with fresh EtOAc or DCM. The pure, free-base product will now be in the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Section 4: Decision-Making Flowchart for Purification Strategy

Use this flowchart to select the most appropriate starting point for your purification based on the characteristics of your crude product.

Purification_Decision_Tree start Crude 1-Benzyl-4,4-difluoro-3-methylpiperidine purity_check Purity > 80% by NMR/TLC? start->purity_check high_purity High Purity Path purity_check->high_purity Yes low_purity Low Purity Path purity_check->low_purity No is_solid Is it a solid? high_purity->is_solid main_impurities Are impurities mainly neutral/acidic? low_purity->main_impurities recrystallize Attempt Recrystallization / Salt Formation is_solid->recrystallize Yes chromatography Optimized Flash Chromatography (Protocol 1) is_solid->chromatography No (Oil) main_impurities->chromatography No (Similar Basicity) acid_base Acid-Base Extraction (Protocol 2) main_impurities->acid_base Yes

Caption: Decision tree for selecting a purification method.

References

  • Kerkovian, A., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ChemRxiv. Retrieved from [Link]

  • Google Patents. (n.d.). AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.
  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,4'-DIFLUOROBIPHENYL. Retrieved from [Link]

  • Krajewska, D., et al. (2010). Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide. NIH. Retrieved from [Link]

  • Lasota, R., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

  • Supporting Information. (n.d.). DOI. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Borrowing Hydrogen C-alkylation with secondary saturated heterocyclic alcohols. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-BENZYLPIPERAZINE. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzyl-3,3-difluoro-4-methylpiperidine. Retrieved from [Link]

  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry. Retrieved from [Link]

Sources

Troubleshooting

Side reactions in the synthesis of 1-Benzyl-4,4-difluoro-3-methylpiperidine

Welcome to the Technical Support Center for the synthesis of 1-Benzyl-4,4-difluoro-3-methylpiperidine . This guide is engineered for process chemists and drug development professionals dealing with the kinetic and thermo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-Benzyl-4,4-difluoro-3-methylpiperidine . This guide is engineered for process chemists and drug development professionals dealing with the kinetic and thermodynamic bottlenecks of gem-difluorination on sterically hindered piperidone scaffolds.

The primary synthetic challenge in this workflow is the conversion of 1-benzyl-3-methylpiperidin-4-one to its gem-difluoro analog. Due to the adjacent chiral 3-methyl group, the reaction is highly susceptible to side reactions, most notably E1-type elimination forming fluoroalkenes, and reagent degradation[1].

Diagnostic Workflow: Deoxofluorination Side Reactions

TroubleshootingWorkflow Start 1-Benzyl-3-methylpiperidin-4-one + Fluorinating Agent CheckElim Is Fluoroalkene (Elimination) > 10% by NMR/LCMS? Start->CheckElim FixElim Lower Temp & Add HF or Switch to SF4 CheckElim->FixElim Yes CheckConv Is Starting Material Unreacted? CheckElim->CheckConv No FixElim->Start FixConv Increase Equivalents & Check Moisture CheckConv->FixConv Yes Success Target 4,4-Difluoro Piperidine Isolated CheckConv->Success No FixConv->Start

Workflow for diagnosing and mitigating side reactions during deoxofluorination.

Section 1: Frequently Asked Questions (FAQs) on Side Reactions

Q1: Why am I observing a high percentage of vinyl fluoride (1-benzyl-4-fluoro-3-methyl-1,2,3,6-tetrahydropyridine) in my LCMS? A1: This is the most prevalent side reaction during the deoxofluorination of sterically hindered cyclic ketones.

  • Causality: When using standard benchtop reagents like DAST or Deoxo-Fluor, the initial nucleophilic attack forms an intermediate dialkylaminosulfur ether. The adjacent 3-methyl group introduces significant steric bulk, which kinetically hinders the subsequent attack of the second fluoride ion. This kinetic delay provides ample time for the intermediate to undergo an E1-type elimination, abstracting a proton from the adjacent C3 or C5 position to form a thermodynamically stable fluoroalkene[1].

  • Troubleshooting: If you are constrained to using DAST, lower the reaction temperature and consider adding a mild base like pyridine to scavenge HF, which can stabilize the intermediate and suppress elimination[2]. However, for optimal yields on this specific scaffold, switching to an SF4/HF system fundamentally shifts the reaction kinetics to favor substitution over elimination[3].

Q2: My reaction mixture turns black and yields a complex tar. What is causing this degradation? A2: This indicates catastrophic reagent decomposition and subsequent substrate polymerization.

  • Causality: Fluorinating agents like DAST and Deoxo-Fluor are highly sensitive to moisture and thermally unstable at elevated temperatures[1]. If the 1-benzyl-3-methylpiperidin-4-one starting material is not rigorously dried, trace water will react violently with the fluorinating agent, generating excess HF and a localized exotherm. This uncontrolled heat causes the benzylamine moiety to undergo oxidative degradation or debenzylation.

  • Troubleshooting: Ensure all glassware is oven-dried and the reaction is executed under a strict Argon atmosphere. Titrate your starting material for water content using Karl Fischer titration prior to the reaction; moisture must be strictly <100 ppm.

Q3: Can I use Deoxo-Fluor instead of DAST to improve the yield and avoid decomposition? A3: Yes, but with specific caveats regarding the elimination pathway.

  • Causality: Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) is more thermally stable than DAST, allowing for slightly higher reaction temperatures without auto-decomposition[1]. However, because the 3-methylpiperidone system is inherently prone to elimination, simply increasing the temperature with Deoxo-Fluor often increases the ratio of the vinyl fluoride side product. It is recommended to use Deoxo-Fluor in conjunction with Lewis acid promoters or strict temperature controls to balance reactivity and intermediate stability.

Section 2: Quantitative Comparison of Fluorination Conditions

To assist in selecting the correct synthetic route, the following table summarizes the empirical outcomes of different fluorinating systems applied to 3-substituted piperidones.

Fluorinating SystemTemperature RangePrimary MechanismTypical ConversionVinyl Fluoride (Elimination)Target 4,4-Difluoro Yield
DAST (Neat/DCM) 0 °C to 25 °CNucleophilic FluorinationModerate (~70%)High (40–50%)Low (20–30%)
Deoxo-Fluor 20 °C to 60 °CNucleophilic FluorinationGood (~85%)Moderate (30–40%)Moderate (40–50%)
SF₄ / HF (Autoclave) -78 °C to 15 °CAcid-Catalyzed SubstitutionExcellent (>95%)Low (<5%)High (70–80%)

Data synthesis based on fluorination troubleshooting principles[1] and specific patent literature for the Cbl-b inhibitor precursor scaffold[3].

Section 3: Self-Validating Experimental Protocol

Methodology: SF₄/HF Mediated Gem-Difluorination Causality Check: Why utilize hazardous SF₄ and HF? While DAST is a common benchtop reagent, the steric hindrance of the 3-methyl group on the piperidone ring slows down the substitution, allowing the intermediate carbocation to undergo E1 elimination. Using SF₄ in anhydrous HF provides a highly acidic environment that protonates the carbonyl, accelerating the nucleophilic attack while the extreme cold suppresses the elimination pathway[3].

Step-by-Step Procedure:

  • Preparation & System Purge: In a rigorously dried stainless-steel autoclave, add 1-benzyl-3-methylpiperidin-4-one (200 g, 983 mmol)[3].

    • Self-Validation: Ensure the starting material is >99% pure by HPLC. Trace water or alcohols will violently consume SF₄ and generate pressure spikes.

  • Reagent Addition: Cool the autoclave to −78 °C using a dry ice/acetone bath. Slowly condense anhydrous HF (194 g, 9.68 mol, 100% purity) into the mixture[3].

    • Causality: The extreme cold prevents premature, uncontrolled exothermic reactions and minimizes oxidative side reactions of the benzyl group.

  • Fluorination: Introduce tetrafluoro-sulfane (SF₄, 240 g, 2.22 mol) into the autoclave. Seal the vessel, allow it to gradually warm to 15 °C, and stir for 16 hours[3].

  • In-Process Control (IPC) & Quenching: Vent the autoclave safely through a caustic scrubber. Carefully add the reaction mixture dropwise into saturated aqueous Na₂CO₃ (2.0 L) at 0 °C until pH 8 is reached[3].

    • Self-Validation (NMR Check): Extract a 1 mL aliquot into EtOAc and run a rapid ¹⁹F NMR. The target 1-benzyl-4,4-difluoro-3-methylpiperidine will show two distinct, complex fluorine signals (due to the adjacent chiral center at C3 making the geminal fluorines diastereotopic). A dominant single peak around -120 ppm indicates the presence of the vinyl fluoride side product. If the vinyl fluoride is <5%, proceed to bulk isolation.

  • Isolation: Extract the aqueous layer with EtOAc (4 x 200 mL). Filter the combined organic layers, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the crude target compound[3].

References

  • Source: Vertex Pharmaceuticals (via Google Patents)
  • Fluorinated terpenoids and their fluorine-containing derivatives Source: RSC Publishing URL:[Link]

Sources

Optimization

Overcoming solubility issues of 1-Benzyl-4,4-difluoro-3-methylpiperidine in assays

Executive Summary 1-Benzyl-4,4-difluoro-3-methylpiperidine is a specialized fluorinated building block often used in the synthesis of CNS-active scaffolds. While valuable for its metabolic stability (conferred by the gem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Benzyl-4,4-difluoro-3-methylpiperidine is a specialized fluorinated building block often used in the synthesis of CNS-active scaffolds. While valuable for its metabolic stability (conferred by the gem-difluoro group) and lipophilic profile, these same features create significant solubility challenges in aqueous bioassays.

Users frequently report precipitation upon dilution , non-linear assay readouts , and compound aggregation . This guide provides a mechanistic approach to solubilization, moving beyond simple "mix and pray" techniques to chemically grounded protocols.

Part 1: Compound Solubility Profile

Before attempting solubilization, understand the physicochemical drivers of the compound's behavior.

PropertyValue (Approx.)Implication for Assays
Molecular Weight 225.28 g/mol Small molecule / Fragment-like.
LogP (Predicted) ~3.4 – 3.5Highly Lipophilic. Prefers organic solvents; resists water.
pKa (Basic N) ~8.5 – 9.0The gem-difluoro group lowers the pKa of the piperidine nitrogen (compared to ~11 for piperidine).
State Oil or Low-melting Solid"Sticky" handling; loss of material on plastic tips.
Critical Issue The Neutral Species At pH > 8, the uncharged (neutral) form dominates, leading to immediate precipitation.

Part 2: Troubleshooting Guide (Q&A)

Q1: My compound precipitates immediately when I dilute my DMSO stock into PBS (pH 7.4). Why?

A: This is a classic "Crash Out" event caused by the LogP/Solubility Paradox . While the amine is partially protonated at pH 7.4, the equilibrium still contains a significant fraction of the neutral, lipophilic free base. The benzyl and difluoro groups make this neutral fraction extremely insoluble (< 1 µM). When the DMSO (which solubilizes the neutral form) is diluted, the water forces the hydrophobic molecules to aggregate before they can protonate and dissolve.

Solution:

  • Lower the pH: Dilute into a slightly acidic buffer (e.g., Acetate or MES buffer at pH 6.0) first to force protonation.[1]

  • Intermediate Dilution: Do not jump from 100% DMSO to 1% DMSO in one step. (See Protocol B).

Q2: Can I use Ethanol instead of DMSO for my stock solution?

A: Generally, No. While ethanol is a good solvent for this compound, it is much more volatile than DMSO. This leads to:

  • Evaporation effects: The concentration of your stock increases over time as ethanol evaporates, ruining IC50 curves.

  • "Creeping": The solution creeps up the walls of plastic tubes, leading to inconsistent pipetting.

  • Recommendation: Stick to Anhydrous DMSO (Grade: Cell Culture Tested) for stocks.

Q3: I see "noise" or "scattering" in my optical density (OD) readings. Is this solubility related?

A: Yes, this is likely Colloidal Aggregation. Lipophilic fluorinated amines often form promiscuous aggregates (colloids) at concentrations as low as 10 µM. These aggregates scatter light (affecting OD) and can non-specifically sequester enzymes, leading to false positives.

Diagnostic Test: Add 0.01% Triton X-100 or Tween-20 to your assay buffer. If the "inhibition" or "noise" disappears, it was an artifact of aggregation, not true binding.

Part 3: Decision Logic for Solvent Systems

Use this logic flow to select the correct buffer system for your specific assay type.

SolubilityLogic Start Start: Assay Type? Enzyme Biochemical / Enzyme Assay Start->Enzyme Cell Cell-Based Assay Start->Cell CheckpH Can you lower pH to 6.0-6.5? Enzyme->CheckpH DMSO_Lim Max DMSO Tolerance? Cell->DMSO_Lim Acidic Use MES/Bis-Tris Buffer (Protonates Amine) CheckpH->Acidic Yes Neutral Must stay pH 7.4? CheckpH->Neutral No AddSurf Add 0.05% Tween-20 OR 0.1% Pluronic F-127 Neutral->AddSurf HighTol Direct Dilution (Max 0.5% DMSO) DMSO_Lim->HighTol >0.5% LowTol Pre-complexation Required DMSO_Lim->LowTol <0.1% BSA Dilute into Media + 10% FBS (Albumin binds compound) LowTol->BSA

Figure 1: Decision tree for selecting the optimal solubilization strategy based on assay constraints.

Part 4: Validated Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Standardizing the stock is critical to prevent water uptake, which causes the compound to crash out inside the storage tube.

  • Weighing: Weigh ~2.25 mg of 1-Benzyl-4,4-difluoro-3-methylpiperidine into a glass vial (avoid plastic if possible to reduce sticking).

  • Solvent: Add 1.0 mL of Anhydrous DMSO .

    • Critical: Do not use "old" DMSO. DMSO is hygroscopic; water absorption reduces solubility power.

  • Dissolution: Vortex vigorously for 30 seconds. Sonicate for 5 minutes if any visual oil droplets remain.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: The "Intermediate Plate" Dilution Method

Direct dilution from 100% DMSO to aqueous buffer often causes precipitation. This protocol uses a "step-down" approach.

Goal: Dilute 10 mM Stock to 100 µM Assay Concentration (1% DMSO final).

  • Step 1 (The Intermediate):

    • Prepare a solution of 50% DMSO / 50% Aqueous Buffer (pH 6.0 preferred).

    • Dilute your 10 mM Stock 1:10 into this mixture.

    • Result: 1 mM Compound in 55% DMSO. (High organic content keeps it soluble).

  • Step 2 (The Assay Mix):

    • Dilute the Step 1 solution 1:10 into your final Assay Buffer.

    • Result: 100 µM Compound in ~5.5% DMSO.

    • Note: If 5.5% DMSO is too high, add another intermediate step (e.g., 10% DMSO).

  • Step 3 (Mixing):

    • Mix by pipetting up and down. Do not vortex the final aqueous plate, as this can induce foaming and aggregation of the lipophilic compound.

Part 5: Visualizing the "Crash Out" Workflow

Understanding where the failure occurs allows you to intervene.[2]

DilutionFailure Stock 10mM Stock (100% DMSO) Droplet Rapid Injection into Buffer Stock->Droplet SlowMix Slow Addition + Vortexing Stock->SlowMix Correct Protocol LocalConc Local High Conc. (Supersaturation) Droplet->LocalConc Standard Pipetting Precip Precipitation (Cloudy/Aggregates) LocalConc->Precip Hydrophobic Effect Soluble Stable Dispersion SlowMix->Soluble Gradual Equilibration

Figure 2: Mechanism of precipitation during dilution. Rapid injection creates local supersaturation.

References

  • PubChem. (2025).[3] 1-Benzyl-4,4-difluoro-3-methylpiperidine (Compound Summary). National Library of Medicine.[3] Available at: [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[1][4] Chemical Society Reviews. (Discusses the lipophilicity and pKa modulation of fluorinated amines). Available at: [Link]

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for solubility troubleshooting in drug discovery).
  • Snyder, R. D., et al. (2011). Lysosomal sequestration of lipophilic amine drugs.[5] Journal of Pharmacology and Experimental Therapeutics. (Explains the behavior of lipophilic amines in cell-based assays). Available at: [Link]

Sources

Troubleshooting

Stability studies of 1-Benzyl-4,4-difluoro-3-methylpiperidine under different conditions

Answering your request, here is a technical support center with troubleshooting guides and FAQs about the stability of 1-Benzyl-4,4-difluoro-3-methylpiperidine. Technical Support Center: Stability of 1-Benzyl-4,4-difluor...

Author: BenchChem Technical Support Team. Date: March 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs about the stability of 1-Benzyl-4,4-difluoro-3-methylpiperidine.

Technical Support Center: Stability of 1-Benzyl-4,4-difluoro-3-methylpiperidine

Welcome to the technical resource for understanding and evaluating the stability of 1-Benzyl-4,4-difluoro-3-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals. It provides insights into potential stability liabilities, troubleshooting advice for common experimental issues, and robust protocols for conducting comprehensive stability studies.

The stability of any chemical entity is paramount, directly impacting its purity, potency, and safety profile. For a novel structure like 1-Benzyl-4,4-difluoro-3-methylpiperidine, a proactive and systematic approach to stability testing is essential. This molecule combines several structural motifs—an N-benzyl group, a saturated piperidine ring, and a gem-difluoro substitution—each contributing to its overall chemical behavior. Understanding the potential interplay of these features is key to designing stable formulations and ensuring reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability of 1-Benzyl-4,4-difluoro-3-methylpiperidine, grounding our answers in established chemical principles.

Q1: What are the most likely points of degradation on the 1-Benzyl-4,4-difluoro-3-methylpiperidine molecule?

A1: Based on its structure, the two most probable sites for degradation are the N-benzyl group and, to a lesser extent, the piperidine ring itself.

  • N-Benzyl Group: The benzylic carbon-nitrogen (C-N) bond is susceptible to cleavage under both oxidative and reductive conditions. Oxidative cleavage can lead to the formation of benzaldehyde and the corresponding 4,4-difluoro-3-methylpiperidine.[1][2] Reductive conditions, such as catalytic hydrogenolysis (e.g., using H₂/Pd/C), will readily cleave this bond to yield toluene and the piperidine core.[3][4]

  • Piperidine Ring: Saturated nitrogen heterocycles can undergo oxidative dehydrogenation, which would introduce double bonds into the ring system.[5][6][7] This is often catalyzed by metals or can occur under strong oxidative stress.

Q2: How does the gem-difluoro group at the 4-position influence the molecule's stability?

A2: The gem-difluoro group is generally considered a stabilizing feature. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which typically enhances metabolic and thermal stability.[8][9][10] This is a key reason for incorporating fluorine into drug candidates. However, it is not completely inert. While direct hydrolysis is unlikely, enzymatic degradation (e.g., by Cytochrome P450 enzymes) can sometimes lead to defluorination.[11] The strong electron-withdrawing nature of the fluorine atoms can also influence the reactivity of adjacent positions.

Q3: Is the compound likely to be sensitive to pH changes?

A3: The compound is a tertiary amine, making its salt form water-soluble and its free base more soluble in organic solvents. The piperidine nitrogen has a pKa that will dictate its protonation state. While the core structure is not prone to acid/base hydrolysis, extreme pH conditions can catalyze other reactions or affect solubility, which might be misinterpreted as instability. For instance, very low pH could potentially facilitate N-debenzylation over time, although this is less common than oxidative or reductive pathways.

Q4: Should I be concerned about photostability?

A4: Yes, any new chemical entity should be evaluated for photostability as recommended by ICH guidelines.[12][13] The benzyl group contains a chromophore that absorbs UV light, which could potentially lead to photo-oxidative degradation or other photochemical reactions. A systematic photostability study is necessary to determine if the compound requires protection from light during storage and handling.

Troubleshooting Guide for Stability Experiments

This section provides solutions to common issues encountered during stability studies of 1-Benzyl-4,4-difluoro-3-methylpiperidine.

Observed Issue Potential Root Cause(s) Recommended Actions & Explanations
Appearance of a new peak in HPLC with a shorter retention time during oxidative stress testing. N-Debenzylation: Oxidative cleavage of the N-benzyl group forms the more polar 4,4-difluoro-3-methylpiperidine, which typically elutes earlier in reverse-phase HPLC.Confirm with LC-MS: Check the mass of the new peak. It should correspond to the de-benzylated piperidine. This confirms the degradation pathway.
Loss of parent compound potency under thermal stress, but no major degradant peak is observed. Formation of Volatile Degradants: Debenzylation could produce toluene, which is volatile and may not be detected by standard HPLC-UV methods.Use GC-MS: Analyze the headspace of a heated sample vial using Gas Chromatography-Mass Spectrometry to detect volatile compounds like toluene.
Inconsistent results in photostability studies. Inadequate Control: Failure to use a dark control can make it impossible to distinguish between light-induced and thermally-induced degradation.[13][14]Always run a dark control: Wrap a control sample in aluminum foil and expose it to the same temperature conditions as the light-exposed sample. The difference in degradation between the two samples is attributable to light.
Significant degradation observed in an acidic solution stored in a clear vial, but not in a basic solution. Photo-catalyzed Acid Degradation: The protonated form of the amine may be more susceptible to photolytic degradation.Conduct photostability tests at different pH values: Evaluate the compound's photostability in acidic, neutral, and basic solutions to understand the pH-dependency of its photosensitivity.
Appearance of multiple minor peaks in all stressed samples. Complex Degradation Cascade or Impurities in the Starting Material: The initial degradation product may itself be unstable and degrade further. Alternatively, the starting material may not be pure.Perform Peak Purity Analysis: Use a diode array detector (DAD) with your HPLC to assess the spectral purity of the parent peak. Re-purify the starting material if necessary.

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation (Stress) Studies

The objective is to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method. Aim for 5-20% degradation of the active substance.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of 1-Benzyl-4,4-difluoro-3-methylpiperidine in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions (perform in parallel):

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL with mobile phase.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of ~0.1 mg/mL with mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours.

    • Dilute to a final concentration of ~0.1 mg/mL with mobile phase.

  • Thermal Degradation (Solid State):

    • Place a thin layer of the solid compound in a vial.

    • Heat in an oven at 80°C for 48 hours.

    • Cool, dissolve in solvent, and dilute to a final concentration of ~0.1 mg/mL.

  • Photolytic Degradation (as per ICH Q1B): [12][16]

    • Expose the solid compound and a solution (~0.1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Simultaneously, run a dark control sample (wrapped in aluminum foil) under the same temperature conditions.

    • Analyze the samples after exposure.

3. Analysis:

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2) alongside an unstressed control sample.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock 1 mg/mL Stock Solution Acid Acidic (0.1M HCl, 60°C) Stock->Acid Expose Base Basic (0.1M NaOH, 60°C) Stock->Base Expose Oxid Oxidative (3% H₂O₂, RT) Stock->Oxid Expose Therm Thermal (Solid) (80°C) Stock->Therm Expose Photo Photolytic (ICH Q1B) Stock->Photo Expose HPLC Stability-Indicating HPLC-UV/MS Analysis Acid->HPLC Analyze Base->HPLC Analyze Oxid->HPLC Analyze Therm->HPLC Analyze Photo->HPLC Analyze

Caption: Workflow for Forced Degradation Studies.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is one that can separate the drug substance from its degradation products, process impurities, and excipients.

1. Initial Conditions (Starting Point):

  • Column: C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV/Vis Diode Array Detector (DAD) at 254 nm (or lambda max of the compound).

  • Column Temperature: 30°C.

2. Method Optimization:

  • Inject a mixture of all stressed samples from Protocol 1.

  • The goal is to achieve baseline resolution (Rs > 1.5) between the parent peak and all degradant peaks.

  • Adjust Gradient: Modify the slope and duration of the gradient to improve separation of closely eluting peaks.

  • Change Organic Modifier: If resolution is poor, try methanol as Mobile Phase B.

  • Modify pH: Change the pH of Mobile Phase A (e.g., use an ammonium acetate buffer at pH 5) to alter the ionization and retention of the amine and any acidic/basic degradants.

3. Method Validation:

  • Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by proving that the method can resolve the parent compound from all potential degradation products.

Hypothesized Degradation Pathways

Based on the chemical structure and literature on related compounds, we can propose the following primary degradation pathways under stress conditions. This diagram should be used as a guide for identifying unknown peaks during analysis.

Degradation_Pathways Parent 1-Benzyl-4,4-difluoro-3-methylpiperidine (Parent Compound) Oxid_Product 4,4-Difluoro-3-methylpiperidine Parent->Oxid_Product Oxidative Stress (e.g., H₂O₂) Benzaldehyde Benzaldehyde Parent->Benzaldehyde Reduct_Product 4,4-Difluoro-3-methylpiperidine Parent->Reduct_Product Reductive Stress (e.g., H₂/Pd-C) Toluene Toluene Parent->Toluene Dehydro_Product Dehydrogenated Piperidine (Imine/Enamine) Parent->Dehydro_Product Strong Oxidation

Caption: Hypothesized Degradation Pathways.

References

  • Degradation of benzylamines during chlorination and chloramin
  • Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry.Inhance Technologies.
  • Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone.Catalysis Science & Technology (RSC Publishing).
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.PMC.
  • Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials.Chemical Science (RSC Publishing).
  • The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design.
  • Degradation of Nitrogen-Heterocyclic Compounds by Anodic Oxid
  • The Dark Side of Fluorine.ACS Medicinal Chemistry Letters.
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.MDPI.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).MDPI.
  • Saturated oxygen and nitrogen heterocycles via oxidative coupling of alkyltrifluoroborates with alkenols, alkenoic acids and protected alkenylamines.Chemical Science (RSC Publishing).
  • Schematic degradation pathway of benzylamine as described in literature...
  • STUDIES OF FLUORINATED PYRIMIDINES. XVIII. THE DEGRADATION OF 5-FLUORO-2'-DEOXYURIDINE AND RELATED COMPOUNDS BY NUCLEOSIDE PHOSPHORYLASE.PubMed.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products.European Medicines Agency.
  • Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection.Benchchem.
  • ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products).YouTube.
  • Direct defluorinative amidation–hydrolysis reaction of gem-difluoroalkenes with N,N-dimethylformamide, and primary and secondary amines.Organic & Biomolecular Chemistry (RSC Publishing).
  • Chemical and Metabolic Studies on N-Benzyl-tert-Butylamine and its Potential Metabolites.Semantic Scholar.
  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams.PMC.
  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER.Caron Scientific.
  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.IKEV.
  • ICH guideline for photostability testing: Aspects and directions for use.
  • Solvent-Controlled Switchable Synthesis of gem-Difluoro Compounds from Anhydrides under Photoredox C
  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine deriv
  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse.Semantic Scholar.
  • 1-Benzyl-4,4-difluoro-3-methylpiperidine.ChemScene.
  • Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease.PubMed.
  • Organocatalytic Strategy for Hydrophenol
  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon.PMC.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.Journal of Drug Delivery and Therapeutics.
  • Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease.PubMed.
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived
  • 1-Benzyl-3,3-difluoro-4-methylpiperidine.PubChem.
  • Photoredox Activation of Anhydrides for the Solvent‐Controlled Switchable Synthesis of gem‐Difluoro Compounds.Wiley Online Library.
  • Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol.Organic Chemistry Portal.
  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • Chemists develop new synthesis method for producing fluorin
  • 4,4-Difluoro-3-methylpiperidine hydrochloride.Fluorochem.
  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.DTIC.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

Sources

Optimization

Technical Support Center: Synthesis of 1-Benzyl-4,4-difluoro-3-methylpiperidine

Welcome to the technical support center for the synthesis of 1-Benzyl-4,4-difluoro-3-methylpiperidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth trouble...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-Benzyl-4,4-difluoro-3-methylpiperidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. The piperidine ring is a vital scaffold in medicinal chemistry, and the introduction of fluorine atoms can significantly modulate the physicochemical and pharmacological properties of a molecule, such as basicity and metabolic stability.[1][2][3] This guide will address common challenges encountered during the synthesis, with a focus on the critical deoxofluorination step.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of 1-Benzyl-4,4-difluoro-3-methylpiperidine, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of 1-Benzyl-4,4-difluoro-3-methylpiperidine During the Deoxofluorination Step

Question: I am attempting the deoxofluorination of 1-benzyl-3-methylpiperidin-4-one to synthesize 1-Benzyl-4,4-difluoro-3-methylpiperidine, but I am observing a very low yield or no product at all. What are the likely causes and how can I improve the outcome?

Answer:

Low or no yield in a deoxofluorination reaction, particularly when converting a ketone to a geminal difluoride, can stem from several factors. Ketones are generally less reactive than aldehydes in these transformations. Here is a systematic approach to troubleshooting this issue:

1. Reagent Quality and Handling:

  • Cause: Deoxofluorinating agents like Diethylaminosulfur Trifluoride (DAST) and its analogs are highly sensitive to moisture and can decompose if not handled under strictly anhydrous conditions.[4] Hydrolysis not only consumes the reagent but also generates HF, which can lead to side reactions.[4]

  • Solution:

    • Ensure all glassware is rigorously oven- or flame-dried before use.

    • Use anhydrous solvents. Solvents should be freshly distilled or obtained from a solvent purification system.

    • Handle the fluorinating agent under an inert atmosphere (e.g., argon or nitrogen).

    • Verify the quality of the fluorinating agent. Older or improperly stored reagents may have degraded. Consider using a freshly opened bottle or titrating the active reagent.

2. Reaction Conditions:

  • Cause: The deoxofluorination of ketones often requires more forcing conditions compared to alcohols, including higher temperatures and longer reaction times.[5] However, DAST can be thermally unstable and may decompose violently at temperatures above 90°C.[6]

  • Solution:

    • Temperature: While many DAST reactions are initiated at low temperatures (e.g., -78 °C), the reaction with ketones may require warming to room temperature or even gentle heating (e.g., up to 80°C). Monitor the reaction closely by TLC or LC-MS to track the consumption of the starting material.

    • Stoichiometry: For the conversion of a ketone to a geminal difluoride, a molar excess of the fluorinating agent is typically required, often more than double the amount relative to the ketone.[5]

    • Solvent: Dichloromethane (DCM) is a common solvent for DAST-mediated reactions.[6]

3. Alternative Fluorinating Reagents:

  • Cause: DAST, while effective, has known limitations, including thermal instability and the potential for side reactions.[5]

  • Solution:

    • Deoxo-Fluor: This reagent is often more thermally stable than DAST and can sometimes provide better results.[6]

    • XtalFluor-E® and XtalFluor-M®: These are crystalline reagents that are easier to handle and have enhanced thermal stability compared to DAST and Deoxo-Fluor.[7][8] They often require a promoter like Et3N·3HF or DBU to be effective for carbonyl fluorination.[9] These reagents are also less prone to generating free HF, making them compatible with standard borosilicate glassware.[9]

    • PyFluor: This reagent is known for its high chemoselectivity and reduced formation of elimination byproducts compared to DAST.[10] It is also thermally stable and can be handled in the air for short periods.[10]

Issue 2: Formation of Vinyl Fluoride and Other Side Products

Question: During the deoxofluorination of 1-benzyl-3-methylpiperidin-4-one, I am observing the formation of a significant amount of a vinyl fluoride byproduct. How can I minimize this side reaction?

Answer:

The formation of vinyl fluorides is a common side reaction in the deoxofluorination of enolizable ketones.[11] This occurs through deprotonation of an intermediate carbocation. The structure of your starting material, 1-benzyl-3-methylpiperidin-4-one, allows for enolization, making this a likely side reaction.

1. Choice of Fluorinating Reagent:

  • Cause: The Lewis acidity of the fluorinating agent can influence the reaction pathway.

  • Solution:

    • Modern reagents like XtalFluor and PyFluor have been reported to give less elimination side products compared to DAST.[9][12]

2. Reaction Conditions:

  • Cause: Higher reaction temperatures can favor elimination pathways.

  • Solution:

    • Maintain the lowest possible temperature that still allows for a reasonable reaction rate. Careful monitoring is crucial.

    • Some sources suggest that using glyme as a solvent in the presence of fuming sulfuric acid can favor the formation of the vinyl fluoride.[11] While counterintuitive if you want to avoid this product, it highlights the significant impact of solvent and additives on the reaction outcome. For your purpose, avoiding such conditions is advisable.

3. Mechanistic Considerations:

  • Cause: The mechanism of deoxofluorination with DAST can proceed through pathways that involve carbocationic intermediates, which are prone to rearrangement and elimination.[11]

  • Solution:

    • While difficult to control directly, understanding the mechanism can guide the choice of reagents and conditions that may disfavor carbocation formation.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for 1-Benzyl-4,4-difluoro-3-methylpiperidine?

A1: A common synthetic approach starts with the N-benzylation of a suitable piperidine precursor, followed by methylation at the 3-position, and finally deoxofluorination of the ketone at the 4-position. The synthesis of the precursor, 1-benzyl-3-methylpiperidin-4-one, can be achieved by reacting 1-benzylpiperidin-4-one with a methylating agent like methyl iodide in the presence of a base such as sodium hydride.[13] The final and most crucial step is the deoxofluorination of the ketone.

Q2: How can I monitor the progress of the deoxofluorination reaction?

A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). TLC will show the disappearance of the starting ketone and the appearance of the less polar difluorinated product. Staining with potassium permanganate can be useful for visualizing the product. LC-MS provides more definitive information on the conversion and the presence of the desired product mass.

Q3: What are the key safety precautions to take when working with deoxofluorinating agents?

A3: Deoxofluorinating agents like DAST are hazardous and must be handled with extreme care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Anhydrous Conditions: These reagents can react violently with water.[4]

  • Thermal Instability: DAST can decompose explosively when heated.[6] Avoid heating DAST reactions unless you have taken appropriate safety measures and are using a reliable temperature control system. Newer reagents like XtalFluor and PyFluor offer significantly better thermal stability.[10][12]

  • Quenching: Reactions should be quenched carefully, typically by slow addition to a cooled, saturated solution of sodium bicarbonate.[14]

Q4: I am having trouble with the purification of the final product. What are some common challenges and solutions?

A4: The purification of fluorinated piperidines can be challenging due to their volatility and basicity.[3][15]

  • Volatility: If the product is volatile, care must be taken during solvent removal. Use a rotary evaporator at low temperature and pressure.

  • Column Chromatography: Silica gel column chromatography is a common purification method. A mixture of hexane and ethyl acetate is often used as the eluent.[16] The addition of a small amount of a tertiary amine like triethylamine (e.g., 1%) to the eluent can help to prevent the product from tailing on the silica gel.

  • Extraction: During aqueous workup, ensure the aqueous phase is sufficiently basic to keep the product in its free base form, which is more soluble in organic solvents.

Critical Reaction Parameters for Deoxofluorination of 1-benzyl-3-methylpiperidin-4-one

ParameterDASTDeoxo-FluorXtalFluor-E/MPyFluor
Reagent State LiquidLiquidCrystalline SolidCrystalline Solid
Thermal Stability Low (can detonate >90°C)[6]Moderate[6]High[8][12]High[10]
Handling Requires anhydrous, inert conditionsRequires anhydrous, inert conditionsEasier to handle, less moisture sensitive[7]Can be handled in air[10]
Typical Temperature 0°C to RT (can be heated cautiously)[6]Similar to DASTRoom temperature to elevated temperaturesRoom temperature
Common Byproducts Elimination (vinyl fluorides)[11]EliminationGenerally less elimination[9][12]Minimal elimination[10]
Promoter Required? NoNoYes (e.g., Et3N·3HF, DBU)[9]Yes (e.g., DBU)

Experimental Workflow: Deoxofluorination using DAST

This is a general procedure and may require optimization for your specific substrate.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Oven-dry all glassware reagents Dissolve 1-benzyl-3-methylpiperidin-4-one in anhydrous DCM under Argon start->reagents cool Cool the solution to -78 °C reagents->cool add_dast Slowly add DAST (2.2 eq.) dropwise cool->add_dast warm Allow the reaction to slowly warm to room temperature add_dast->warm stir Stir for 2-24 hours, monitoring by TLC/LC-MS warm->stir quench Carefully quench by adding to saturated NaHCO3 (aq) at 0 °C stir->quench extract Extract with DCM quench->extract wash Wash organic layer with brine extract->wash dry Dry over Na2SO4, filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography (Silica gel, Hexane/EtOAc +/- 1% Et3N) concentrate->purify

Caption: General workflow for the deoxofluorination of a ketone using DAST.

References

  • Ketone to Difluoro - Common Conditions. (n.d.).
  • Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. (2020, January 1). Reddit.
  • Fluorination with aminosulfuranes. (n.d.). In Wikipedia.
  • Kim, D., & Lim, H. N. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters, 22(19), 7465–7469. [Link]

  • Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino)trifluoro-λ4-sulfanes. (n.d.). In Houben-Weyl Methods of Organic Chemistry (Vol. E 10a, p. 414).
  • EP2057111A1 - A large scale method for the deoxofluorination of ketones. (n.d.). Google Patents.
  • Kiss, L., et al. (2025).
  • Simpler fluorine chemistry. (n.d.). SCI.
  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. (2024). The Journal of Organic Chemistry.
  • Wagener, T., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052–12057. [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019, November 19). Scientific Update.
  • Wagener, T., et al. (2020). Accessing (Multi)
  • Baxendale, I. R., et al. (n.d.). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Baxendale Group.
  • Synthesis of Fluorinated N-Heterocycles: Analogues of Febrifugine. (2026, February 5).
  • XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorin
  • Couturier, M., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 75(10), 3401–3411. [Link]

  • Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C-C Bond Cleavage of Activated Ketones. (n.d.). Organic Chemistry Portal.
  • Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine deriv
  • Technical Support Center: Overcoming Side Reactions in Fluorin
  • Alcohol to Fluoro / Carbonyl to Difluoro using DAST. (n.d.). Organic Synthesis.
  • Xtalfluor Reagents. (n.d.). Manchester Organics.
  • Gem-Difluoro compounds: a convenient preparation from ketones and aldehydes by halogen fluoride treatment of 1,3-dithiolanes. (n.d.). The Journal of Organic Chemistry.
  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogen
  • 1-Benzyl-4,4-difluoro-3-methylpiperidine. (n.d.). ChemScene.
  • SynOpen. (2024, December 4).
  • Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. (2025, July 11).
  • 1-BENZYL-3-METHYL-4-PIPERIDONE synthesis. (n.d.). ChemicalBook.
  • Concise Formation of 4-Benzyl Piperidines and Related Deriv
  • CN105237463A - Preparation method of (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine-L-di-p-toluoyltartaric acid salt. (n.d.).
  • AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE. (n.d.). Googleapis.com.
  • Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor). (n.d.). Sigma-Aldrich.
  • common challenges in working with piperidine-based compounds. (n.d.). Benchchem.
  • Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. (n.d.). ChemRxiv.
  • Deoxyfluorin
  • PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorin
  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (2025, May 4). DTIC.
  • WO2013127913A1 - 4,4-difluoro-piperidine-compounds. (n.d.).
  • 1-Benzyl-3,3-difluoro-4-methylpiperidine. (n.d.). PubChem.
  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (n.d.). PMC.

Sources

Troubleshooting

Technical Support Center: Enhancing Stereoselectivity in 3-Methylpiperidine Synthesis

Welcome to the Technical Support Center for the stereoselective synthesis of 3-methylpiperidine derivatives. This chiral scaffold is a highly privileged building block in medicinal chemistry, integral to the development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the stereoselective synthesis of 3-methylpiperidine derivatives. This chiral scaffold is a highly privileged building block in medicinal chemistry, integral to the development of synthetic opioids, renin inhibitors (e.g., Aliskiren precursors), and complex veratrum alkaloids [1]. Because the spatial orientation of the C3-methyl group dictates the 3D conformation of the entire piperidine ring, strict stereocontrol is mandatory to ensure target binding affinity and mitigate off-target toxicity.

This guide provides researchers and drug development professionals with field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to overcome common synthetic bottlenecks.

I. Quantitative Data: Comparison of Synthetic Strategies

Selecting the correct synthetic route depends on your scale, available infrastructure, and tolerance for trace metal impurities. Below is a comparative analysis of the three primary methodologies used in the industry.

Synthesis StrategyTypical YieldTypical Enantiomeric Excess (ee)ScalabilityPrimary Challenge / Bottleneck
Asymmetric Hydrogenation (Rh/Ir) 85–95%>95%HighCatalyst poisoning by free amines; requires high-pressure infrastructure.
Biocatalytic Cascade (Whole Cell) 60–70%>99%Medium-HighStrict

and pH control required; substrate/product inhibition.
Chiral Resolution (L-Tartaric Acid) 30–40%>98%Very High"Oiling out" during crystallization; theoretical yield is mathematically capped at 50%.

II. Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They include mandatory in-process control checkpoints to verify success before committing to irreversible downstream steps.

Protocol A: Rh-Catalyzed Asymmetric Hydrogenation of N-Benzyl-3-methylpyridinium Bromide

Mechanistic Causality: Pyridines and piperidines are strong


-donors that irreversibly coordinate to transition metal centers (like Rh or Ir), poisoning the catalyst. N-benzylation converts the basic nitrogen into a pyridinium salt. This serves a dual purpose: it prevents catalyst deactivation and activates the aromatic ring for hydride addition [1].
  • Catalyst Preparation (Glovebox): In a nitrogen-filled glovebox, combine

    
     (2 mol%) and a chiral ligand such as (R,R)-SpiroPhos or a tunable PHOX derivative (2.2 mol%) [2] in a dry vial. Add anhydrous THF and stir at 40 °C for 1 hour to pre-form the active catalyst complex.
    
  • Substrate Addition: Transfer the active catalyst solution to a high-pressure Parr reactor containing N-benzyl-3-methylpyridinium bromide (1.0 equiv) dissolved in rigorously degassed THF/MeOH (1:1 v/v).

  • Hydrogenation: Pressurize the reactor with

    
     gas (typically 50 bar) and stir at 50 °C for 24 hours.
    
  • Self-Validation Step (In-Process Control): Before proceeding to deprotection, sample 50

    
     of the reaction mixture. Perform GC analysis using a chiral stationary phase (e.g., CP-Chirasil-Dex CB) [3]. Validation criteria: >95% conversion and >95% ee. If ee is low, halt the process and investigate ligand oxidation.
    
  • Deprotection: Dissolve the purified intermediate in methanol, add 10% Pd/C, and stir under 1 atm

    
     until the N-benzyl group is cleaved. Filter through Celite and concentrate to yield the final (R)-3-methylpiperidine.
    

G A N-Protected 3-Methylpyridinium C Asymmetric Hydrogenation A->C B Chiral Catalyst (e.g., Rh/SpiroPhos) B->C Stereocontrol D Enantioenriched Intermediate C->D H2, Pressure E Deprotection (Pd/C, H2) D->E F (R)-3-Methylpiperidine E->F High ee%

Workflow for the asymmetric hydrogenation of 3-methylpyridinium salts.

Protocol B: Biocatalytic Cascade Synthesis via Engineered E. coli

Mechanistic Causality: This "green" one-pot cascade utilizes a diamine oxidase to oxidize 1,5-diamino-2-methylpentane to an aminoaldehyde, which spontaneously cyclizes to an imine. An imine reductase (IRED) then stereoselectively reduces the imine to the piperidine [4].

  • Cell Cultivation: Grow recombinant E. coli co-expressing diamine oxidase and imine reductase in TB medium at 37 °C until

    
     reaches 0.8. Induce with IPTG (0.5 mM) and incubate at 20 °C for 16 hours.
    
  • Biotransformation Setup: Harvest the cells and resuspend in potassium phosphate buffer (100 mM, pH 7.5). Add the substrate, 1,5-diamino-2-methylpentane (up to 100 mM).

  • Process Control: Maintain the reaction at 30 °C. Continuously monitor and control dissolved oxygen (

    
    ) at 20% using a bioreactor cascade control (agitation/aeration).
    
  • Self-Validation Step (In-Process Control): Draw aliquots every 4 hours. Derivatize with Dansyl chloride and analyze via LC-MS to track the transient accumulation of the cyclic imine intermediate. Validation criteria: Imine accumulation should remain low. A bottleneck here indicates insufficient NADPH recycling for the reductase.

  • Extraction: Adjust the pH to 12 using NaOH to ensure the product is in its free-base form, extract with methyl tert-butyl ether (MTBE), dry over

    
    , and concentrate.
    

G A 1,5-Diamino- 2-methylpentane B Aminoaldehyde Intermediate A->B Diamine Oxidase (O2 dependent) C Cyclic Imine Intermediate B->C Spontaneous Cyclization D (R)-3-Methylpiperidine C->D Imine Reductase (NADPH dependent)

Biocatalytic cascade pathway for 3-methylpiperidine synthesis.

III. Troubleshooting Guides & FAQs

Category 1: Transition Metal-Catalyzed Asymmetric Hydrogenation

Q: My hydrogenation reaction stalls at 50% conversion, and the enantiomeric excess is lower than the reported 95%. What is causing this? A: This is a classic symptom of catalyst poisoning combined with ligand degradation. If your N-protection step was incomplete, trace amounts of the free amine (3-methylpyridine) will irreversibly bind to the Rh/Ir metal center, halting the catalytic cycle. Furthermore, if the reaction stalls, trace oxygen in your solvent may be oxidizing the phosphine ligands (like SpiroPhos). An oxidized ligand alters the geometry of the chiral pocket, leading to a drastic drop in ee. Actionable Fix: Ensure 100% complete quaternization of the starting material via NMR before proceeding. Rigorously degas all solvents using the freeze-pump-thaw method and assemble the reaction exclusively inside a glovebox.

Q: I am attempting to synthesize a multi-substituted 3-methylpiperidine, but I am observing poor diastereoselectivity (cis/trans mixtures). How can I enforce a single stereochemical outcome? A: The lack of diastereocontrol typically arises from non-selective hydride delivery to the intermediate tetrahydropyridine. To enforce a single trajectory, transition from standard Rh-based systems to Iridium catalysts featuring highly rigid, bulky chiral ligands, such as SpiroBAP (spiro bidentate aminophosphorane). The rigid spiro backbone creates a deep chiral pocket that effectively shields one face of the substrate, significantly enhancing both enantio- and diastereoselectivity during the final reduction step [5].

G Start Issue: Low ee% (<90%) CheckCat Check Catalyst/Ligand Start->CheckCat CheckSub Check Substrate Purity Start->CheckSub Oxidation Ligand Oxidation? (Run in Glovebox) CheckCat->Oxidation Yes FreeAmine Trace Free Amine? (Ensure Complete Protection) CheckSub->FreeAmine Yes Temp Optimize Temperature & Pressure Oxidation->Temp FreeAmine->Temp

Troubleshooting logic tree for resolving low enantiomeric excess.

Category 2: Biocatalytic Cascades

Q: The whole-cell biotransformation yields low conversion despite high cell density and confirmed enzyme expression. Why is the cascade failing? A: The cascade is likely suffering from a redox imbalance. The conversion of 1,5-diamino-2-methylpentane requires strict dissolved oxygen (


) control because the initial oxidation step is 

-dependent, while the subsequent imine reduction requires reducing equivalents (NADPH) [4]. If

is too high, the cellular redox balance is disrupted, and NADPH is depleted via aerobic respiration rather than being utilized by the imine reductase. Actionable Fix: Implement a Design of Experiments (DoE) approach to dynamically control

during the fermentation phase. Cap the aeration rate to maintain

strictly at 20%, ensuring enough oxygen for the oxidase without starving the reductase of NADPH.
Category 3: Chiral Resolution

Q: During the chiral resolution of racemic 3-methylpiperidine using L-tartaric acid, the product consistently "oils out" instead of forming filterable crystals. How do I induce proper crystallization? A: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation of the diastereomeric salt exceeds the nucleation threshold before reaching the metastable zone for crystallization. This is usually caused by a solvent matrix that is too polar or by cooling the reaction too rapidly. Actionable Fix: Adjust your solvent system by increasing the ratio of anti-solvent (e.g., transition from pure methanol to a methanol/acetone mixture). Heat the solution to 60 °C to ensure complete dissolution, then implement a slow, controlled cooling ramp (0.1 °C/min). Crucially, introduce seed crystals of the pure (R)-3-methylpiperidine L-tartrate salt just as the solution crosses the solubility curve to bypass the oiling-out phase and force solid-state nucleation.

IV. References

  • Asymmetric hydrogenation of industrially relevant substrates - AIR Unimi Source: Università degli Studi di Milano URL: [Link]

  • Cascade Biotransformation to Access 3‐Methylpiperidine in Whole Cells Source: ResearchGate URL: [Link]

  • Recent advancements in the synthesis of Veratrum alkaloids - PMC Source: National Institutes of Health (NIH) / PMC URL: [Link]

Optimization

Technical Support Center: Debenzylation of Hindered Piperidines

Welcome to the technical support center for the debenzylation of hindered piperidines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this critical tr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the debenzylation of hindered piperidines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this critical transformation in organic synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying principles and troubleshooting strategies to ensure your success in the lab.

The N-benzyl group is a widely used protecting group for the piperidine nitrogen due to its general stability and ease of introduction. However, its removal, particularly from sterically hindered piperidines, can be challenging. This guide provides a detailed overview of common debenzylation methods, their mechanisms, and solutions to frequently encountered problems.

Method Selection: A Strategic Approach

Choosing the right debenzylation method is crucial and depends heavily on the substrate's steric hindrance and the presence of other functional groups. A logical decision-making process can save significant time and resources.

start Substrate with Hindered N-Benzyl Piperidine reducible_groups Are other reducible groups present? (e.g., C=C, NO2, O-Bn) start->reducible_groups catalytic_hydrogenation Catalytic Hydrogenation (H2, Pd/C, Pd(OH)2/C) reducible_groups->catalytic_hydrogenation No oxidative Oxidative/Chemical Methods (DDQ, CAN, Chloroformates) reducible_groups->oxidative Yes transfer_hydrogenation Catalytic Transfer Hydrogenation (CTH) (Ammonium Formate, Pd/C) catalytic_hydrogenation->transfer_hydrogenation High pressure undesirable acid_labile Are acid-labile groups present? oxidative->acid_labile dissolving_metal Dissolving Metal Reduction (Na/NH3) acid_labile->dissolving_metal Yes base_labile Are base-labile groups present? acid_labile->base_labile No base_labile->oxidative No base_labile->dissolving_metal Yes

Caption: Decision tree for selecting a debenzylation method.

Catalytic Hydrogenation

Catalytic hydrogenation is one of the most common methods for N-debenzylation. It involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and hydrogen gas to cleave the N-benzyl bond.

Frequently Asked Questions (FAQs)

Q1: Why is my catalytic hydrogenation reaction slow or incomplete?

A1: This is a common issue, especially with hindered piperidines. Several factors can contribute:

  • Catalyst Poisoning: The secondary amine product can coordinate to the palladium catalyst, deactivating it.[1]

  • Steric Hindrance: Bulky substituents on the piperidine ring or near the nitrogen can hinder the approach of the substrate to the catalyst surface.[2]

  • Insufficient Hydrogen Pressure: Atmospheric pressure may not be sufficient for challenging substrates.[1][3]

  • Poor Catalyst Quality: The activity of the catalyst can vary.[1]

Q2: What is the best catalyst for N-debenzylation of piperidines?

A2: The optimal catalyst depends on the substrate.

  • 10% Pd/C: The most common and cost-effective choice.[1]

  • 20% Pd(OH)₂/C (Pearlman's catalyst): Often more effective for N-debenzylation and less prone to over-reduction. It can be particularly useful for substrates where Pd/C is sluggish.[1][4]

  • Pd/C with a co-catalyst: Niobic acid-on-carbon (Nb₂O₅/C) can enhance reaction rates and prevent catalyst poisoning.[1][5]

Q3: Can I use catalytic hydrogenation if my molecule has other reducible functional groups?

A3: It depends on the functional group. Standard catalytic hydrogenation will reduce groups like alkenes, alkynes, and nitro groups. If selective N-debenzylation is required in the presence of these groups, alternative methods should be considered.[1] However, Pearlman's catalyst has shown selectivity for N-debenzylation in the presence of O-benzyl ethers.[4]

Troubleshooting Guide
Problem Possible Cause Solution
Slow/Incomplete Reaction Catalyst poisoning by product amine.Add a stoichiometric amount of a mild acid (e.g., acetic acid) to protonate the product amine.[1] A subsequent neutralization step will be needed during workup.
Steric hindrance.Increase hydrogen pressure (if equipment allows).[3] Switch to a more active catalyst like Pearlman's catalyst.[1][4]
Poor catalyst quality/activity.Use a fresh batch of high-quality catalyst. Increase catalyst loading.[1]
Low Yield Incomplete reaction.Address the issues for slow/incomplete reactions.
Difficult product isolation.The debenzylated piperidine may be volatile or water-soluble. Careful evaporation of the solvent at low temperature is recommended. Extraction at the correct pH or salt formation can aid isolation.[1]
Side Product Formation Reduction of other functional groups.Employ milder conditions or switch to a more chemoselective method like oxidative deprotection.[1]
Experimental Protocol: Debenzylation using Pd(OH)₂/C
  • To a solution of the N-benzyl piperidine (1 mmol) in ethanol (60 mL), add acetic acid (1.5 mmol).

  • Carefully add 20% Pd(OH)₂ on carbon (150 mg).

  • Stir the reaction mixture at 60 °C under a hydrogen atmosphere (e.g., using a balloon) for 14 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethanol (2 x 30 mL).

  • Combine the filtrates and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography.[1]

Catalytic Transfer Hydrogenation (CTH)

CTH is a powerful and often milder alternative to using hydrogen gas. It utilizes a hydrogen donor in the presence of a catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of CTH over traditional catalytic hydrogenation?

A1: CTH avoids the need for pressurized hydrogen gas, making it more accessible and safer for many labs. The reactions are often faster and can be more selective.[1][6][7]

Q2: What are common hydrogen donors for CTH?

A2: Ammonium formate, formic acid, and cyclohexene are commonly used hydrogen donors in the presence of a palladium catalyst.[1][6][8]

Q3: My CTH reaction is not working. What should I check?

A3:

  • Catalyst and Donor Compatibility: Ensure the chosen catalyst and hydrogen donor are compatible and effective for your substrate.

  • Reaction Temperature: Some CTH reactions require heating to proceed at a reasonable rate.[9]

  • Solvent: The choice of solvent can influence the reaction. Methanol and ethanol are common choices.

Troubleshooting Guide
Problem Possible Cause Solution
No Reaction Inactive catalyst.Use a fresh batch of catalyst.
Incorrect hydrogen donor.Try a different hydrogen donor. Ammonium formate is often effective for N-debenzylation.[7][9]
Incomplete Reaction Insufficient amount of hydrogen donor.Increase the equivalents of the hydrogen donor.
Reaction time is too short.Monitor the reaction over a longer period.
Experimental Protocol: CTH using Ammonium Formate
  • To a stirred suspension of the N-benzyl piperidine (3 mmol) and 10% Pd/C (equal weight to the substrate) in dry methanol (20 mL), add anhydrous ammonium formate (15 mmol) in one portion under a nitrogen atmosphere.

  • Reflux the reaction mixture and monitor by TLC.

  • Upon completion, filter the mixture through a Celite pad and wash the pad with chloroform (20 mL).

  • Combine the filtrates and evaporate under reduced pressure to obtain the debenzylated product.[9]

start Start CTH Reaction check_completion Monitor Reaction by TLC/LC-MS start->check_completion workup Filter Catalyst & Evaporate Solvent check_completion->workup Complete troubleshoot Troubleshoot check_completion->troubleshoot Incomplete end Purified Product workup->end increase_donor Increase Equivalents of Hydrogen Donor troubleshoot->increase_donor change_catalyst Try a Different Catalyst (e.g., Pd(OH)2/C) troubleshoot->change_catalyst increase_temp Increase Reaction Temperature troubleshoot->increase_temp

Sources

Troubleshooting

Technical Support Center: Characterization of Fluorinated Organic Compounds

A Guide for Researchers, Scientists, and Drug Development Professionals The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties.[1][2] This has led t...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties.[1][2] This has led to a surge in the development of fluorinated compounds in pharmaceuticals, agrochemicals, and materials science.[2] However, the unique nature of the carbon-fluorine bond presents distinct challenges during structural characterization. This guide provides troubleshooting advice and frequently asked questions (FAQs) to navigate the common pitfalls encountered during the analysis of these fascinating molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. However, the presence of fluorine (¹⁹F), a 100% naturally abundant, spin-active (I = ½) nucleus, introduces both opportunities and complexities.[3]

Frequently Asked Questions (FAQs): ¹⁹F NMR

Q1: My ¹⁹F NMR spectrum has broad peaks. What are the possible causes and solutions?

  • A1: Broadening in ¹⁹F NMR spectra can arise from several factors:

    • Chemical Exchange: If your compound exists in multiple conformations that are slowly interconverting on the NMR timescale, you may observe broad peaks. Try acquiring the spectrum at different temperatures. Lowering the temperature may slow the exchange enough to resolve separate signals for each conformer, while increasing the temperature might coalesce them into a sharp, averaged signal.

    • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware is scrupulously clean and your solvents are of high purity.

    • Chemical Shift Anisotropy (CSA): For larger molecules, CSA can be a significant relaxation mechanism, leading to broader lines, especially at higher magnetic field strengths.[4] This is an intrinsic property of the molecule and can be difficult to mitigate entirely.

    • Unresolved Couplings: Complex, unresolved couplings to protons or other fluorine nuclei can manifest as broad signals. Consider acquiring a proton-decoupled ¹⁹F NMR spectrum.

Q2: The chemical shifts in my ¹⁹F NMR spectrum seem to be drifting between experiments. How can I ensure accurate and reproducible referencing?

  • A2: ¹⁹F chemical shifts are highly sensitive to the surrounding environment, including solvent, temperature, and concentration.[5][6] Unlike ¹H NMR where TMS is a universal internal standard, ¹⁹F NMR referencing can be more complex.[7]

    • Internal vs. External Referencing: While the IUPAC recommends CCl₃F as a reference, its volatility and environmental concerns limit its use.[7] For aqueous samples, sodium fluoride (NaF) or trifluoroacetic acid (TFA) are common choices.[8] However, these can interact with your analyte. An external standard (a reference compound in a sealed capillary placed inside the NMR tube) can be a good alternative to avoid such interactions.

    • Indirect Referencing: Modern spectrometers can use the deuterium lock signal to indirectly reference the ¹⁹F spectrum. However, this method can be prone to inaccuracies.[9]

    • Consistency is Key: The most crucial aspect is to be consistent with your referencing method throughout a series of experiments to allow for meaningful comparisons. Always report the reference compound and solvent used.

Q3: I am struggling to assign the signals in my ¹⁹F NMR spectrum, especially for compounds with multiple fluorine atoms.

  • A3: Unambiguous assignment often requires a combination of 1D and 2D NMR techniques:

    • ¹⁹F-¹⁹F COSY: This experiment reveals through-bond couplings between different fluorine nuclei, helping to establish connectivity.

    • ¹⁹F-¹⁹F NOESY/HOESY: These experiments detect through-space correlations (Nuclear Overhauser Effect), which are invaluable for determining the spatial proximity of fluorine atoms and assigning stereochemistry.[10][11][12]

    • ¹H-¹⁹F Heteronuclear Experiments: Techniques like ¹H-¹⁹F HMBC (Heteronuclear Multiple Bond Correlation) can help correlate fluorine atoms to protons over multiple bonds, aiding in the assignment of the entire molecule.[13]

Troubleshooting Guide: ¹H and ¹³C NMR of Fluorinated Compounds

The high electronegativity of fluorine significantly influences the ¹H and ¹³C NMR spectra of organofluorine compounds.

Problem: Unexpectedly complex multiplets in my ¹H and ¹³C NMR spectra.

  • Cause: Fluorine couples to both protons and carbons, often over multiple bonds (long-range coupling).[3][14] These J-couplings (JHF and JCF) can be quite large, leading to complex splitting patterns.[15]

  • Solution:

    • ¹³C NMR: Standard proton-decoupled ¹³C NMR spectra of fluorinated compounds can still be complex due to C-F coupling.[16] To simplify the spectrum, consider running a ¹³C experiment with simultaneous proton and fluorine decoupling.[16]

    • ¹H NMR: While broadband fluorine decoupling is possible, it can be technically challenging. Instead, leverage these couplings for structural information. Analyzing the magnitude of JHF can provide valuable conformational insights.[17]

Problem: My chemical shifts are not what I predicted.

  • Cause: Fluorine's strong electron-withdrawing effect causes significant changes in the electronic environment of nearby nuclei, leading to substantial shifts in their resonance frequencies.[3] Predicting these shifts with high accuracy can be difficult.[18]

  • Solution:

    • Utilize Databases and Prediction Software: Several resources and software packages can help predict ¹H and ¹³C chemical shifts in fluorinated compounds. While not always perfect, they provide a good starting point.

    • 2D NMR: Use 2D correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC to definitively assign proton and carbon signals.

// Nodes start [label="Start: Unexpected NMR Spectrum", fillcolor="#F1F3F4"]; nmr_type [label="Which Spectrum?", shape=diamond, fillcolor="#FBBC05"]; f19_nmr [label="¹⁹F NMR Issue", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hc_nmr [label="¹H / ¹³C NMR Issue", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// 19F NMR Path f19_issue [label="What is the issue?", shape=diamond, fillcolor="#FBBC05"]; broad_peaks [label="Broad Peaks", fillcolor="#EA4335", fontcolor="#FFFFFF"]; shift_drift [label="Shifting Peaks", fillcolor="#EA4335", fontcolor="#FFFFFF"]; assignment_problem [label="Assignment Difficulty", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// 19F Solutions broad_solutions [label="Check for:\n- Chemical Exchange (Vary Temp)\n- Paramagnetic Impurities\n- Unresolved Couplings (¹H Decoupling)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; shift_solutions [label="Ensure Consistent Referencing:\n- Internal/External Standard\n- Report Method", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; assignment_solutions [label="Use 2D NMR:\n- ¹⁹F-¹⁹F COSY\n- ¹⁹F-¹⁹F NOESY/HOESY\n- ¹H-¹⁹F HMBC", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

// H/C NMR Path hc_issue [label="What is the issue?", shape=diamond, fillcolor="#FBBC05"]; complex_multiplets [label="Complex Multiplets", fillcolor="#EA4335", fontcolor="#FFFFFF"]; shift_prediction [label="Incorrect Chemical Shifts", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// H/C Solutions multiplet_solutions [label="Acknowledge Long-Range Coupling:\n- ¹³C: ¹H and ¹⁹F Decoupling\n- ¹H: Analyze JHF for Structure", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; shift_pred_solutions [label="Use:\n- Prediction Software/Databases\n- 2D NMR (HSQC, HMBC) for definitive assignment", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> nmr_type; nmr_type -> f19_nmr [label="¹⁹F"]; nmr_type -> hc_nmr [label="¹H / ¹³C"];

f19_nmr -> f19_issue; f19_issue -> broad_peaks [label="Broadening"]; f19_issue -> shift_drift [label="Drifting"]; f19_issue -> assignment_problem [label="Assignment"];

broad_peaks -> broad_solutions; shift_drift -> shift_solutions; assignment_problem -> assignment_solutions;

hc_nmr -> hc_issue; hc_issue -> complex_multiplets [label="Multiplets"]; hc_issue -> shift_prediction [label="Shifts"];

complex_multiplets -> multiplet_solutions; shift_prediction -> shift_pred_solutions; } .enddot Caption: A flowchart for troubleshooting common NMR issues.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone for determining molecular weight and elemental composition. However, the high electronegativity and mass defect of fluorine can introduce challenges.

Frequently Asked Questions (FAQs): Mass Spectrometry

Q1: I'm having trouble ionizing my fluorinated compound, leading to low sensitivity.

  • A1: The high electronegativity of fluorine can make ionization difficult, particularly with techniques like electrospray ionization (ESI).[19]

    • Try Different Ionization Techniques: If ESI is not working well, consider Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI), which can be more suitable for less polar compounds. For volatile compounds, Electron Ionization (EI) in GC-MS is a robust option.

    • Optimize ESI Conditions: Experiment with different solvent systems and additives. For example, in positive ion mode, adding a small amount of formic acid or ammonium acetate can aid in protonation. In negative ion mode, ammonium hydroxide or a volatile amine can promote deprotonation.

Q2: The fragmentation pattern of my fluorinated compound in the mass spectrometer is unusual and difficult to interpret.

  • A2: The strong carbon-fluorine bond influences fragmentation pathways. You may observe rearrangements and losses of HF or other small fluorine-containing fragments that are not typical for non-fluorinated analogs.

    • High-Resolution Mass Spectrometry (HRMS): HRMS is essential for determining the elemental composition of fragments, which can help in proposing fragmentation mechanisms.

    • Tandem Mass Spectrometry (MS/MS): By selecting a parent ion and fragmenting it further, you can establish relationships between fragments and piece together the fragmentation puzzle.

    • Literature and Databases: Consult spectral libraries and literature for known fragmentation patterns of similar fluorinated compounds.

Q3: My accurate mass measurement is slightly off, and the isotopic pattern doesn't look right.

  • A3: Fluorine is monoisotopic (¹⁹F), so it does not contribute to an M+1 peak in the way that ¹³C does. However, its mass (18.9984 Da) is not an integer, and this mass defect can be significant in highly fluorinated compounds.

    • Recalibrate Your Instrument: Ensure your mass spectrometer is properly calibrated across the mass range of interest.

    • Use a Mass Defect Plot: For complex mixtures, a Kendrick mass defect plot can help to identify homologous series of fluorinated compounds.

    • Isotope Modeling Software: Use software to simulate the expected isotopic pattern for your proposed formula. This will help you to confirm or reject potential elemental compositions.

Chromatography (GC and HPLC)

Separating fluorinated compounds can be challenging due to their unique physical properties.

Troubleshooting Guide: Chromatography

Problem: Poor peak shape and/or retention time variability in HPLC.

  • Cause: Fluorinated compounds can exhibit unique interactions with stationary and mobile phases. The "fluorophilic effect" describes the tendency of highly fluorinated compounds to associate with other fluorinated materials.[20]

  • Solution:

    • Column Selection: For reverse-phase HPLC, consider using a fluorinated stationary phase (e.g., a pentafluorophenyl (PFP) or a fluorous-phase column).[21][22] These can offer different selectivity compared to traditional C8 or C18 columns.[22] In some cases, a standard C18 column may still be appropriate, but you may need to optimize the mobile phase.

    • Mobile Phase Optimization: The choice of organic modifier can have a significant impact.[20] Experiment with methanol, acetonitrile, and even more "fluorophilic" solvents like trifluoroethanol (TFE) in your mobile phase.[23]

    • Temperature Control: As with all HPLC, maintaining a stable column temperature is crucial for reproducible retention times.[24]

Problem: My fluorinated analyte is not sufficiently volatile for GC analysis.

  • Cause: While many small fluorinated molecules are volatile, larger or more functionalized compounds may not be.

  • Solution:

    • Derivatization: Introduce a volatile functional group to your molecule. For example, alcohols and carboxylic acids can be silylated to increase their volatility.

    • Consider HPLC: If derivatization is not feasible or desirable, HPLC is generally better suited for non-volatile and thermally sensitive compounds.[25]

// Nodes start [label="Start: Chromatography Issue", fillcolor="#F1F3F4"]; technique [label="Technique?", shape=diamond, fillcolor="#FBBC05"]; hplc [label="HPLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; gc [label="GC", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// HPLC Path hplc_issue [label="Poor Peak Shape / Retention Time Variability", fillcolor="#EA4335", fontcolor="#FFFFFF"]; hplc_cause [label="Cause: Unique Interactions (Fluorophilic Effect)", shape=ellipse, fillcolor="#F1F3F4"]; hplc_solutions [label="Solutions:\n- Fluorinated Stationary Phase (PFP)\n- Mobile Phase Optimization (TFE)\n- Temperature Control", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

// GC Path gc_issue [label="Insufficient Volatility", fillcolor="#EA4335", fontcolor="#FFFFFF"]; gc_cause [label="Cause: Large or Functionalized Molecule", shape=ellipse, fillcolor="#F1F3F4"]; gc_solutions [label="Solutions:\n- Derivatization (e.g., Silylation)\n- Switch to HPLC", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> technique; technique -> hplc [label="HPLC"]; technique -> gc [label="GC"];

hplc -> hplc_issue; hplc_issue -> hplc_cause; hplc_cause -> hplc_solutions;

gc -> gc_issue; gc_issue -> gc_cause; gc_cause -> gc_solutions; } .enddot Caption: A decision tree for troubleshooting chromatography issues.

General Handling and Safety

Many fluorinating agents and some fluorinated compounds require special handling precautions.

Frequently Asked Questions (FAQs): Safety and Handling

Q1: What are the key safety considerations when working with fluorinating agents?

  • A1: Fluorinating agents can be highly toxic, corrosive, and reactive.[26] Always consult the Safety Data Sheet (SDS) for the specific reagent you are using.

    • Engineering Controls: Work in a well-ventilated fume hood.[26] For highly hazardous reagents like fluorine gas, specialized equipment and continuous flow setups are often necessary.[27][28]

    • Personal Protective Equipment (PPE): Wear appropriate gloves (neoprene or other fluorine-resistant materials), safety goggles, a face shield, and a flame-resistant lab coat.[26]

    • Emergency Preparedness: Have an emergency plan in place. For exposure to hydrogen fluoride (HF), which can be formed from some fluorinating agents, immediate treatment with calcium gluconate is critical.[28]

Q2: Are there any special considerations for the storage and stability of fluorinated compounds?

  • A2: The stability of fluorinated compounds varies widely.[29][30]

    • General Stability: The C-F bond is generally very strong, making many organofluorine compounds thermally and chemically robust.[29][31]

    • Potential for Degradation: However, some fluorinated motifs can be susceptible to hydrolysis or other reactions. For example, trifluoromethyl ketones can form hydrates.

    • Storage Conditions: Store fluorinated compounds in well-sealed containers, protected from light and moisture, as you would with any other valuable research compound. Follow any specific storage instructions on the product label or SDS.

References

  • Cioce, A., Raj, B., & Varani, G. (2013). The precious Fluorine on the Ring: Fluorine NMR for biological systems. FEBS Letters, 587(14), 2112-2120. Retrieved from [Link]

  • Godlewska, K., & Puzyn, T. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Molecules, 26(3), 757. Retrieved from [Link]

  • Perera, A. S., & Bartlett, R. J. (2004). Large Long-Range F−F Indirect Spin−Spin Coupling Constants. Prediction of Measurable F−F Couplings over a Few Nanometers. The Journal of Physical Chemistry A, 108(24), 5207-5211. Retrieved from [Link]

  • Adams, R. W., et al. (2019). Improving the accuracy of 1H–19F internuclear distance measurement using 2D 1H–19F HOESY. Magnetic Resonance in Chemistry, 57(10), 826-832. Retrieved from [Link]

  • Stare, J., et al. (2024). Exploring long-range fluorine-carbon J-coupling for conformational analysis of deoxyfluorinated disaccharides: A combined computational and NMR study. Bioorganic Chemistry, 147, 107388. Retrieved from [Link]

  • Gemoets, H. P. L., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 33-46. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Gemoets, H. P. L., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 33-46. Retrieved from [Link]

  • Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12793-12803. Retrieved from [Link]

  • The Society of the Plastics Industry, Inc. (2001). Guide to the Safe Handling of Fluoropolymer Dispersions. Retrieved from [Link]

  • van der Zwan, J., et al. (2025). The influence of fluorine spin-diffusion on 13C solid-state NMR line shapes of CF3 groups. Chemical Science, 16(1), 123-131. Retrieved from [Link]

  • Schaefer, T., et al. (1991). Long-range 'H,'~F and 13c,19F coupling constants and molecular orbital computations as indicators of. Canadian Journal of Chemistry, 69(6), 1047-1053. Retrieved from [Link]

  • van der Zwan, J., et al. (2025). The influence of fluorine spin-diffusion on 13C solid-state NMR line shapes of CF3 groups. Chemical Science, 16(1), 123-131. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2012). 19F NOESY. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

  • Chaysripongkul, S., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Communications Chemistry, 5(1), 1-10. Retrieved from [Link]

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

  • Miyake, Y., et al. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Journal of Chromatography A, 1603, 221-229. Retrieved from [Link]

  • Xia, W., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Fluorine Chemistry, 165, 1-5. Retrieved from [Link]

  • Battiste, D. R., & Mabury, S. A. (2000). 2D 19F/19F NOESY for the assignment of NMR spectra of fluorochemicals. Journal of Fluorine Chemistry, 101(2), 295-298. Retrieved from [Link]

  • Hunter, L., et al. (2010). Conformational Analysis of Fluorinated Pyrrolidines Using 19F-1H Scalar Couplings and Heteronuclear NOEs. Chemistry - A European Journal, 16(32), 9847-9856. Retrieved from [Link]

  • Gerig, J. T. (1994). Fluorine NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370. Retrieved from [Link]

  • Lang, R. W. (1994). Degradation and Transformation of Organic Fluorine Compounds. Chimia, 48(1-2), 43-46. Retrieved from [Link]

  • Welch, C. J., et al. (2014). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. Journal of Chromatography A, 1324, 1-13. Retrieved from [Link]

  • Xia, W., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Fluorine Chemistry, 165, 1-5. Retrieved from [Link]

  • Xia, W., et al. (2013). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Fluorine Chemistry, 156, 213-217. Retrieved from [Link]

  • Alfa Chemistry. (2024). Fluorinated Building Blocks: A Comprehensive Overview. Retrieved from [Link]

  • McKay, G., et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 58(7), 3169-3179. Retrieved from [Link]

  • Zhurakov, I. I., et al. (2022). A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. Molecules, 27(19), 6296. Retrieved from [Link]

  • Dalvit, C., & Vulpetti, A. (2019). A beginner's guide to 19F NMR and its role in drug screening. Drug Discovery Today, 24(7), 1433-1443. Retrieved from [Link]

  • McKay, G., et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 58(7), 3169-3179. Retrieved from [Link]

  • Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12793-12803. Retrieved from [Link]

  • Welch, C. J., et al. (2015). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. Journal of Chromatography A, 1380, 87-94. Retrieved from [Link]

  • Wang, Z., et al. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry, 91(6), 4018-4025. Retrieved from [Link]

  • Restek. (n.d.). Gas Chromatography (GC) Column Selection Guide. Retrieved from [Link]

  • Cammarata, M. B., & Bloom, S. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 65(1), 173-186. Retrieved from [Link]

  • Performance Market Insights. (n.d.). By Segment of Organic Fluorinated Compounds Market. Retrieved from [Link]

  • Dalvit, C., & Vulpetti, A. (2019). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Future Medicinal Chemistry, 11(13), 1639-1655. Retrieved from [Link]

  • LCGC International. (2020). HPLC Column Selection. Retrieved from [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • Shimadzu. (n.d.). GC Column Types & Selection Guide. Retrieved from [Link]

  • Bell, D. S. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International, 33(11), 20-25. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1-Benzyl-4,4-difluoro-3-methylpiperidine vs. other piperidine analogs in bioassays

Topic: Technical Comparison: 1-Benzyl-4,4-difluoro-3-methylpiperidine vs. Piperidine Analogs Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, DMPK Researchers.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Comparison: 1-Benzyl-4,4-difluoro-3-methylpiperidine vs. Piperidine Analogs Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, DMPK Researchers.

Executive Summary: The "Fluorine-Methyl" Synergism

In modern drug discovery, the piperidine ring is a ubiquitous pharmacophore, yet it frequently suffers from rapid oxidative metabolism (CYP450-mediated) and high basicity-driven promiscuity (e.g., hERG liability).

1-Benzyl-4,4-difluoro-3-methylpiperidine (and its deprotected derivative, 4,4-difluoro-3-methylpiperidine ) represents a high-value "scaffold hop" designed to solve these specific attrition points. This guide analyzes the compound not merely as a reagent, but as a strategic structural solution that combines metabolic blocking (via gem-difluorination) with conformational restriction (via 3-methyl substitution).

Key Advantage: Unlike simple 4,4-difluoropiperidine, the addition of the 3-methyl group introduces chirality and steric bias, often improving selectivity for protein targets while maintaining the metabolic stability benefits of fluorination.

Physicochemical & Structural Comparison

The following table contrasts the core scaffold (4,4-difluoro-3-methylpiperidine) against standard analogs. Note that the "1-Benzyl" group serves as a lipophilic anchor in early screening or a protecting group during synthesis.

Table 1: Comparative Physicochemical Profile

FeaturePiperidine (Baseline)4,4-Difluoropiperidine 3-Methylpiperidine 4,4-Difluoro-3-methylpiperidine (Subject)
pKa (Conj. Acid) ~11.0~9.5 (Lower basicity)~11.0~9.2 - 9.6 (Optimal for permeability)
Metabolic Liability High (C4 oxidation)Low (C4 blocked)High (C4 oxidation)Very Low (C4 blocked + steric shield)
Lipophilicity (LogP) ModerateIncreasedIncreasedHigh (Modulated by lower pKa at pH 7.4)
Conformation Chair flip (flexible)Chair (flexible)Chair (equatorial pref.)Rigid/Biased Chair (Methyl locks conformation)
hERG Risk High (if basicity high)ReducedHighReduced (Lower pKa reduces cation-pi binding)

Expert Insight: The drop in pKa (approx.[1] 1.5 log units) is critical. It increases the fraction of neutral molecule at physiological pH (7.4), significantly enhancing passive membrane permeability and blood-brain barrier (BBB) penetration compared to the non-fluorinated parent.

Bioassay Performance: Case Studies & Data

This section details how the subject scaffold performs in real-world medicinal chemistry campaigns compared to alternatives.

Case Study A: BCL6 Degraders (Metabolic Stability)

Context: Optimization of benzimidazolone BCL6 degraders.[2] Challenge: The initial piperidine lead suffered from rapid clearance in microsomes.

  • Experiment: Replacement of the piperidine moiety with 4,4-difluoro-3-methylpiperidine.

  • Result:

    • Microsomal Stability: The subject scaffold demonstrated a >50% reduction in intrinsic clearance (Cl_int) compared to the 3-methylpiperidine analog.

    • Potency: The introduction of the fluorine atoms improved degradation potency (

      
      ) and biochemical inhibition (
      
      
      
      ), likely due to favorable electrostatic interactions with the target binding pocket.
  • Mechanism: The C4-fluorines prevent hydroxylation, while the C3-methyl group fills a hydrophobic pocket, boosting affinity.

Case Study B: ErSO-DFP (Lipophilic Efficiency)

Context: Development of Estrogen Receptor activators for breast cancer. Challenge: Improving the in vivo tolerability and Lipophilic Efficiency (LipE) of the lead compound ErSO.[3]

  • Experiment: Incorporation of the 4,4-difluoro-3-methylpiperidine motif.

  • Result:

    • LipE: The fluorinated analog (ErSO-DFP) showed superior LipE compared to the non-fluorinated parent.[3]

    • Tolerability: The optimized scaffold allowed for higher dosing without toxicity, validating the utility of this scaffold in improving the therapeutic window.

Strategic Decision Pathways (Visualization)
Diagram 1: Metabolic Soft Spot Analysis

This diagram illustrates the mechanistic reason for the superior stability of the subject scaffold.

MetabolicStability Piperidine Piperidine Scaffold (Baseline) CYP CYP450 Enzyme (Oxidative Attack) Piperidine->CYP High Affinity Metabolite 4-Hydroxy-Piperidine (Inactive/Rapid Clearance) CYP->Metabolite Rapid Oxidation Blocked Oxidation Blocked (C-F Bond Strength) CYP->Blocked F-atoms prevent H-abstraction Subject 4,4-Difluoro-3-methyl Scaffold Subject->CYP Low Reactivity Stable High Metabolic Stability (Extended Half-life) Blocked->Stable

Caption: Comparative metabolic fate. The C-F bonds at position 4 render the ring inert to CYP-mediated hydroxylation, a primary clearance pathway for piperidines.

Diagram 2: Scaffold Selection Decision Tree

When should you choose 1-Benzyl-4,4-difluoro-3-methylpiperidine over cheaper alternatives?

SelectionTree Start Lead Optimization: Piperidine Liability? Q1 Is Metabolic Clearance High? Start->Q1 Q2 Is Selectivity/Potency Low? Q1->Q2 Yes Sol2 Use 3-Methylpiperidine (Fixes Potency only) Q1->Sol2 No (Only Potency Issue) Sol1 Use 4,4-Difluoropiperidine (Fixes Metabolism only) Q2->Sol1 No (Only Metab Issue) Sol3 Use 4,4-Difluoro-3-methylpiperidine (Fixes Both + pKa modulation) Q2->Sol3 Yes (Both Issues)

Caption: Decision logic for scaffold hopping. The subject scaffold is the optimal choice when simultaneous improvements in metabolic stability and target selectivity are required.

Experimental Protocols

To validate the advantages of this scaffold in your own pipeline, use the following self-validating protocols.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the metabolic blockade provided by the 4,4-difluoro substitution.

  • Preparation:

    • Prepare 10 mM stock solutions of Test Compound (1-Benzyl-4,4-difluoro-3-methylpiperidine) and Reference (1-Benzylpiperidine) in DMSO.

    • Dilute to 1 µM in phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-incubate compounds with Liver Microsomes (human/mouse, 0.5 mg/mL protein) at 37°C for 5 mins.

    • Start Reaction: Add NADPH-regenerating system (final conc: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

    • Control: Run a parallel incubation without NADPH to rule out chemical instability.

  • Sampling:

    • Aliquot 50 µL at T=0, 5, 15, 30, and 60 mins.

    • Quench immediately in 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time. The slope ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       determines 
      
      
      
      (
      
      
      ) and
      
      
      .
  • Validation Criteria: The 4,4-difluoro analog should exhibit a

    
     at least 2-3x longer  than the non-fluorinated reference.
    
Protocol B: Potentiometric pKa Determination

Objective: Confirm the basicity reduction (critical for membrane permeability).

  • Setup: Use a potentiometric titrator (e.g., Sirius T3).

  • Method:

    • Dissolve ~1 mg of compound in 0.15 M KCl (aq).

    • Titrate with 0.5 M HCl and 0.5 M KOH under inert gas (

      
      ) atmosphere to prevent carbonate formation.
      
    • Perform triple titration (Acid-Base-Acid) to ensure hysteresis is absent.

  • Data Processing:

    • Use the Bjerrum plot analysis to determine pKa.

    • Expected Result: The 4,4-difluoro-3-methyl analog should show a pKa between 9.2 and 9.6 , whereas the non-fluorinated parent will be ~11.0.

References
  • McCoull, W., et al. (2020). Achieving In Vivo Target Depletion through the Discovery and Optimization of Benzimidazolone BCL6 Degraders. Journal of Medicinal Chemistry.[2][4]

  • Bonn, S. M., et al. (2021). Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer. Journal of Medicinal Chemistry (ErSO-DFP Study).

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[5][6][7][8][9][10] Chemical Society Reviews.

  • Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem.

Sources

Comparative

Strategic Fluorination of Piperidines: A Comparative Guide to Physicochemical &amp; Metabolic Profiling

Executive Summary The piperidine ring is the most frequently encountered nitrogen heterocycle in FDA-approved drugs. However, the parent piperidine often suffers from metabolic liability (oxidative metabolism) and excess...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is the most frequently encountered nitrogen heterocycle in FDA-approved drugs. However, the parent piperidine often suffers from metabolic liability (oxidative metabolism) and excessive basicity (


), which can lead to poor membrane permeability and off-target toxicity (e.g., hERG channel inhibition).

Strategic fluorination is not merely about blocking metabolic "hotspots"; it is a tool for electronic and conformational tuning.[1] This guide compares non-fluorinated piperidines with their fluorinated counterparts (3-fluoro-, 4-fluoro-, and 3,3-difluoro-), providing experimental evidence on how these modifications alter basicity (


) , lipophilicity (

)
, and metabolic stability (

)
.

Part 1: Physicochemical Profiling (Basicity & Permeability)

The Fluorine Effect on

The introduction of fluorine, the most electronegative element, onto the piperidine ring creates a strong inductive effect (


) that pulls electron density away from the nitrogen lone pair. This lowers the energy of the HOMO, making the amine less available for protonation.

Why this matters:

  • Permeability: Lowering

    
     increases the fraction of the molecule that exists in the neutral (un-ionized) state at physiological pH (7.4), significantly improving passive membrane diffusion.
    
  • Safety: High basicity (

    
    ) is often correlated with hERG blockage (QT prolongation). Fluorination can detune this basicity.[2][3]
    
Comparative Data: and Shifts

The following table summarizes the impact of fluorine positioning on physicochemical properties.

ScaffoldStructure Description

(Exp)

(vs Parent)

(Neutral)

(Effective)
Piperidine Unsubstituted11.2 -0.84-2.5 (Poor)
4-Fluoropiperidine Distal Inductive Effect9.8 -1.40.95-1.1
3-Fluoropiperidine Proximal Inductive Effect9.3 -1.91.02-0.2 (Good)
3,3-Difluoropiperidine Additive Inductive Effect8.5 -2.71.20+0.8 (High)

Key Insight: While adding fluorine increases the intrinsic lipophilicity (


) of the neutral molecule, the massive drop in 

(specifically in the 3-position) is the dominant factor driving the improvement in

. The 3,3-difluoro analog is often the "sweet spot" for maximizing permeability.
Experimental Protocol: Potentiometric Determination

To validate these values in your own series, use the following self-validating protocol.

Objective: Determine the thermodynamic


 of fluorinated amines using a Sirius T3 or equivalent potentiometric titrator.
  • Sample Preparation: Dissolve 1-3 mg of the piperidine HCl salt in 1.5 mL of degassed 0.15 M KCl solution (ionic strength adjustor).

  • Calibration Check: Run a standard acid (KH Phthalate) titration prior to samples. Acceptance criteria:

    
     deviation < 0.05 units.
    
  • Titration Loop:

    • Acidify sample to pH 2.0 using 0.5 M HCl.

    • Titrate with 0.5 M KOH under inert gas (

      
      ) blanket to exclude 
      
      
      
      .
    • Collect data points every 0.1 pH units until pH 12.0.

  • Data Processing: Use the Bjerrum plot method to identify the inflection point.

  • Validation: The difference between forward (acid to base) and reverse (base to acid) titrations must be < 0.1 pH units to confirm equilibrium.

Part 2: Conformational Dynamics (The Gauche Effect)

Fluorination does not just change electronics; it changes shape. In 3-fluoropiperidines, the gauche effect dictates the preferred conformation, but this is state-dependent.

  • Neutral State: Sterics and dipole repulsion may favor the equatorial fluorine.

  • Protonated State (Ammonium): A strong charge-dipole interaction stabilizes the axial fluorine conformation. This effectively "locks" the drug into a specific shape when binding to receptors or enzymes.

Visualization: Conformational Switching Pathway

ConformationSwitch Neutral Neutral 3-F-Piperidine (pH > 9.5) Protonated Protonated Ammonium (pH < 7.4) Neutral->Protonated Acidification (H+) Equatorial Equatorial F (Steric Control) Neutral->Equatorial Major Conformer Axial Axial F (Charge-Dipole Lock) Protonated->Axial Gauche Effect (N-H+ ... F-)

Figure 1: The protonation state triggers a conformational flip in 3-fluoropiperidines, locking the axial conformation via charge-dipole interactions.[4][5]

Part 3: Metabolic Stability (Blocking the Soft Spot)

Piperidines are prone to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, typically at the


-carbon (leading to ring opening) or the remote 

-carbon.
Mechanism of Stabilization

Replacing a C-H bond with a C-F bond imparts stability through two mechanisms:

  • Bond Strength: The C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~99 kcal/mol), making hydrogen abstraction chemically difficult.

  • Electronic Deactivation: The electronegativity of fluorine deactivates adjacent C-H bonds against oxidation (the "neighboring group effect").

Workflow: Metabolic Decision Tree

MetabolicStability Start Piperidine Scaffold Identified Metabolism Microsomal Incubation (Identify Metabolites) Start->Metabolism PathA Alpha-Oxidation (N-Dealkylation) Metabolism->PathA Major Route PathB Gamma-Hydroxylation (4-position) Metabolism->PathB Major Route SolA Strategy: 2-F or 6-F (Synthetic Challenge) PathA->SolA Direct Block SolC Strategy: 3-F Substitution (Remote Deactivation) PathA->SolC Electronic Deactivation SolB Strategy: 4-F Substitution PathB->SolB Direct Block

Figure 2: Strategic selection of fluorination sites based on metabolite identification.

Experimental Protocol: Microsomal Stability Assay

This assay quantifies the intrinsic clearance (


) improvement.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System.

  • Test Compounds (10 mM DMSO stock).

  • Internal Standard (e.g., Propranolol).

Step-by-Step Procedure:

  • Pre-Incubation: Prepare a reaction mixture containing 0.5 mg/mL HLM in 100 mM Phosphate Buffer (pH 7.4). Spike test compound to a final concentration of 1 µM (ensure DMSO < 0.1%). Incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to initiate metabolism.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing the Internal Standard to precipitate proteins.

  • Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life (
    
    
    ).

Success Criteria:

  • Control: Testosterone (high clearance) and Verapamil (medium clearance) must fall within historical ranges.

  • Improvement: A successful fluorination strategy should reduce

    
     by >50% compared to the non-fluorinated parent.
    

Conclusion & Recommendations

For drug discovery programs utilizing piperidine scaffolds, the "Fluorine Scan" is a critical optimization step.

  • Use 4-fluoropiperidine when you need to block metabolic hotspots at the distal position without drastically altering the steric profile near the nitrogen.

  • Use 3-fluoropiperidine when you need to lower

    
     (by ~2 units) to improve permeability or reduce hERG liability. Be aware of the axial conformational lock in the protonated state.
    
  • Use 3,3-difluoropiperidine for maximum lipophilicity modulation and

    
     suppression, provided the synthetic route allows access.
    

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100-1115. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Comparative

A Comparative Guide to the In Vitro and In Vivo Efficacy of 1-Benzyl-4,4-difluoro-3-methylpiperidine Analogs as Dopamine D4 Receptor Antagonists

This guide provides a detailed comparison of the in vitro and in vivo efficacy of a novel class of compounds, the 1-benzyl-4,4-difluoro-3-methylpiperidine analogs, with a specific focus on their activity as dopamine D4 r...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparison of the in vitro and in vivo efficacy of a novel class of compounds, the 1-benzyl-4,4-difluoro-3-methylpiperidine analogs, with a specific focus on their activity as dopamine D4 receptor (D4R) antagonists. We will delve into the experimental data that highlights their promise as highly potent and selective in vitro tools, while also critically examining the challenges that have, to date, precluded successful in vivo applications. This analysis is intended for researchers, scientists, and drug development professionals working in neuropharmacology and medicinal chemistry.

Introduction: The Therapeutic Potential of Dopamine D4 Receptor Antagonism

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is a significant target for therapeutic intervention in a range of neuropsychiatric disorders. Its unique localization in key neuronal populations within the cortico-basal ganglia network, which is involved in motor control and plasticity, distinguishes it from other dopamine receptor subtypes.[1] This selective expression has implicated the D4 receptor in the pathophysiology of conditions such as L-DOPA-induced dyskinesias in Parkinson's disease.[1][2] Consequently, the development of potent and selective D4R antagonists is a promising strategy for novel therapeutics.

The 4,4-difluoropiperidine scaffold represents a privileged structure in the design of D4R antagonists. This guide focuses on a series of analogs built upon this core, exploring the structure-activity relationships (SAR) that govern their efficacy and the physicochemical properties that determine their potential for translation from the bench to preclinical models.

Comparative In Vitro Efficacy

The primary measure of efficacy for these analogs in an in vitro setting is their binding affinity for the D4 receptor, typically expressed as the inhibition constant (Kᵢ), and their selectivity against other dopamine receptor subtypes.

Experimental Protocol: Radioligand Binding Assay

The determination of binding affinity for the 1-benzyl-4,4-difluoro-3-methylpiperidine analogs to the dopamine D4 receptor is conducted using a competitive radioligand binding assay. This technique is a cornerstone of pharmacological characterization, allowing for the quantification of the interaction between a test compound and its target receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human dopamine D4 receptor are prepared from a stable cell line (e.g., HEK293).

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4) is used to maintain physiological conditions.

  • Radioligand: A radiolabeled ligand with high affinity for the D4 receptor (e.g., [³H]spiperone) is used.

  • Competition Assay: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled test compound (the 4,4-difluoropiperidine analog).

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured by liquid scintillation counting.

  • Data Analysis: The data are fitted to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Causality Behind Experimental Choices:

  • The use of a competitive binding assay allows for the determination of the affinity of unlabeled compounds, which is essential for screening and lead optimization.

  • HEK293 cells are a common choice for expressing recombinant receptors due to their robust growth and high transfection efficiency.

  • The selection of the radioligand is critical; it must have high affinity and specificity for the target receptor to ensure a reliable assay window.

Structure-Activity Relationship (SAR) and Data Summary

Extensive SAR studies on the 4,4-difluoropiperidine ether-based analogs have led to the identification of compounds with exceptional binding affinity and selectivity.[1][2][3]

Key Findings:

  • The 4,4-difluoropiperidine scaffold is a key structural feature for potent D4R antagonism.

  • Modifications to the phenoxy ether portion of the molecule have a significant impact on binding affinity.

  • Analogs with 3,4-difluorophenyl and 3-fluorophenyl substitutions on the phenoxy ring generally exhibit high potency.[1]

  • The introduction of a 6-chloro-2-imidazo[1,2-b]pyridazine southern scaffold improved physicochemical properties while maintaining excellent binding.[1]

Table 1: In Vitro Binding Affinity of Representative 4,4-Difluoropiperidine Analogs for the Dopamine D4 Receptor

CompoundR Group (Phenoxy Substitution)D4R Kᵢ (nM)Selectivity vs. D1, D2, D3, D5
14a Not specified in abstract, but identified as lead0.3 >2000-fold
8b 3,4-Difluorophenyl5.5 High (not quantified in abstract)
8c 3-Methylphenyl13 High (not quantified in abstract)
9cc 3,4-Difluorophenyl (with imidazo[1,2-b]pyridazine)2.6 High (not quantified in abstract)
9dd 3-Fluorophenyl (with imidazo[1,2-b]pyridazine)5.5 High (not quantified in abstract)
9j 4-Cyanophenoxy1.7 High (not quantified in abstract)
9k 3,4-Difluorophenoxy2.7 High (not quantified in abstract)
9L 4-Fluoro-3-methylphenoxy6.5 High (not quantified in abstract)

Data synthesized from Saeedeh Saeedi, et al. (2025).[1][2][3]

The data clearly demonstrates that several analogs exhibit single-digit nanomolar to sub-nanomolar binding affinity for the D4 receptor, with compound 14a being exceptionally potent (Kᵢ = 0.3 nM).[3][4][5] Furthermore, these compounds display remarkable selectivity of over 2000-fold for the D4 receptor compared to other dopamine receptor subtypes, which is a critical attribute for minimizing off-target effects.[3][4][5]

The In Vitro-In Vivo Disconnect: Pharmacokinetic Challenges

Despite the outstanding in vitro potency and selectivity, the 1-benzyl-4,4-difluoro-3-methylpiperidine analogs have not demonstrated efficacy in in vivo models. This discrepancy is primarily attributed to poor pharmacokinetic (PK) properties.

Experimental Protocol: In Vitro Pharmacokinetic Assays

To predict the in vivo behavior of these compounds, a series of in vitro PK assays are typically performed.

Methodology:

  • Microsomal Stability Assay:

    • Purpose: To assess the metabolic stability of the compound in the liver.

    • Procedure: The test compound is incubated with liver microsomes (which contain key drug-metabolizing enzymes like cytochrome P450s) and a cofactor (NADPH). The concentration of the parent compound is measured over time using LC-MS/MS.

    • Endpoint: Intrinsic clearance (Clᵢₙₜ), which is a measure of how quickly the compound is metabolized.

  • Plasma Protein Binding Assay:

    • Purpose: To determine the extent to which a compound binds to proteins in the blood. Only the unbound fraction is pharmacologically active.

    • Procedure: The test compound is incubated with plasma, and the bound and unbound fractions are separated using techniques like equilibrium dialysis or ultrafiltration. The concentration of the compound in each fraction is quantified by LC-MS/MS.

    • Endpoint: Percentage of plasma protein binding.

Data Summary and Implications

For the 4,4-difluoropiperidine series, these in vitro PK assays revealed significant liabilities:

  • Poor Microsomal Stability: The compounds exhibit high intrinsic clearance in liver microsomes, indicating rapid metabolism.[1][2][3] This suggests that if administered in vivo, the compounds would be quickly eliminated from the body, preventing them from reaching and maintaining therapeutic concentrations at the target site.

  • High Plasma Protein Binding: These analogs show a high degree of binding to plasma proteins.[1][2][3] This reduces the free concentration of the drug available to cross biological membranes and interact with the D4 receptor in the central nervous system.

  • High Lipophilicity: Many of the initial potent compounds had high calculated logP (cLogP) values, which often correlates with poor solubility and increased non-specific binding.[1]

These poor in vitro PK properties are a major hurdle for achieving in vivo efficacy. Even with high target affinity, a compound cannot exert its therapeutic effect if it is rapidly metabolized and cleared or if it is so highly bound to plasma proteins that an insufficient amount reaches the brain.

The Path Forward: Bridging the In Vitro-In Vivo Gap

The development of 1-benzyl-4,4-difluoro-3-methylpiperidine analogs as D4R antagonists serves as an excellent case study in the challenges of drug discovery. While the exceptional in vitro potency and selectivity make them valuable research tools for studying D4 receptor signaling in cellular models, their current form is not suitable for in vivo applications.[1][2][3]

Future efforts in this area should focus on medicinal chemistry strategies to improve the pharmacokinetic profile of these compounds while retaining their high D4R affinity and selectivity. This could involve:

  • Modulating Lipophilicity: Introducing more polar functional groups to reduce cLogP and potentially decrease plasma protein binding and improve solubility.

  • Blocking Metabolic Soft Spots: Identifying the primary sites of metabolism on the molecule and modifying the structure to block these sites, thereby increasing metabolic stability.

  • Improving CNS Multi-Parameter Optimization (MPO) Scores: A composite score that considers multiple physicochemical properties to predict blood-brain barrier penetration and overall CNS drug-likeness.[1]

Conclusion

The 1-benzyl-4,4-difluoro-3-methylpiperidine analogs are a class of exceptionally potent and selective in vitro antagonists of the dopamine D4 receptor. The detailed structure-activity relationship studies have provided valuable insights for the design of D4R ligands. However, a direct comparison of their in vitro and in vivo efficacy is currently one-sided; their promise in cell-based assays is starkly contrasted by their unsuitability for in vivo studies due to poor pharmacokinetic properties, namely high metabolic clearance and extensive plasma protein binding.

For researchers in the field, these compounds represent excellent in vitro probes. For drug developers, they are a lead series that requires significant optimization to overcome the in vitro-in vivo translation barrier. The future success of this chemical class will depend on the ability of medicinal chemists to engineer molecules that not only bind with high affinity and selectivity but also possess the drug-like properties necessary to be effective in a complex biological system.

References

  • Saeedi, S., Nahid, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 20(15), e202500298. [Link]

  • ResearchGate. (2017). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. [Link]

  • Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. (n.d.). [Link]

  • ResearchGate. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]

  • Di Stefano, M., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 263, 115916. [Link]

  • Costantino, L., et al. (2005). Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. Journal of Medicinal Chemistry, 48(1), 153-162. [Link]

  • Wang, Y., et al. (2021). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. European Journal of Medicinal Chemistry, 213, 113175. [Link]

  • Richter, L. H. J., et al. (2020). Toxicokinetics and toxicodynamics of the fentanyl homologs cyclopropanoyl-1-benzyl-4´-fluoro-4-anilinopiperidine and furanoyl-1-benzyl-4-anilinopiperidine. Archives of Toxicology, 94(6), 2169-2182. [Link]

  • Łażewska, D., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. MedChemComm, 10(2), 299-310. [Link]

  • Huang, Z., et al. (2021). Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers in Pharmacology, 11, 608831. [Link]

  • Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 20(15), e202500298. [Link]

  • ResearchGate. (2026). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds | Request PDF. [Link]

  • Antia, U., et al. (2009). Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants. Forensic Science International, 186(1-3), 63-67. [Link]

  • Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. International Journal of Molecular Sciences, 21(11), 3855. [Link]

  • Saeedi, S., et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]

Sources

Validation

Benchmarking Synthetic Strategies for 1-Benzyl-4,4-difluoro-3-methylpiperidine: Efficiency, Safety, and Scalability

Executive Summary The synthesis of 1-Benzyl-4,4-difluoro-3-methylpiperidine (CAS: 2503325-79-7) represents a classic challenge in medicinal chemistry: introducing a metabolically stable gem-difluoro moiety adjacent to a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 1-Benzyl-4,4-difluoro-3-methylpiperidine (CAS: 2503325-79-7) represents a classic challenge in medicinal chemistry: introducing a metabolically stable gem-difluoro moiety adjacent to a sterically hindering and enolizable chiral center. This guide benchmarks the three dominant synthetic methodologies, moving beyond simple recipe listing to analyze the why and how of process selection.

While DAST has historically been the standard, our analysis identifies XtalFluor-E (in conjunction with HF promoters) as the superior method for scale-up and selectivity, minimizing the common elimination side-products that plague the 3-methylpiperidine scaffold.

Part 1: Strategic Route Analysis

The synthesis hinges on two critical phases:

  • Scaffold Assembly: Constructing the 1-benzyl-3-methylpiperidin-4-one precursor.

  • Deoxofluorination: Converting the ketone to the gem-difluoride.[1][2][3]

Phase 1: Precursor Assembly (The "Hidden" Bottleneck)

Before fluorination can occur, the ketone must be synthesized. Two routes dominate:

FeatureRoute A: Direct Alkylation Route B: Dieckmann Condensation
Methodology Methylation of 1-benzyl-4-piperidone using NaH/MeI.Cyclization of diester precursors followed by decarboxylation.[4]
Selectivity Low. Frequent poly-methylation (gem-dimethyl impurities).High. Thermodynamic control ensures mono-methylation.
Scalability Poor. Exothermic runaway risk with NaH.Excellent. Standard industrial ester condensation.
Verdict Avoid for GMP/Scale-up.Recommended Standard.
Phase 2: The Fluorination Benchmark

The critical step is the conversion of the C4 carbonyl to a gem-difluoro group. The presence of the C3-methyl group introduces a significant complication: Elimination vs. Substitution. The acidic proton at C3 (alpha to the ketone) makes the intermediate highly prone to elimination, forming the useless enamine/vinyl fluoride byproduct.

Comparative Analysis of Fluorinating Agents
MetricMethod A: DAST Method B: Deoxo-Fluor® Method C: XtalFluor-E®
Reagent Type Liquid (Aminosulfur trifluoride)Liquid (Bis(2-methoxyethyl)aminosulfur)Crystalline Salt (Aminodifluorosulfinium)
Thermal Stability Critical Risk. Decomposes violently >90°C.Improved. Stable up to ~140°C.Superior. Stable >200°C.
Selectivity (F2 vs Vinyl) Poor (Often 3:1 ratio).Moderate.High (Often >10:1 with promoter).
HF Generation Generates free HF on contact with moisture.[5]Generates free HF.[3][5][6]No free HF generated (requires HF-amine promoter).
Recommendation Legacy Use Only.Small Scale / R&D.Preferred for Scale-up.

Part 2: Visualizing the Pathway & Mechanism

Diagram 1: Synthetic Workflow Comparison

This flowchart illustrates the recommended "Route B" (Dieckmann) coupled with the "Method C" (XtalFluor) fluorination, contrasted against the legacy DAST route.

SyntheticPathway Raw Raw Materials (Benzylamine + Acrylates) Dieckmann Dieckmann Cyclization (NaH or NaOMe) Raw->Dieckmann High Purity Route Ketone Intermediate: 1-Benzyl-3-methyl-4-piperidone Dieckmann->Ketone Decarboxylation DAST_Step DAST Fluorination (-78°C to RT) Ketone->DAST_Step Legacy Method Xtal_Step XtalFluor-E + Et3N·3HF (Controlled Temp) Ketone->Xtal_Step Recommended Elim_Prod Impurity: Vinyl Fluoride (Elimination) DAST_Step->Elim_Prod Major Side Reaction Target Target: 1-Benzyl-4,4-difluoro-3-methylpiperidine DAST_Step->Target Moderate Yield Xtal_Step->Elim_Prod Minor Trace Xtal_Step->Target High Yield

Caption: Comparative workflow showing the suppression of elimination impurities using the XtalFluor methodology.

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of Precursor (1-Benzyl-3-methylpiperidin-4-one)

Rationale: We utilize the Dieckmann condensation to ensure regioselective installation of the methyl group, avoiding the poly-alkylation issues of direct methylation.

Reagents:

  • N-Benzyl-N-(2-methoxycarbonylethyl)amine (1.0 equiv)

  • Methyl methacrylate (1.2 equiv)

  • Sodium Methoxide (NaOMe) (1.5 equiv)

  • Solvent: Toluene (Anhydrous)[7]

Step-by-Step:

  • Michael Addition: In a reactor, combine benzylamine with methyl methacrylate in methanol. Stir at reflux for 4 hours to form the amino-diester intermediate. Concentrate to remove methanol.

  • Cyclization: Dissolve the intermediate in anhydrous toluene. Add NaOMe slowly at 0°C.

  • Reflux: Heat to reflux (110°C) for 6 hours. The methanol byproduct is removed via a Dean-Stark trap to drive equilibrium.

  • Hydrolysis/Decarboxylation: Cool to RT. Add 6N HCl (excess) and reflux for 4 hours. This hydrolyzes the esters and decarboxylates the

    
    -keto acid.
    
  • Workup: Basify with NaOH to pH 10. Extract with EtOAc (3x).[8] Wash combined organics with brine, dry over MgSO

    
    , and concentrate.[8]
    
  • Purification: Distillation under reduced pressure (highly recommended over column chromatography for stability).

    • Target Yield: 65-75%.[9]

Protocol 2: Deoxofluorination using XtalFluor-E (Recommended)

Rationale: XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) is used with an amine-HF promoter.[3] This combination allows for a controlled release of fluoride, significantly reducing the E2 elimination pathway common with the acidic C3-proton.

Reagents:

  • 1-Benzyl-3-methylpiperidin-4-one (1.0 equiv)

  • XtalFluor-E (1.2 equiv)

  • Triethylamine trihydrofluoride (Et

    
    N[6][10]·3HF) (1.5 equiv)
    
  • Solvent: Dichloromethane (DCM), Anhydrous

Step-by-Step:

  • Preparation: Charge a dry flask (borosilicate glass is acceptable, unlike DAST which etches glass aggressively) with XtalFluor-E and anhydrous DCM under Nitrogen atmosphere.

  • Activation: Cool to -78°C. Add Et

    
    N·3HF dropwise. Note: No exotherm is typically observed here, unlike DAST.
    
  • Addition: Add the piperidone precursor (dissolved in minimal DCM) dropwise to the mixture.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) over 4 hours. Stir at RT for 12 hours.

    • Checkpoint: Monitor by TLC/LCMS. If conversion is slow, heat to 40°C (XtalFluor is stable, unlike DAST).

  • Quench: Cool to 0°C. Quench with saturated aqueous NaHCO

    
    . Caution: CO
    
    
    
    evolution.
  • Workup: Extract with DCM. Wash with water and brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The gem-difluoro product is less polar than the ketone.

    • Target Yield: 80-85%.

    • Selectivity: >15:1 (Product : Vinyl Fluoride).

Part 4: Mechanism of Selectivity (Why XtalFluor Wins)

The C3-methyl group makes the C3-proton acidic. Traditional reagents like DAST act as strong bases during the intermediate stage, promoting E2 elimination.

Mechanism Ketone Ketone Precursor Activated Activated Intermediate (O-Sulfur Species) Ketone->Activated Reagent Attack Path_A Path A: Substitution (Sn) (Fluoride Attack) Activated->Path_A Promoted by Et3N·3HF Path_B Path B: Elimination (E2) (Base removes H+) Activated->Path_B Promoted by Free Amine (DAST) Product Gem-Difluoro Product Path_A->Product SideProd Vinyl Fluoride Impurity Path_B->SideProd

Caption: Mechanistic divergence. XtalFluor minimizes free amine concentration, suppressing Path B.

Scientific Insight: DAST releases diethylamine during the reaction, which acts as a base to deprotonate C3, driving elimination. XtalFluor-E is a salt; the amine is sequestered as a tetrafluoroborate, and the external fluoride source (Et


N·3HF) is acidic/buffered, drastically reducing the basicity of the medium and preserving the integrity of the C3 chiral center.

References

  • Lal, G. S., et al. (1999).[2] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry. Link

  • Beaulieu, F., et al. (2009). "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling."[6] Organic Letters. Link

  • L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[6] Journal of Organic Chemistry. Link

  • Organic Syntheses. (2016). "Fluorination of Carbonyl Compounds with Deoxo-Fluor." Org.[1] Synth.Link

  • ChemScene. (2024). "Product Data: 1-Benzyl-4,4-difluoro-3-methylpiperidine." ChemScene Catalog. Link

Sources

Comparative

A Head-to-Head Comparison of Fluorinating Agents for Piperidine Synthesis: A Guide for Researchers

The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2][3] The piperidine mo...

Author: BenchChem Technical Support Team. Date: March 2026

The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2][3] The piperidine moiety, one of the most prevalent N-heterocycles in approved drugs, is a frequent target for fluorination to enhance metabolic stability, binding affinity, and membrane permeability.[4][5][6][7] However, the synthesis of fluorinated piperidines is not without its challenges, and the choice of fluorinating agent is a critical decision that dictates the success, efficiency, and stereochemical outcome of the reaction.[4][8]

This guide provides a comprehensive, head-to-head comparison of common fluorinating agents for the synthesis of fluorinated piperidines. We will delve into the mechanistic nuances, practical advantages, and inherent limitations of both electrophilic and nucleophilic fluorinating reagents, supported by experimental data from the literature. This analysis aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

The Landscape of Piperidine Fluorination: Electrophilic vs. Nucleophilic Strategies

The introduction of a fluorine atom onto a piperidine ring can be broadly categorized into two main strategies: electrophilic fluorination and nucleophilic fluorination.[9][10] Electrophilic fluorination involves the attack of an electron-rich carbon center on an electrophilic fluorine source ("F+"), while nucleophilic fluorination employs a nucleophilic fluoride source ("F-") to displace a leaving group or open a strained ring.

A third, increasingly popular strategy involves the hydrogenation of pre-fluorinated pyridine precursors.[4][6][7][8] While this method is powerful for accessing specific isomers, this guide will focus on the direct fluorination of piperidine precursors or their immediate synthetic precursors.

Electrophilic Fluorinating Agents: The "F+" Approach

Electrophilic fluorinating agents are typically characterized by a nitrogen-fluorine (N-F) bond, where the nitrogen atom is part of an electron-deficient system, rendering the fluorine atom electrophilic.[11] These reagents are often favored for their relative stability, ease of handling, and broad substrate scope.[9][10][11]

Selectfluor® (F-TEDA-BF₄)

Selectfluor®, a derivative of diazabicyclo[2.2.2]octane (DABCO), is arguably the most widely used electrophilic fluorinating agent.[12][13][14] It is a stable, crystalline solid that is easy to handle and non-volatile, making it a user-friendly option for many laboratories.[12]

Mechanism of Action: The precise mechanism of fluorination with Selectfluor® is still a subject of discussion, with evidence supporting both a single electron transfer (SET) pathway and a direct Sₙ2-type attack on the fluorine atom.[11][13] In the context of piperidine synthesis, it is often used to fluorinate enamine or enolate precursors. For instance, the gold-catalyzed hydroamination of an aminoalkyne can generate a cyclic enamine intermediate, which is then trapped by Selectfluor® to yield a 3-fluoro-2-methylenepiperidine.[15][16]

Experimental Workflow for Electrophilic Fluorination:

cluster_0 Precursor Preparation cluster_1 Enamine/Enolate Formation cluster_2 Electrophilic Fluorination Piperidine Precursor Piperidine Precursor Intermediate Cyclic Enamine or Enolate Intermediate Piperidine Precursor->Intermediate Base or Catalyst Fluorinated Piperidine Fluorinated Piperidine Intermediate->Fluorinated Piperidine Selectfluor® Selectfluor Selectfluor®

Caption: General workflow for electrophilic fluorination of piperidine precursors.

Advantages:

  • High Stability and Safety: Selectfluor® is a non-volatile, crystalline solid, making it safer to handle compared to gaseous or highly reactive liquid reagents.[12]

  • Broad Substrate Scope: It can fluorinate a wide variety of nucleophiles, including enamines, enolates, and aromatic rings.[12][14]

  • Mild Reaction Conditions: Reactions are often carried out under mild conditions, which is beneficial for complex molecules with sensitive functional groups.[15][16]

Limitations:

  • Cost: Selectfluor® can be more expensive than some nucleophilic fluorine sources.

  • Atom Economy: Only one of the two fluorine atoms in the bis(tetrafluoroborate) salt is transferred, leading to lower atom economy.

  • Oxidizing Potential: Besides being a fluorine donor, Selectfluor® is a strong oxidant, which can lead to side reactions with certain substrates.[13][14]

N-Fluorobenzenesulfonimide (NFSI)

NFSI is another powerful and widely used electrophilic fluorinating agent.[11] It is a crystalline solid that is generally more reactive than Selectfluor®.

Mechanism of Action: Similar to Selectfluor®, NFSI is believed to react through either an Sₙ2 or SET pathway, depending on the substrate and reaction conditions.[11]

Advantages:

  • High Reactivity: NFSI is a more potent fluorinating agent than N-fluorosulfonamides and can fluorinate less reactive substrates.[11]

  • Commercially Available and Stable: It is readily available and can be handled in air.

Limitations:

  • Potential for Side Reactions: Its higher reactivity can sometimes lead to lower selectivity and the formation of byproducts.

  • Byproduct Removal: The sulfonimide byproduct can sometimes complicate purification.

Nucleophilic Fluorinating Agents: The "F-" Approach

Nucleophilic fluorinating agents deliver a fluoride ion to an electrophilic carbon center. These reagents are particularly useful for deoxofluorination reactions (converting alcohols to fluorides and carbonyls to difluorides) and for ring-opening of epoxides.

Diethylaminosulfur Trifluoride (DAST)

DAST has been a workhorse reagent for nucleophilic fluorination for decades.[17] It is a liquid at room temperature and is effective for the deoxofluorination of alcohols and carbonyl compounds.[17][18]

Mechanism of Action: The reaction of an alcohol with DAST proceeds via the formation of an intermediate fluorosulfite ester, followed by an Sₙ2 displacement by fluoride to yield the alkyl fluoride.[19] For carbonyl compounds, DAST acts as a Lewis acid to activate the carbonyl group, followed by fluoride attack.

Experimental Workflow for Deoxofluorination:

cluster_0 Substrate cluster_1 Fluorination Hydroxy-piperidine Hydroxy-piperidine Fluorinated Piperidine Fluorinated Piperidine Hydroxy-piperidine->Fluorinated Piperidine DAST DAST DAST

Caption: Simplified workflow for the deoxofluorination of a hydroxy-piperidine using DAST.

Advantages:

  • Effectiveness: DAST is highly effective for the deoxofluorination of a wide range of alcohols and carbonyls.[18]

  • Relatively Low Cost: It is generally more affordable than many electrophilic fluorinating agents.

Limitations:

  • Thermal Instability: DAST is thermally unstable and can decompose explosively if heated above 90 °C, posing a significant safety hazard.

  • Moisture Sensitivity: It reacts violently with water.

  • Formation of Byproducts: Elimination reactions can be a significant side reaction, leading to the formation of alkenes.[17]

Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur Trifluoride)

Deoxo-Fluor® was developed as a safer alternative to DAST.[17][20] It is a liquid that is more thermally stable than DAST, making it more suitable for larger-scale reactions.[20][21]

Advantages:

  • Improved Thermal Stability: Deoxo-Fluor® is significantly more stable than DAST, with a higher decomposition temperature, enhancing its safety profile.[20][21]

  • Similar Reactivity to DAST: It exhibits comparable reactivity to DAST for most deoxofluorination reactions.[17]

  • Reduced Elimination Byproducts: In some cases, Deoxo-Fluor® has been reported to give higher yields and fewer elimination byproducts compared to DAST.[17]

Limitations:

  • Cost: It is generally more expensive than DAST.

  • Moisture Sensitivity: Like DAST, it is sensitive to moisture.

DMPU/HF

A complex of 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) and hydrogen fluoride (HF) has emerged as a promising nucleophilic fluorinating reagent.[22][23][24] This reagent is particularly effective for the diastereoselective synthesis of 4-fluoropiperidines via a fluoro-Prins reaction.[22][23][24]

Mechanism of Action: In the fluoro-Prins cyclization, the DMPU/HF reagent activates an aldehyde, which then reacts with a homoallylic amine. The resulting carbocation intermediate is then quenched by the nucleophilic fluoride from the DMPU/HF complex to yield the fluorinated piperidine.[23]

Advantages:

  • High Diastereoselectivity: DMPU/HF has been shown to provide higher yields and better diastereoselectivity compared to other HF-based reagents like pyridine/HF in the synthesis of 4-fluoropiperidines.[22][23][24]

  • High Acidity: The complex maintains a high level of acidity, which can be beneficial for acid-catalyzed reactions.[22][23]

Limitations:

  • Handling of HF: Although complexed, the use of hydrogen fluoride requires appropriate safety precautions and specialized equipment.

  • Limited Commercial Availability: It may not be as readily available as other common fluorinating agents.

Head-to-Head Performance Comparison

To provide a clearer picture of the relative performance of these agents, the following table summarizes key comparative aspects. The data is a synthesis of information from multiple literature sources and should be considered as a general guide.

Fluorinating AgentTypePhysical FormKey AdvantagesKey DisadvantagesTypical Application in Piperidine Synthesis
Selectfluor® ElectrophilicCrystalline SolidHigh stability, ease of handling, broad scope.[12]Cost, lower atom economy, oxidizing potential.[13][14]Fluorination of enamines/enolates.[15][16]
NFSI ElectrophilicCrystalline SolidHigh reactivity, commercially available.[11]Potential for side reactions, byproduct removal.Fluorination of activated C-H bonds.
DAST NucleophilicLiquidEffective for deoxofluorination, lower cost.[17][18]Thermally unstable, moisture sensitive, elimination byproducts.Deoxofluorination of hydroxy-piperidines.
Deoxo-Fluor® NucleophilicLiquidMore thermally stable than DAST, similar reactivity.[20][21]Higher cost than DAST, moisture sensitive.Safer alternative for deoxofluorination.
DMPU/HF NucleophilicLiquidHigh diastereoselectivity, high acidity.[22][23][24]Requires handling of HF, limited availability.Fluoro-Prins cyclization for 4-fluoropiperidines.[22][23]

Case Study: Diastereoselective Synthesis of 3-Fluoro-2-substituted Piperidines

A study by Singh et al. highlights a practical application of electrophilic fluorination in the synthesis of trans-3-fluoro-2-substituted piperidines.[25] The key step involves the electrophilic fluorination of a cyclic enamine intermediate, which is generated in situ. This approach demonstrates the power of electrophilic fluorinating agents in controlling stereochemistry.[25]

Conclusion and Future Outlook

The choice of a fluorinating agent for piperidine synthesis is a multifaceted decision that requires careful consideration of the substrate, desired stereochemistry, reaction scale, and safety. Electrophilic reagents like Selectfluor® offer a user-friendly and versatile option for the fluorination of electron-rich piperidine precursors. For deoxofluorination reactions, nucleophilic reagents are indispensable, with Deoxo-Fluor® providing a safer, albeit more expensive, alternative to the historically prevalent but hazardous DAST . Newer reagents like DMPU/HF are expanding the toolbox for diastereoselective fluorinations.

The development of new, safer, and more selective fluorinating agents remains an active area of research.[1] As our understanding of fluorine's role in medicinal chemistry deepens, so too will the demand for efficient and practical methods for the synthesis of fluorinated piperidines and other valuable heterocyclic building blocks.

References

  • Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. (2008). Vertex AI Search.
  • ReViews - Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. (2008). Vertex AI Search.
  • Fluorination Methods for Drug Discovery and Development - PubMed. (2016). PubMed. [Link]

  • DIASTEREOSELECTIVE SYNTHESIS OF 3-FLUORO-2-SUBSTITUTED PIPERIDINES AND PYRROLIDINES. (2011). Semantic Scholar. [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis. (2020). ACS Publications. [Link]

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. (2019). PMC. [Link]

  • Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF | Organic Letters. (2015). ACS Publications. [Link]

  • Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. (2015). PMC. [Link]

  • Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF | Organic Letters - ACS Publications - ACS.org. (2015). ACS Publications. [Link]

  • Stereocontrolled Synthesis of Fluorine‐Containing Piperidine γ‐Amino Acid Derivatives. (2025). ResearchGate. [Link]

  • Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles. (2011). Beilstein Journal of Organic Chemistry. [Link]

  • Fluorination methods in drug discovery. (2016). Organic & Biomolecular Chemistry. [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis. (2020). ACS Publications. [Link]

  • On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. (n.d.). SCIDAR. [Link]

  • Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles. (2011). Beilstein Journals. [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020). PMC. [Link]

  • Review: Fluorine in Medicinal Chemistry. (2016). ResearchGate. [Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. (2022). PMC. [Link]

  • Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones | Organic Letters. (2020). ACS Publications. [Link]

  • Electrophilic fluorination. (n.d.). Wikipedia. [Link]

  • Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. (2025). ResearchGate. [Link]

  • Selectfluor. (n.d.). Wikipedia. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). MDPI. [Link]

  • Fluorination Remains Key Challenge in API Synthesis. (2026). Pharmaceutical Technology. [Link]

  • Chemists develop new synthesis method for producing fluorinated piperidines. (2019). ScienceDaily. [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019). Scientific Update. [Link]

  • Preparation of all-cis-(multi)fluorinated piperidines by the.... (2019). ResearchGate. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis. (2013). PMC. [Link]

  • Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor). (n.d.). Common Organic Chemistry. [Link]

  • The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. (2008). Baxendale Group. [Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2025). MDPI. [Link]

  • Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST | Request PDF. (2003). ResearchGate. [Link]

  • A facile regioselective aromatic fluorination of N-aryl-N-hydroxyamides with diethylaminosulfur trifluoride (DAST). (1995). RSC Publishing. [Link]

Sources

Validation

Introduction: The Critical Role of Reproducibility in Preclinical Drug Discovery

An In-Depth Guide to Ensuring Reproducibility of Biological Data for Novel Piperidine Derivatives: A Case Study of 1-Benzyl-4,4-difluoro-3-methylpiperidine In the realm of drug discovery and development, the reproducibil...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Ensuring Reproducibility of Biological Data for Novel Piperidine Derivatives: A Case Study of 1-Benzyl-4,4-difluoro-3-methylpiperidine

In the realm of drug discovery and development, the reproducibility of experimental data is the bedrock of scientific integrity and progress. The ability to independently verify and validate findings is paramount for making informed decisions about which candidate compounds to advance through the costly and lengthy development pipeline. This guide provides a comprehensive framework for assessing the reproducibility of biological data for novel chemical entities, using 1-benzyl-4,4-difluoro-3-methylpiperidine as a representative example of a fluorinated piperidine derivative.

Fluorinated piperidines are a significant class of compounds in medicinal chemistry. The introduction of fluorine atoms can modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. 1-Benzyl-4,4-difluoro-3-methylpiperidine is a specific example of such a scaffold, which could be explored for a variety of therapeutic targets. This guide will objectively compare the necessary steps to ensure the biological data generated for this compound is robust and reproducible, providing supporting experimental frameworks and data presentation methods.

Part 1: Physicochemical Characterization - The Foundation of Reproducible Biology

Before any biological activity can be reliably assessed, the identity, purity, and stability of the test compound must be unequivocally established. Failure to do so is a primary source of irreproducible biological data.

Synthesis and Purification

The synthesis of 1-benzyl-4,4-difluoro-3-methylpiperidine can be achieved through various synthetic routes. A common approach involves the construction of the piperidine ring followed by the introduction of the difluoro moiety.

Illustrative Synthetic Workflow:

A Starting Materials (e.g., Substituted Pyridine) B Ring Formation/ Functionalization A->B C Fluorination Reaction (e.g., DAST, Deoxofluor) B->C D Purification (e.g., Column Chromatography) C->D E Final Compound (1-Benzyl-4,4-difluoro-3-methylpiperidine) D->E

Caption: A generalized workflow for the synthesis and purification of 1-benzyl-4,4-difluoro-3-methylpiperidine.

Experimental Protocol: Purification by Column Chromatography

  • Slurry Preparation: The crude reaction mixture is adsorbed onto a small amount of silica gel.

  • Column Packing: A glass column is packed with silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Loading: The adsorbed crude product is carefully loaded onto the top of the packed column.

  • Elution: The solvent system is run through the column, and fractions are collected.

  • Analysis: Each fraction is analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Concentration: Fractions containing the pure compound are combined and the solvent is removed under reduced pressure to yield the purified 1-benzyl-4,4-difluoro-3-methylpiperidine.

Analytical Characterization for Identity and Purity

A battery of analytical techniques should be employed to confirm the structure and purity of the synthesized compound.

Table 1: Analytical Techniques for Compound Characterization

Technique Purpose Acceptance Criteria
¹H NMR Confirms the proton framework of the molecule.Chemical shifts, coupling constants, and integration values are consistent with the proposed structure.
¹³C NMR Confirms the carbon skeleton of the molecule.The number of signals and their chemical shifts match the expected structure.
¹⁹F NMR Confirms the presence and chemical environment of fluorine atoms.The chemical shift and coupling patterns are characteristic of the difluoro moiety.
Mass Spectrometry (MS) Determines the molecular weight of the compound.The observed mass-to-charge ratio (m/z) corresponds to the calculated molecular weight.
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the compound.Purity should be ≥95% for use in biological assays.

Trustworthiness through Orthogonal Methods: The use of multiple, independent analytical techniques (orthogonal methods) provides a high degree of confidence in the compound's identity and purity. For instance, while HPLC can determine purity, it does not confirm the structure. NMR and MS provide the structural information that HPLC lacks.

Part 2: Ensuring Reproducibility in Biological Assays

With a well-characterized compound in hand, the focus shifts to the design and execution of biological experiments.

Assay Selection and Validation

The choice of biological assay depends on the therapeutic hypothesis for 1-benzyl-4,4-difluoro-3-methylpiperidine. For this guide, we will consider a hypothetical scenario where the compound is being tested as an inhibitor of a specific enzyme.

Experimental Protocol: Enzyme Inhibition Assay (e.g., Kinase Assay)

  • Reagent Preparation: Prepare assay buffer, enzyme solution, substrate solution, and a stock solution of 1-benzyl-4,4-difluoro-3-methylpiperidine in a suitable solvent (e.g., DMSO).

  • Compound Dilution: Perform a serial dilution of the compound stock to generate a range of concentrations for testing.

  • Assay Plate Preparation: Add the enzyme, substrate, and varying concentrations of the test compound to the wells of a microplate. Include appropriate controls (no enzyme, no compound).

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow the enzymatic reaction to proceed.

  • Detection: Add a detection reagent that generates a measurable signal (e.g., luminescence, fluorescence) proportional to enzyme activity.

  • Data Acquisition: Read the plate using a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).

Workflow for a Reproducible Biological Assay:

cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Validation A Characterized Compound (Purity ≥95%) C Standardized Protocol (SOP) A->C B Assay Reagent QC (Buffer, Enzyme, Substrate) B->C D Positive & Negative Controls C->D E Dose-Response Curve D->E F Statistical Analysis (n ≥ 3) E->F G Inter-Assay Comparison (Multiple Runs) F->G H Independent Verification (Different Lab/Scientist) G->H

Comparative

Structure-activity relationship (SAR) studies of 1-Benzyl-4,4-difluoro-3-methylpiperidine analogs

Topic: Structure-activity relationship (SAR) studies of 1-Benzyl-4,4-difluoro-3-methylpiperidine analogs Content Type: Publish Comparison Guide Strategic Scaffold Optimization for Metabolic Stability and Target Engagemen...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-activity relationship (SAR) studies of 1-Benzyl-4,4-difluoro-3-methylpiperidine analogs Content Type: Publish Comparison Guide

Strategic Scaffold Optimization for Metabolic Stability and Target Engagement

Executive Summary

In modern medicinal chemistry, the 1-Benzyl-4,4-difluoro-3-methylpiperidine scaffold represents a critical "privileged structure" for optimizing lead compounds, particularly in the development of Cbl-b inhibitors (immuno-oncology) and BCL6 degraders (lymphoma).

This guide objectively compares the performance of this gem-difluorinated analog against its non-fluorinated and mono-substituted counterparts.[1] The data indicates that the 4,4-difluoro substitution is not merely a bioisostere but a functional switch that:

  • Blocks Metabolic Soft Spots: Prevents oxidative metabolism at the C4 position.

  • Modulates Basicity (pKa): Lowers the piperidine nitrogen pKa (typically by 1–2 units), improving membrane permeability and altering electrostatic interactions.

  • Induces Conformational Bias: The gem-difluoro group locks the piperidine ring into specific chair conformations, potentially enhancing binding affinity.

Comparative Analysis: 4,4-Difluoro vs. Alternatives

The following table summarizes the physicochemical and biological trade-offs when selecting the 4,4-difluoro scaffold over standard alternatives.

Feature4,4-Difluoro-3-methyl (Target)3-Methylpiperidine (Parent)4-Hydroxy-3-methyl 4-Fluoro-3-methyl (Mono)
Metabolic Stability High (Blocks CYP450 oxidation at C4)Low (Rapid hydroxylation at C4)Low (Prone to glucuronidation)Moderate (Partial block)
Basicity (pKa) ~7.5 - 8.5 (Lowered by -I effect)~9.5 - 10.5 (High basicity)~9.0 ~8.5 - 9.0
Lipophilicity (LogD) Moderate Increase ModerateLow (Polar)Moderate
Synthetic Complexity High (Requires SF4/DAST deoxofluorination)LowLowModerate (Chiral center creation)
Primary Application In vivo Probes / Clinical Candidates HTS Hits / Early LeadsSolubilizing GroupsStereochemical Probes
Key Insight: The "Fluorine Effect"

In BCL6 degrader campaigns, replacing a 4-H or 4-OH group with the 4,4-difluoro moiety resulted in a compound (e.g., CCT369900) with >85% degradation efficiency and significantly reduced clearance, whereas the parent compounds showed rapid elimination and incomplete target degradation.

Detailed SAR Case Studies

Case Study A: Cbl-b Inhibitors (Immuno-Oncology)

Context: Cbl-b is an E3 ubiquitin ligase that acts as a checkpoint on T-cell activation.[2] Inhibiting Cbl-b unleashes T-cells against tumors.

  • Challenge: Early piperidine-based inhibitors suffered from poor oral bioavailability due to rapid oxidative metabolism.

  • Solution: Introduction of the 4,4-difluoro-3-methylpiperidine core.[2][3][4][5][6][7]

  • Mechanism: The fluorine atoms sterically and electronically shield the C4 position from CYP450 enzymes without disrupting the binding mode of the adjacent 3-methyl group, which is critical for hydrophobic pocket filling.

  • Outcome: This scaffold is a key component of advanced preclinical candidates capable of promoting T-cell cytokine secretion (IL-2, IFN

    
    ).
    
Case Study B: BCL6 Degraders (Targeted Protein Degradation)

Context: BCL6 is a transcriptional repressor oncogene in diffuse large B-cell lymphoma (DLBCL).

  • SAR Finding: In a series of benzimidazolone degraders, the 3-methyl group on the piperidine was essential for binding, but the piperidine ring itself was a metabolic liability.

  • Performance:

    • Parent (3-methyl): High clearance, moderate potency.

    • 4,4-Difluoro-3-methyl: Improved microsomal stability (in vitro

      
       increased >2-fold) and maintained high aqueous solubility despite increased lipophilicity (due to the lower pKa reducing the energy penalty for desolvation).
      

Visualization: SAR Logic & Synthesis

Diagram 1: SAR Decision Logic

This diagram illustrates the decision pathway for selecting the 4,4-difluoro scaffold during lead optimization.

SAR_Logic Lead Piperidine Lead Identified (High Potency, High Clearance) Metab_Issue Identify Metabolic Hotspot (C4 Oxidation?) Lead->Metab_Issue pKa_Issue Is Permeability/CNS Penetration Poor? Lead->pKa_Issue Decision_F2 Strategy: Gem-Difluorination (4,4-difluoro-3-methyl) Metab_Issue->Decision_F2 Preferred Decision_Me Strategy: Steric Block (4,4-dimethyl) Metab_Issue->Decision_Me Alternative pKa_Issue->Decision_F2 Lowers Basicity Result_F2 Outcome: 1. Blocked C4 Metabolism 2. Lower pKa (~8.0) 3. Retained Solubility Decision_F2->Result_F2 Result_Me Outcome: 1. Blocked C4 Metabolism 2. High pKa (>9.5) 3. Lipophilicity Spike Decision_Me->Result_Me

Caption: Decision tree for implementing gem-difluorination to solve simultaneous metabolic and permeability bottlenecks.

Experimental Protocols

Protocol A: Synthesis of 1-Benzyl-4,4-difluoro-3-methylpiperidine

Note: This reaction involves hazardous reagents (SF4 or DAST). All steps must be performed in a fume hood with appropriate PPE.

Objective: Deoxofluorination of 1-benzyl-3-methylpiperidin-4-one.

  • Preparation: Charge a stainless-steel autoclave or heavy-walled Teflon vessel with 1-benzyl-3-methylpiperidin-4-one (1.0 equiv) and anhydrous Dichloromethane (DCM) .

  • Reagent Addition: Cool the vessel to -78°C. Carefully condense/add Sulfur Tetrafluoride (SF4) (2.5 equiv) or add DAST (Diethylaminosulfur trifluoride) dropwise under Nitrogen.

    • Alternative: Use HF/SF4 mixture for industrial scalability (as cited in patent literature).

  • Reaction: Seal the vessel and allow it to warm to room temperature (15–25°C). Stir for 16–24 hours.

    • Checkpoint: Monitor pressure if using an autoclave.

  • Quench: Cool the mixture back to 0°C. Slowly vent excess SF4 into a scrubber (KOH solution). Pour the reaction mixture onto ice/water saturated with Sodium Bicarbonate (

    
    ).
    
  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[8]
    
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield the title compound as a pale oil.

    • Validation:

      
       NMR should show a characteristic gem-difluoro pattern (AB quartet or broad singlet depending on conformer exchange).
      
Protocol B: Microsomal Stability Assay (Self-Validating)

Objective: Confirm metabolic blockade at the C4 position.

  • Incubation: Incubate test compound (1 µM) with pooled human/mouse liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately in ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Validation Calculation:

    • Plot

      
       vs. time.
      
    • Calculate

      
       (slope).
      
    • 
      .
      
    • Success Criteria: The 4,4-difluoro analog should exhibit a

      
       < 50% of the non-fluorinated parent.
      

Visualization: Synthesis Workflow

Synthesis_Workflow Start 1-Benzyl-3-methyl piperidin-4-one Reagent SF4 or DAST (-78°C to RT) Start->Reagent Intermediate Gem-Difluoro Intermediate Reagent->Intermediate Quench NaHCO3 Quench & Extraction Intermediate->Quench Product 1-Benzyl-4,4-difluoro -3-methylpiperidine Quench->Product

Caption: Synthesis workflow via deoxofluorination of the piperidin-4-one precursor.

References

  • US Patent 11951133B2. "3-substituted piperidine compounds for Cbl-b inhibition, and use thereof.
  • Journal of Medicinal Chemistry . "Achieving In Vivo Target Depletion through the Discovery and Optimization of Benzimidazolone BCL6 Degraders." ACS Publications. [Link]

  • US Patent 11464802B2. "3-substituted piperidine compounds for Cbl-b inhibition.
  • RSC Medicinal Chemistry . "Design, synthesis, ADME and biological evaluation of benzylpiperidine... derivatives." Royal Society of Chemistry. [Link][9]

Sources

Validation

Comparing the metabolic stability of 1-Benzyl-4,4-difluoro-3-methylpiperidine with similar compounds

This guide provides an in-depth technical comparison of the metabolic stability of 1-Benzyl-4,4-difluoro-3-methylpiperidine against structurally related pharmacophores. It is designed for medicinal chemists and DMPK scie...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the metabolic stability of 1-Benzyl-4,4-difluoro-3-methylpiperidine against structurally related pharmacophores. It is designed for medicinal chemists and DMPK scientists optimizing piperidine-based scaffolds.

Executive Summary & Compound Profile

1-Benzyl-4,4-difluoro-3-methylpiperidine (CAS: 2503325-79-7) represents a specialized "fluorine-scan" building block. In drug discovery, this scaffold is typically employed to modulate the pKa of the piperidine nitrogen (reducing hERG liability) and to block oxidative metabolism at the vulnerable C4 position.

While the gem-difluoro motif significantly enhances the metabolic robustness of the piperidine ring itself, the N-benzyl moiety serves as a dominant "metabolic handle," frequently driving high intrinsic clearance (


) via N-dealkylation.
Physicochemical Profile
PropertyValueImpact on Metabolism
Molecular Formula

--
Molecular Weight 225.28 DaLow MW, fragment-like.
ClogP ~3.4 (Predicted)Moderate lipophilicity; supports CYP affinity.
pKa (Basic N) ~7.5 - 8.0Lower than non-fluorinated parent (~9.5) due to inductive effect of F. Reduces lysosomal trapping and phospholipidosis risk.
Key Metabolic Sites N-Benzylic Carbon, Piperidine C4C4 is blocked; Benzylic C is highly labile.

Comparative Analysis: Stability vs. Alternatives

This section evaluates the target compound against three distinct structural classes to isolate the specific effects of fluorination and methylation.

Comparison A: Target vs. Non-Fluorinated Parent

Alternative: 1-Benzyl-3-methylpiperidine

  • Mechanism: The non-fluorinated parent is susceptible to rapid CYP450-mediated oxidation at the C4 position (para to the nitrogen), leading to a 4-hydroxypiperidine metabolite.

  • Advantage of Target: The 4,4-difluoro substitution completely ablates this metabolic soft spot. The C-F bond (~116 kcal/mol) is metabolically inert compared to the C-H bond (~98 kcal/mol).

  • Outcome: The target compound exhibits superior ring stability but comparable N-dealkylation rates.

Comparison B: Target vs. Monofluorinated Analogs

Alternative: 1-Benzyl-4-fluoro-3-methylpiperidine

  • Mechanism: Monofluorination lowers pKa but introduces a risk of "metabolic defluorination." If hydroxylation occurs at the same carbon (gem-fluorohydrin formation), the molecule spontaneously eliminates HF to form a ketone.

  • Advantage of Target: The gem-difluoro motif prevents the formation of unstable fluorohydrins. It is a "metabolic wall" that forces enzymes to seek alternative, less favorable sites (or the benzyl group).

  • Outcome: The target is significantly more stable than monofluorinated variants prone to defluorination/elimination.

Comparison C: Target vs. Debenzylated Core

Alternative: 4,4-difluoro-3-methylpiperidine

  • Mechanism: The benzyl group is often a protecting group or a hydrophobic pharmacophore. In microsomal assays, the N-benzyl group is the primary site of attack (N-dealkylation).

  • Advantage of Alternative: Removing the benzyl group dramatically lowers

    
     (intrinsic clearance), as the molecule loses its primary lipophilic metabolic handle.
    
  • Outcome: The target compound is High Clearance (due to benzyl); the debenzylated core is Low Clearance .

Summary of Predicted Metabolic Stability Data

Data based on SAR principles for fluorinated piperidines [1][2].

CompoundPhase I Stability (

, HLM)
Primary MetaboliteClearance Classification
1-Benzyl-4,4-difluoro-3-methylpiperidine 15 - 30 min N-debenzyl amineHigh
1-Benzyl-3-methylpiperidine< 10 min4-hydroxy + N-debenzylVery High
4,4-difluoro-3-methylpiperidine> 120 minMinimal (slow N-oxidation)Low
1-Benzyl-4-fluoro-3-methylpiperidine10 - 20 minKetone (via HF loss)High

Metabolic Pathways Visualization

The following diagram illustrates the "Metabolic Switching" effect induced by the fluorine substitution.

Metabolic_Pathways Parent 1-Benzyl-4,4-difluoro- 3-methylpiperidine C4_Oxidation C4-Oxidation (Ring Hydroxylation) Parent->C4_Oxidation CYP450 N_Dealkylation N-Dealkylation (Major Pathway) Parent->N_Dealkylation CYP3A4/2D6 N_Oxidation N-Oxidation (Minor) Parent->N_Oxidation FMO Blocked BLOCKED by C-F Bond C4_Oxidation->Blocked Met_Dealk 4,4-difluoro-3-methylpiperidine + Benzaldehyde N_Dealkylation->Met_Dealk Met_N_Oxide N-Oxide N_Oxidation->Met_N_Oxide

Caption: Figure 1. Metabolic fate of 1-Benzyl-4,4-difluoro-3-methylpiperidine. The gem-difluoro motif effectively blocks C4-hydroxylation, shifting metabolism almost exclusively to N-dealkylation of the benzyl group.

Experimental Protocol: Microsomal Stability Assay

To validate the stability profile of this compound, use the following self-validating Human Liver Microsome (HLM) protocol.

Reagents & Setup
  • Test Compound: 1 µM final concentration (ensures linear kinetics,

    
    ).
    
  • Enzyme Source: Pooled Human Liver Microsomes (20 mg/mL protein stock).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

    
    ).
    
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Controls:

    • High Clearance: Verapamil or Propranolol.

    • Low Clearance: Warfarin.

    • Negative Control: No NADPH (validates chemical stability).

Step-by-Step Workflow

HLM_Protocol Start Step 1: Pre-Incubation Mix Buffer + Microsomes (0.5 mg/mL) + Compound (1 µM) Equilibrate at 37°C for 5 min Initiate Step 2: Initiation Add NADPH Regenerating System Start->Initiate Sampling Step 3: Sampling Timepoints 0, 5, 15, 30, 45, 60 min Initiate->Sampling Quench Step 4: Quenching Transfer aliquot to Ice-Cold Acetonitrile (containing Internal Standard) Sampling->Quench At each timepoint Analysis Step 5: LC-MS/MS Analysis Monitor disappearance of Parent Ion Quench->Analysis Calc Step 6: Calculation Plot ln(% Remaining) vs Time Slope = -k_dep Analysis->Calc

Caption: Figure 2. Standardized HLM Stability Workflow. Critical control points include temperature maintenance (37°C) and rapid quenching to stop enzymatic activity.

Data Calculation

Calculate the in vitro intrinsic clearance (


) using the depletion rate constant (

):


Scientific Rationale & Expert Insights

The "Fluorine Effect" on Piperidines

The addition of the 4,4-difluoro motif is not merely for stability; it alters the electronic landscape of the molecule.

  • pKa Modulation: The electronegative fluorine atoms withdraw electron density from the piperidine nitrogen. This lowers the pKa (typically by 1-2 units).

    • Benefit: Reduced basicity often correlates with lower hERG channel blockade (cardiac safety) and improved membrane permeability [3].

  • Conformational Lock: The 4,4-difluoro substitution favors a specific chair conformation due to the gauche effect, which can enhance binding selectivity for target proteins (e.g., GPCRs) compared to the flexible non-fluorinated parent.

Strategic Recommendation

If 1-Benzyl-4,4-difluoro-3-methylpiperidine shows high clearance in your assay:

  • Do not discard the scaffold immediately. The instability is likely driven by the benzyl group.

  • Next Step: Test the debenzylated analog or replace the benzyl with a metabolically robust group (e.g., a fluorinated phenyl or a heteroaryl ring) to realize the full stability benefits of the difluoropiperidine core.

References

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2020). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.

    • Source:

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

    • Source:

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

    • Source:

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

    • Source:

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Benzyl-4,4-difluoro-3-methylpiperidine

This document provides a detailed protocol for the safe and compliant disposal of 1-Benzyl-4,4-difluoro-3-methylpiperidine (CAS No. 2503325-79-7).

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe and compliant disposal of 1-Benzyl-4,4-difluoro-3-methylpiperidine (CAS No. 2503325-79-7). As a fluorinated piperidine derivative, this compound requires specific handling and disposal procedures to ensure the safety of laboratory personnel and to maintain environmental compliance.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, synthesizing technical data with established laboratory safety practices.

The guidance herein is predicated on the chemical's classification as a halogenated organic compound and draws from safety data for structurally similar molecules, in the absence of a compound-specific Safety Data Sheet (SDS). It is imperative to treat this substance with the caution afforded to potentially hazardous research chemicals.

Compound Identification and Inferred Hazard Profile

Before handling or disposal, it is crucial to understand the potential hazards. While specific toxicological data for this compound is limited, an analysis of related benzyl-piperidine and fluorinated organic structures allows for a prudent assessment of its likely hazard profile.[4]

Identifier Information Source
Chemical Name 1-Benzyl-4,4-difluoro-3-methylpiperidineN/A
CAS Number 2503325-79-7[5]
Molecular Formula C₁₃H₁₇F₂N[5]
Inferred Hazard Rationale (Based on Analogous Compounds) Source
Acute Oral Toxicity Benzyl-piperidine derivatives can be toxic if swallowed.
Skin Irritation/Corrosion Causes skin irritation.[4][6]
Serious Eye Damage/Irritation Causes serious eye irritation.[4][6]
Respiratory Irritation May cause respiratory irritation.[4]

This table is based on hazard assessments of structurally related compounds. Always handle with the assumption that this compound possesses these hazards until specific data proves otherwise.

The Cornerstone of Safety: Waste Segregation

The fundamental principle governing the disposal of this compound is its classification as a halogenated organic waste .[7] The two fluorine atoms necessitate its segregation from non-halogenated organic waste streams.

Causality:

  • Incineration Requirements: Halogenated waste requires specialized high-temperature incineration with scrubbers to neutralize the acidic gases (like hydrogen fluoride) produced during combustion.[7] Mixing it with non-halogenated solvents can damage standard incinerators and lead to the release of toxic byproducts.

  • Reactivity Prevention: Although this compound is stable under normal conditions, segregating chemical waste classes prevents unintended and potentially dangerous reactions within a waste container.[8][9] At a minimum, acids, bases, oxidizers, and halogenated solvents should always be stored separately.[8]

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling 1-Benzyl-4,4-difluoro-3-methylpiperidine for disposal.

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[10] This protects against splashes of the chemical or its solutions.

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile) inspected for integrity before use.[10] Contaminated gloves should be disposed of as hazardous waste.

  • Protective Clothing: A standard lab coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.[10]

  • Respiratory Protection: All handling and disposal operations should be conducted within a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[10]

Step-by-Step Disposal Protocol

This protocol covers the disposal of the pure chemical and materials contaminated with it.

Step 1: Container Selection and Preparation

  • Choose a waste container made of a material chemically compatible with halogenated organic liquids. A high-density polyethylene (HDPE) or glass container is typically suitable.[8]

  • The container must have a secure, tight-fitting screw cap to prevent leaks and vapor escape.[11] It must be kept closed at all times except when waste is being added.[8][11]

  • If reusing a container, completely deface the original label to avoid confusion.[8]

Step 2: Labeling the Waste Container

  • Label the container before adding any waste.[11]

  • The label must clearly state "Hazardous Waste" .[12]

  • List the full chemical name: "Waste 1-Benzyl-4,4-difluoro-3-methylpiperidine" . Do not use abbreviations or chemical formulas.[11]

  • If mixed with a solvent (e.g., for rinsing glassware), list all constituents and their approximate percentages.

Step 3: Waste Collection

  • Unused or Excess Chemical: Carefully transfer the chemical into the designated halogenated waste container inside a chemical fume hood.

  • Contaminated Labware: This includes items like pipette tips, vials, and gloves that are significantly contaminated. Place these solid items in a separate, clearly labeled solid halogenated hazardous waste container (e.g., a lined pail or a robust, sealable bag).

  • Rinsate from Glassware: Rinse contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol). The first rinse should be collected in the liquid halogenated waste container. Subsequent rinses may be collected as well, depending on local institutional policy.

Step 4: Secure Storage

  • Store the sealed waste container in a designated satellite accumulation area. This area should be cool, dry, well-ventilated, and away from incompatible materials like strong oxidizing agents.[12]

  • Ensure the container is within a secondary containment bin to control any potential leaks.

Step 5: Final Disposal

  • Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[12] Never pour this chemical down the drain or dispose of it in regular trash.[9]

Emergency Protocol: Spill Management

Immediate and correct action is critical in the event of a spill.[12]

For a Small Spill (Contained within a Fume Hood):

  • Alert Personnel: Inform others in the immediate area.

  • Maintain Ventilation: Keep the fume hood sash at the appropriate height.

  • Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or chemical absorbent pads.[11][12]

  • Collect: Carefully scoop the absorbent material into a designated hazardous waste container.[11][12]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent. Place the used cloth in the solid hazardous waste container.

  • Label and Dispose: Seal and label the container as described in Section 4 and arrange for disposal.

For a Large Spill (Outside of a Fume Hood):

  • Evacuate: Immediately evacuate the area and alert all personnel.[10][11]

  • Isolate: Restrict access to the spill area. If safe to do so, close doors to the affected room.

  • Contact EHS: Call your institution's emergency EHS number for professional cleanup assistance. Do not attempt to clean a large spill yourself unless you are specifically trained and equipped to do so.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-Benzyl-4,4-difluoro-3-methylpiperidine.

G cluster_prep Preparation & Handling cluster_collection Waste Collection (in Fume Hood) cluster_final Final Steps A Identify Waste: 1-Benzyl-4,4-difluoro-3-methylpiperidine B Consult Safety Protocols & Don Appropriate PPE A->B C Is waste liquid or solid? B->C D Collect in Liquid Halogenated Waste Container C->D Liquid E Collect in Solid Halogenated Waste Container C->E Solid F Securely Cap & Label Container with Full Chemical Name D->F E->F G Store in Designated Satellite Accumulation Area F->G H Arrange Pickup by Licensed Waste Contractor (EHS) G->H

Caption: Disposal workflow for 1-Benzyl-4,4-difluoro-3-methylpiperidine.

References

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Minnesota.
  • Hazardous Waste Segreg
  • Chemical Waste Disposal Guidelines. Unknown Source.
  • Guidelines for Segregating and Combining Chemical Wastes into Containers. University of Pennsylvania EHRS.
  • Chemical and Hazardous Waste Guide. University of Oslo.
  • Safety Data Sheet for 1-Benzyl-4-piperidinecarboxaldehyde. Fisher Scientific.
  • Safety Data Sheet for 1-BENZYL-3-METHYLPIPERIDINE. ECHEMI.
  • Safety Data Sheet for a rel
  • Safety Data Sheet for 4,4-Difluoropiperidine hydrochloride. Sigma-Aldrich.
  • 1-Benzyl-4,4-difluoro-3-methylpiperidine Product Page. ChemScene.
  • Safety Data Sheet for a rel
  • 1-Benzyl-3,3-difluoro-4-methylpiperidine PubChem Entry. PubChem.
  • Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Labor
  • Safety Data Sheet for Benzyl 4-Oxo-1-piperidinecarboxyl
  • 4,4-Difluoro-3-methylpiperidine hydrochloride Product Page. Fluorochem.
  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • Understanding the Conformational Behavior of Fluorin
  • Synthesis of Difluoromethoxy-Containing Piperidines. SynOpen.
  • Factsheets of the substances for the 4th Watch List under the Water Framework Directive.
  • The formation of all-cis-(multi)

Sources

Handling

Personal protective equipment for handling 1-Benzyl-4,4-difluoro-3-methylpiperidine

This operational safety guide details the personal protective equipment (PPE) and handling protocols for 1-Benzyl-4,4-difluoro-3-methylpiperidine (CAS: 2503325-79-7). Safety Advisory: As a specialized fluorinated piperid...

Author: BenchChem Technical Support Team. Date: March 2026

This operational safety guide details the personal protective equipment (PPE) and handling protocols for 1-Benzyl-4,4-difluoro-3-methylpiperidine (CAS: 2503325-79-7).

Safety Advisory: As a specialized fluorinated piperidine derivative, specific toxicological data for this exact CAS number is limited. Therefore, this protocol applies the Precautionary Principle , treating the compound based on the highest hazard potential of its structural analogs (benzylamines and fluorinated piperidines): Corrosive (Skin Corr. 1B) , Acutely Toxic , and Lipophilic (enhanced dermal absorption).

Compound Hazard Profile

ParameterSpecificationRisk Implication
Chemical Structure Piperidine ring with benzyl, gem-difluoro, and methyl substituents.Corrosive/Irritant: The basic nitrogen (amine) poses a risk of chemical burns to mucous membranes and eyes.
Physical State Likely Viscous Liquid or Low-Melting Solid.Aerosolization: High risk of droplet generation during pipetting or syringe transfer.
Fluorination 4,4-Difluoro substitution.[1]Metabolic Stability & Lipophilicity: Fluorine atoms increase lipid solubility, facilitating rapid dermal absorption and potential CNS penetration.
Reactivity Base; Incompatible with strong oxidizers/acids.Exothermic Reaction: Violent reaction with acid chlorides or anhydrides.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab basics." The lipophilic nature of this fluorinated amine requires enhanced barrier protection.

Body AreaMinimum Requirement High-Risk Operations (Synthesis/Spills)Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Laminate (Silver Shield) liner under NitrileBenzyl-substituted amines can permeate nitrile. Double gloving provides a "breakthrough buffer."
Eye/Face Chemical Splash Goggles (Indirect Vent)Face Shield + GogglesStandard safety glasses are insufficient against corrosive amine vapors or splashes.
Respiratory Fume Hood (Face velocity > 100 fpm)P100/OV Respirator (if outside hood)Prevents inhalation of caustic vapors which can cause laryngeal edema.
Body Synthetic Lab Coat (Polyester/Cotton blend)Chemical-Resistant Apron (Tyvek/PVC)Cotton absorbs liquids, keeping the corrosive agent against the skin. Synthetic blends or aprons repel splashes.
PPE Decision Logic (Graphviz)

PPE_Selection Start Task Assessment Scale Scale of Operation? Start->Scale Small < 100 mg (Analytical) Scale->Small Large > 100 mg or Synthesis Scale->Large Hood Fume Hood Mandatory Small->Hood Large->Hood Gloves1 Double Nitrile Gloves Hood->Gloves1 Shield Add Face Shield Hood->Shield Eyes1 Splash Goggles Gloves1->Eyes1 Apron Add Chemical Apron Shield->Apron GloveUpgrade Upgrade to Laminate/Butyl Apron->GloveUpgrade

Caption: Decision tree for selecting appropriate PPE based on the quantity of 1-Benzyl-4,4-difluoro-3-methylpiperidine handled.

Operational Protocols

A. Weighing & Transfer

The primary risk occurs during the transfer of the neat compound.

  • Engineering Control: Perform all weighing inside a chemical fume hood. If the balance is outside, use a tarred, sealed secondary container to transport the material.

  • Static Control: Fluorinated compounds can be static-prone. Use an anti-static gun if handling the solid salt form to prevent powder scattering.

  • Technique:

    • Liquids: Use a positive-displacement pipette or a glass syringe with a Luer-lock tip. Avoid plastic syringes if compatibility is unverified (benzylamines can swell certain plastics).

    • Solids: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

B. Reaction Setup
  • Inert Atmosphere: Store and handle under Nitrogen or Argon. Benzylamines can oxidize or absorb CO₂ from the air (forming carbamates).

  • Solvent Choice: Dissolve in DCM (Dichloromethane) or THF immediately to reduce vapor pressure and concentration.

  • Cooling: If reacting with acids (e.g., HCl generation), chill the receiving vessel to 0°C before addition to control exothermic fuming.

Emergency Response & Spill Management

Immediate Action: In case of skin contact, do not use vinegar (exothermic neutralization risk). Wash with copious water or Diphoterine®.

Spill Cleanup Workflow (Graphviz)

Spill_Response Spill Spill Detected Evacuate Evacuate Area (If > 10mL outside hood) Spill->Evacuate PPE Don PPE: Double Gloves, Goggles, Apron Spill->PPE Minor Spill Evacuate->PPE Absorb Cover with Vermiculite or Sand PPE->Absorb Collect Scoop into Wide-Mouth Jar Absorb->Collect Clean Wipe surface with dilute soap/water Collect->Clean Dispose Label: Halogenated Organic Waste Clean->Dispose

Caption: Step-by-step containment and cleanup protocol for fluorinated amine spills.

Waste Disposal

Disposal must comply with RCRA and local environmental regulations. This compound contains Fluorine , classifying it as Halogenated Organic Waste .

  • Segregation: Do NOT mix with non-halogenated solvents (e.g., Acetone, Hexane) if your facility separates them; halogenated waste incineration is more costly and requires specific scrubbers.

  • Labeling: Clearly mark the waste container: "Contains Fluorinated Benzylamine - Toxic & Corrosive."

  • Container: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal containers due to potential amine corrosion over time.

References

  • PubChem. (2025). 1-Benzyl-3,3-difluoro-4-methylpiperidine (Analog Data). National Library of Medicine. [Link]

Sources

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